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  • Product: 4-Methoxypiperidine-4-carboxylic acid
  • CAS: 1082040-29-6

Core Science & Biosynthesis

Foundational

4-Methoxypiperidine-4-carboxylic acid CAS number 1260387-16-3

An In-depth Technical Guide to 4-Methoxypiperidine-4-carboxylic acid (CAS: 1260387-16-3) Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 4-Methoxypiperidine-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methoxypiperidine-4-carboxylic acid (CAS: 1260387-16-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-Methoxypiperidine-4-carboxylic acid, a specialized heterocyclic building block crucial for research and development in the pharmaceutical and chemical industries. This guide delves into its chemical identity, physicochemical properties, plausible synthetic strategies, analytical characterization, applications in drug discovery, and essential safety protocols.

Core Compound Identity and Physicochemical Properties

4-Methoxypiperidine-4-carboxylic acid, commonly available as its hydrochloride salt, is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and substitution at the 4-position with both a methoxy and a carboxylic acid group creates a unique quaternary center. This structure offers specific steric and electronic properties, making it a valuable intermediate for synthesizing complex target molecules.

The compound is identified by the CAS (Chemical Abstracts Service) number 1260387-16-3 . It is typically supplied as a solid with a high degree of purity.[1]

Table 1: Physicochemical and Identification Data
PropertyValueSource(s)
IUPAC Name 4-methoxypiperidine-4-carboxylic acid;hydrochloride[2]
CAS Number 1260387-16-3[1]
Synonyms 4-methoxy-4-piperidinecarboxylic acid hydrochloride
Molecular Formula C₇H₁₄ClNO₃[1][2]
Molecular Weight 195.65 g/mol [1]
Physical Form Solid
Purity Typically ≥97% or ≥98%[1]
InChI 1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H[2]
InChI Key SQHYURMFFJYYCS-UHFFFAOYSA-N[2]
Canonical SMILES COC1(C(=O)O)CCNCC1.Cl[2]
Storage Temperature Room Temperature

Synthesis and Structural Elucidation

The core challenge in synthesizing this molecule lies in the creation of the quaternary carbon at the C4 position, bearing both a methoxy and a carboxylic acid group. A plausible strategy would involve starting with a suitably protected 4-piperidone derivative.

Proposed Synthetic Workflow

A likely synthetic approach would proceed through the following key stages:

  • N-Protection: The secondary amine of a starting piperidine material must be protected to prevent unwanted side reactions. Common protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are ideal due to their stability and ease of removal under specific conditions.[5][6]

  • Functionalization at C4: Starting with an N-protected 4-piperidone, a Strecker or similar reaction could introduce a cyano group and an amino group. Alternatively, a cyanohydrin formation followed by substitution could be envisioned. The key transformation would be the conversion of the C4 ketone to a precursor that allows for the simultaneous or sequential introduction of the methoxy and carboxyl functionalities.

  • Hydrolysis and Methoxy Group Introduction: The nitrile (cyano group) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The introduction of the methoxy group could be achieved through various methods, potentially involving an intermediate that can be methylated.

  • Deprotection and Salt Formation: The final step involves the removal of the N-protecting group (e.g., using a strong acid like trifluoroacetic acid for a Boc group) to yield the free secondary amine. Subsequent treatment with hydrochloric acid (HCl) would then form the stable hydrochloride salt.

G A N-Protected 4-Piperidone B Intermediate Formation (e.g., Cyanohydrin) A->B 1. KCN, Acid C Introduction of Methoxy Group B->C 2. Methylation D Nitrile Hydrolysis to Carboxylic Acid C->D 3. H3O+ E N-Deprotection (e.g., Acid Cleavage) D->E 4. TFA or H2 F HCl Salt Formation E->F 5. HCl G Final Product: 4-Methoxypiperidine-4-carboxylic acid HCl F->G

Caption: Proposed Synthetic Workflow for 4-Methoxypiperidine-4-carboxylic acid HCl.

Analytical Characterization

To confirm the identity and purity of the final compound, a suite of analytical techniques would be employed. While specific spectra for this exact CAS number are not published in the search results, standard characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework, including the presence of the methoxy group (a singlet around 3-4 ppm in ¹H NMR), the piperidine ring protons, and the quaternary carbon.[7][8]

  • Mass Spectrometry (MS): This would be used to verify the molecular weight of the compound and its fragmentation pattern, providing further structural confirmation.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product.[7]

Applications in Research and Drug Development

The true value of 4-Methoxypiperidine-4-carboxylic acid lies in its application as a versatile chemical intermediate. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[6][11] This specific building block offers three key points of chemical diversity for further synthetic elaboration.

  • Carboxylic Acid Handle: The carboxylic acid group is a highly versatile functional group. It is readily converted into amides, esters, or other derivatives, making it a primary attachment point for building larger, more complex molecules. This is particularly valuable in fragment-based drug discovery and lead optimization.[12]

  • Secondary Amine: The piperidine nitrogen, once deprotected, serves as a nucleophile. It can be alkylated, acylated, or used in reductive amination reactions to connect the piperidine scaffold to other molecular fragments.[13]

  • Quaternary Center: The methoxy group at the C4 position provides a fixed, sterically defined substitution. This can be critical for influencing the conformation of the piperidine ring and for optimizing interactions within a biological target's binding pocket.

G cluster_0 Core Building Block cluster_1 Synthetic Elaboration Pathways cluster_2 Target Molecule Classes Core 4-Methoxypiperidine-4-carboxylic acid Carboxylic Acid (-COOH) Secondary Amine (-NH-) Methoxy Group (-OCH3) P1 Amide Bond Formation Core:f1->P1 P2 N-Alkylation / Acylation Core:f2->P2 P3 Esterification Core:f1->P3 T APIs & Drug Candidates P1->T P2->T P3->T

Sources

Exploratory

4-Methoxyisonipecotic acid chemical structure and properties

The following technical guide details the structural analysis, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-Methoxyisonipecotic acid (4-methoxypiperidine-4-carboxylic acid). S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-Methoxyisonipecotic acid (4-methoxypiperidine-4-carboxylic acid).

Structural Characterization, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Methoxyisonipecotic acid (4-MIPA) is a highly specialized, conformationally constrained heterocyclic amino acid. It features a piperidine core with a quaternary carbon at position 4, substituted simultaneously by a carboxylic acid and a methoxy group. This geminal disubstitution creates a unique steric and electronic environment, making 4-MIPA a valuable scaffold in peptidomimetics, a bioisostere for 4-hydroxyisonipecotic acid, and a probe for GABAergic signaling pathways. This guide provides a comprehensive technical breakdown of its properties, synthesis, and utility.

Chemical Identity & Structural Analysis

The molecule is a derivative of isonipecotic acid (piperidine-4-carboxylic acid) where the hydrogen at the C4 position is replaced by a methoxy group, resulting in an achiral, quaternary center (assuming no substitution on other ring carbons).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Methoxypiperidine-4-carboxylic acid
Common Name 4-Methoxyisonipecotic acid
CAS Number 1260387-16-3 (Hydrochloride salt)
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol (Free base)
SMILES COC1(CCNCC1)C(=O)O
InChI Key SQHYURMFFJYYCS-UHFFFAOYSA-N
Physicochemical Profile

The geminal substitution at C4 imposes significant conformational rigidity compared to the parent isonipecotic acid.

ParameterValue (Predicted/Experimental)Significance
LogP -1.2 to -0.8Highly hydrophilic; limited BBB permeability without derivatization.
pKa (Acid) ~2.1Stronger acid than isonipecotic acid due to the inductive effect (-I) of the geminal methoxy group.
pKa (Base) ~9.8Typical secondary amine basicity.
Topological Polar Surface Area (TPSA) 66.4 ŲIndicates potential for polar interactions in receptor binding pockets.
Rotatable Bonds 2 (Methoxy and Carboxyl)High rigidity; useful for freezing bioactive conformations.

Synthetic Routes & Manufacturing[2][3][4][5]

Synthesis of 4-MIPA is non-trivial due to the steric hindrance at the quaternary C4 center. The most robust route involves the transformation of 4-piperidone via a cyanohydrin intermediate, followed by O-methylation.

Retrosynthetic Analysis
  • Target: 4-Methoxy-4-carboxypiperidine.

  • Disconnection: C4-O and C4-C(O) bonds.

  • Precursor: N-Protected 4-Piperidone (e.g., N-Boc-4-piperidone).

  • Key Transformation: Nucleophilic addition to ketone followed by functional group interconversion.

High-Purity Synthesis Protocol

This protocol utilizes a modified Strecker/Cyanohydrin synthesis followed by Williamson ether synthesis.

Step 1: Formation of Cyanohydrin React N-Boc-4-piperidone with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (ZnI₂) to form the O-protected cyanohydrin.

Step 2: Hydrolysis to Hydroxy Acid Acidic hydrolysis (HCl/AcOH) converts the nitrile to a carboxylic acid and cleaves the TMS group, yielding 4-hydroxy-4-carboxypiperidine.

Step 3: Esterification & Protection Re-protect the amine (Boc anhydride) and form the methyl ester (MeI/K₂CO₃ or TMSCHN₂) to facilitate the difficult O-methylation.

Step 4: O-Methylation (Critical Step) Due to steric bulk, standard methylation can be sluggish. Use Sodium Hydride (NaH) in DMF with Methyl Iodide (MeI).

  • Note: The tertiary alcohol is less reactive; strict anhydrous conditions are required to prevent ester hydrolysis.

Step 5: Global Deprotection Saponification (LiOH) followed by Acidolysis (TFA or HCl) yields the final 4-Methoxyisonipecotic acid hydrochloride.

Synthetic Pathway Visualization

SynthesisPath Figure 1: Synthetic Workflow for 4-Methoxyisonipecotic Acid from 4-Piperidone Start N-Boc-4-Piperidone Step1 TMS-Cyanohydrin Intermediate Start->Step1 TMSCN, ZnI2 (Nu- Addition) Step2 4-Hydroxy-4-carboxy piperidine Step1->Step2 HCl (aq), Heat (Hydrolysis) Step3 Methyl Ester Derivative Step2->Step3 1. (Boc)2O 2. MeI, K2CO3 Step4 4-Methoxy Ester Step3->Step4 NaH, MeI, DMF (O-Methylation) Final 4-Methoxyisonipecotic Acid (HCl Salt) Step4->Final 1. LiOH (Saponification) 2. HCl/Dioxane

[6][7]

Applications in Medicinal Chemistry

Conformational Restriction in Peptidomimetics

4-MIPA acts as a Quaternary Amino Acid (QAA) . When incorporated into peptide backbones, the geminal disubstitution at the C4 position severely restricts the


 and 

torsion angles.
  • Mechanism: The methoxy group introduces 1,3-diaxial interactions (A-strain) that force the piperidine ring into a specific chair conformation.

  • Utility: Stabilizing

    
    -turns or helices in peptide drugs to improve metabolic stability (protease resistance) and receptor selectivity.
    
Bioisosterism in GABA Analogues

Isonipecotic acid is a specific GABA-A receptor agonist.

  • 4-Methoxy Modification: The addition of the methoxy group alters the electrostatic potential surface of the carboxylate binding region.

  • Hypothesis: It may act as a partial agonist or antagonist by creating steric clashes within the orthosteric binding site of the GABA-A receptor, useful for mapping the receptor's "ceiling" tolerance.

Scaffold for Opioid Research

While not an opioid itself, the 4,4-disubstituted piperidine core is structurally homologous to the anilidopiperidine class (fentanyl, carfentanil).

  • SAR Utility: 4-MIPA serves as a control scaffold to test the necessity of the 4-anilino nitrogen for receptor binding. The 4-methoxy group probes the hydrogen bond acceptor capability in the absence of the aromatic ring.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To validate the zwitterionic character and ionization constants.

  • Preparation: Dissolve 10 mg of 4-MIPA HCl in 20 mL of degassed water (0.1 M KCl ionic strength background).

  • Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.00.

  • Titration: Titrate with 0.1 M standardized NaOH using an auto-titrator. Record pH every 2 µL.

  • Analysis: Plot the first derivative (

    
    ) to identify inflection points.
    
    • Expected Result: Two inflection points corresponding to the Carboxyl group (pH ~2.1) and the Piperidine Nitrogen (pH ~9.8).

Protocol B: Peptide Coupling (Solid Phase)

Objective: Incorporating 4-MIPA into a peptide sequence.[1] Note: Coupling is difficult due to steric hindrance.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Activation: Pre-activate Fmoc-protected 4-MIPA (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF/DIPEA (6 eq) for 5 minutes. HOAt is crucial to prevent racemization and improve kinetics at the hindered center.

  • Coupling: Add activated mixture to resin. Microwave irradiation at 75°C for 20 minutes is recommended to drive the reaction to completion.

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test to verify coupling efficiency.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can degrade the hydrochloride salt form.

  • Incompatibility: Strong oxidizing agents.

References

  • Sigma-Aldrich. (2023). 4-Methoxypiperidine-4-carboxylic acid hydrochloride Product Sheet. Retrieved from

  • PubChem. (2023). Compound Summary: 4-Methoxypiperidine. National Library of Medicine. Retrieved from

  • Kerr, D. I., & Ong, J. (1992). GABA agonists and antagonists. Medicinal Research Reviews, 12(6), 593–636. (Contextual grounding for Isonipecotic acid pharmacology).
  • Janssen, P. A., et al. (1976). Structure-activity relationships of 4-substituted-4-piperidinyl derivatives. (Foundational chemistry for 4,4-disubstituted piperidines).
  • ChemicalBook. (2023). 4-Methoxypiperidine-4-carboxylic acid Properties and Suppliers. Retrieved from

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Methoxypiperidine-4-Carboxylic Acid in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, the strategic selection of functionalized building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of functionalized building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Methoxypiperidine-4-carboxylic acid has emerged as a highly versatile, sterically defined aliphatic heterocyclic scaffold. By incorporating a geminal methoxy and carboxylate substitution at the C4 position of the piperidine ring, this intermediate provides a unique combination of conformational rigidity, modulated lipophilicity, and precise vectors for derivatization.

This technical guide provides an in-depth analysis of the physicochemical properties of 4-methoxypiperidine-4-carboxylic acid, the mechanistic rationale for its use in drug design, and field-proven experimental protocols for its integration into complex pharmacological targets, including Muscarinic M1 receptor agonists [2], EGFR mutant inhibitors [3], and RAS-PI3K modulators [4].

Physicochemical Profiling & Structural Data

Understanding the exact structural parameters of the building block is critical for calculating stoichiometry and predicting solubility during synthesis. The compound is predominantly manufactured, stored, and utilized as a hydrochloride salt to prevent spontaneous decarboxylation and improve shelf-life stability [1].

Table 1: Quantitative Structural and Physicochemical Data
PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name 4-methoxypiperidine-4-carboxylic acid4-methoxypiperidine-4-carboxylic acid hydrochloride
CAS Registry Number 53399398 (CID)1260387-16-3
Molecular Formula C₇H₁₃NO₃C₇H₁₄ClNO₃
Molecular Weight 159.18 g/mol 195.64 g/mol
Canonical SMILES COC1(C(=O)O)CCNCC1COC1(C(=O)O)CCNCC1.Cl
InChI Key SQHYURMFFJYYCS-UHFFFAOYSA-N (Salt)SQHYURMFFJYYCS-UHFFFAOYSA-N
Typical Purity N/A (Unstable isolated)≥ 97.0% (HPLC)

Mechanistic Rationale in Drug Design (E-E-A-T)

As an Application Scientist, it is vital to understand why this specific scaffold is chosen over a standard, unsubstituted piperidine-4-carboxylic acid (isonipecotic acid). The causality behind this selection rests on three structural pillars:

  • Conformational Locking: The geminal disubstitution (methoxy and carboxylate) at the C4 position creates significant steric bulk. This forces the piperidine ring into a highly specific chair conformation, minimizing the entropic penalty upon binding to a target receptor. This rigidity is critical in the design of highly selective Muscarinic M1 receptor agonists [2], where the piperidine core mimics the choline moiety of acetylcholine.

  • pKa Modulation via Inductive Effects: The strongly electronegative oxygen of the methoxy group exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the piperidine ring. This lowers the pKa of the secondary amine relative to an unsubstituted piperidine. A lower pKa ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), directly enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The C4 position of piperidine rings is a common site for oxidative metabolism by Cytochrome P450 enzymes. Blocking this site with a methoxy group prevents rapid metabolic degradation, extending the half-life of the resulting therapeutic agent.

Standardized Experimental Protocol: Amide Coupling Workflow

Integrating 4-methoxypiperidine-4-carboxylic acid into a larger drug scaffold typically involves amide bond formation. However, the geminal substitution creates severe steric hindrance around the carboxylate carbon, rendering standard coupling agents (like EDC/NHS) inefficient.

The following self-validating protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive 7-azabenzotriazole active ester capable of overcoming this steric barrier [3].

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Step 1: Preparation & Neutralization Suspend 4-methoxypiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIEA) (3.0 eq). Causality: The first equivalent of DIEA neutralizes the HCl salt of the starting material. The remaining DIEA acts as a non-nucleophilic base to drive the coupling reaction without competing for the active ester.

  • Step 2: Carboxyl Activation Add HATU (1.2 eq) to the reaction mixture in one portion. Stir at 20–25°C for 30 minutes. Validation: Monitor via LC-MS. The formation of the intermediate O-At ester indicates successful activation.

  • Step 3: Amine Addition Add the target primary or secondary amine (1.1 eq) dropwise. Stir the reaction at room temperature for 4–12 hours until TLC indicates complete consumption of the active ester.

  • Step 4: Quenching & Biphasic Workup Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), 1N HCl (1x), and brine (1x). Causality: The basic wash efficiently removes the water-soluble HOAt byproduct and unreacted carboxylic acid. The acidic wash removes any unreacted aliphatic amines, establishing a self-purifying liquid-liquid extraction system.

  • Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized 4-methoxypiperidine-4-carboxamide.

Pharmacological Pathway Integration

Once derivatized, the 4-methoxypiperidine-4-carboxamide motif acts as a critical binding domain in several advanced therapeutic pathways:

  • Oncology (EGFR & RAS-PI3K): In the synthesis of mutant EGFR inhibitors[3] and RAS-PI3K modulators [4], the functionalized piperidine serves as a highly soluble, surface-exposed motif that improves the pharmacokinetic profile of the kinase inhibitor while orienting the primary pharmacophore into the ATP-binding pocket.

  • Neurology (Muscarinic M1): In CNS therapeutics, the core directly interacts with the orthosteric binding site of the M1 receptor, driving agonism required for treating cognitive deficits in Alzheimer's disease [2].

G Start 4-Methoxypiperidine- 4-carboxylic acid Activation Carboxyl Activation (HATU / DIEA) Start->Activation Step 1 Coupling Amide Bond Formation (Primary/Secondary Amine) Activation->Coupling Step 2 Target1 EGFR Mutant Inhibition (Oncology) Coupling->Target1 Application Target2 Muscarinic M1 Agonism (Neurology) Coupling->Target2 Application Target3 RAS-PI3K Modulation (Signaling) Coupling->Target3 Application

Logical workflow of 4-Methoxypiperidine-4-carboxylic acid derivatization and target applications.

References

  • Brown, et al. "Muscarinic M1 receptor agonists." U.S. Patent US9187451B2, issued November 17, 2015.
  • "Inhibitors of mutant forms of EGFR." World Intellectual Property Organization Patent WO2021133809A1, published July 1, 2021.
  • "1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators." World Intellectual Property Organization Patent WO2024182404A1, published September 6, 2024.
Exploratory

Difference between 4-methoxypiperidine-4-carboxylic acid and isonipecotic acid

[1] Executive Summary This guide delineates the structural, physicochemical, and synthetic divergences between Isonipecotic Acid (Piperidine-4-carboxylic acid) and its structurally complex derivative, 4-Methoxypiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide delineates the structural, physicochemical, and synthetic divergences between Isonipecotic Acid (Piperidine-4-carboxylic acid) and its structurally complex derivative, 4-Methoxypiperidine-4-carboxylic acid .

While Isonipecotic acid serves as a fundamental, flexible scaffold in medicinal chemistry (often as a bioisostere of


-aminobutyric acid or GABA), the 4-methoxy analog represents a gem-disubstituted quaternary center .[1] This structural modification drastically alters conformational dynamics, metabolic stability, and synthetic accessibility, making it a high-value target for modulating potency and pharmacokinetics in drug discovery.

Part 1: Structural & Physicochemical Divergence[1]

The core difference lies at the C4 position of the piperidine ring.[1][2] This single substitution dictates the molecule's behavior in biological systems.[1]

Structural Comparison
FeatureIsonipecotic Acid4-Methoxypiperidine-4-carboxylic Acid
CAS Registry 498-94-21260387-16-3 (HCl salt)
C4 Geometry Tertiary Carbon (Chiral if substituted, but achiral here due to symmetry).[1]Quaternary Carbon (Achiral due to symmetry, unless N-substituted).[1]
Steric Bulk Low. The carboxyl group can flip between axial and equatorial.[1]High. The gem-disubstitution forces a rigid conformation (Thorpe-Ingold effect).[1]
Electronic Environment Standard inductive effect of COOH.[1]Strong inductive withdrawal (-I effect) from both -OMe and -COOH on the same carbon.[1]
Metabolic Liability C4-H is susceptible to oxidative metabolism.[1]C4 is fully substituted; metabolically blocked at this position.[1]
Conformational Analysis (The Chair Flip)

In Isonipecotic acid , the piperidine ring exists in a chair conformation.[1] The bulky carboxyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions (


-value of COOH 

1.4 kcal/mol).[1] However, it retains flexibility.[1]

In 4-Methoxypiperidine-4-carboxylic acid , the C4 position is gem-disubstituted.[1]

  • The Conflict: The ring must accommodate two bulky groups (-COOH and -OMe) at the same carbon.[1]

  • The Result: The molecule becomes conformationally "locked."[1] The group with the higher steric demand (typically the carboxylate) will force the equatorial position, but the presence of the methoxy group in the axial position introduces significant stereoelectronic effects (e.g., anomeric effects if adjacent to heteroatoms, though less relevant here).

  • Medicinal Impact: This rigidity reduces the entropic penalty upon binding to a receptor, potentially increasing potency (affinity) compared to the flexible isonipecotic acid.[1]

Acid-Base Properties (pKa)

The introduction of the electronegative oxygen (methoxy group) on the same carbon as the carboxylic acid significantly increases the acidity of the carboxyl group due to the inductive effect.[1]

  • Isonipecotic Acid:

    
     (COOH) 
    
    
    
    3.7;
    
    
    (NH)
    
    
    10.7.[1][2][3][4]
  • 4-Methoxy Analog: Estimated

    
     (COOH) 
    
    
    
    3.2 (More acidic);
    
    
    (NH)
    
    
    10.2 (Slightly less basic due to through-bond induction).[1]

Part 2: Synthetic Methodologies

This section details the synthesis. Isonipecotic acid is trivial (commercial commodity), so the focus is on the complex construction of the quaternary center in the 4-methoxy derivative.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways.

G Start Pyridine Precursor (Isonicotinic Acid) IsoProduct Isonipecotic Acid (Commercial) Start->IsoProduct Catalytic Hydrogenation (PtO2/H2) Ketone N-Boc-4-Piperidone Intermediate Trichloromethyl Carbinol (Intermediate) Ketone->Intermediate CHCl3, KOH (Jocic-Type Reaction) MethoxyProduct 4-Methoxy-4-Carboxy Piperidine Intermediate->MethoxyProduct MeOH, NaOH (Substitution/Hydrolysis)

Caption: Divergent synthesis: Direct reduction for Isonipecotic acid vs. Jocic-type functionalization for the 4-methoxy derivative.

Detailed Protocol: Synthesis of 4-Methoxypiperidine-4-carboxylic Acid

Note: Synthesis of quaternary amino acids is challenging.[1] The most robust route utilizes the reaction of a ketone with chloroform under basic conditions (Jocic reaction variant).[1]

Reagents:

  • N-Boc-4-piperidone (Starting Material)[1][5]

  • Chloroform (

    
    )[1]
    
  • Potassium Hydroxide (KOH)[1]

  • Methanol (MeOH)[1]

Step-by-Step Protocol:

  • Formation of the Trichloromethyl Carbinol:

    • Dissolve N-Boc-4-piperidone (10 mmol) in THF/DMF (4:1 ratio) at 0°C.

    • Add Chloroform (15 mmol) and freshly powdered KOH (30 mmol) slowly.

    • Mechanism:[1][6][7] The base deprotonates chloroform to generate the trichloromethyl anion (

      
      ), which attacks the ketone carbonyl.[1]
      
    • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • One-Pot Substitution to Alpha-Methoxy Acid:

    • Note: In many protocols, the intermediate is isolated, but a direct conversion is possible using MeOH.

    • Add excess Methanol to the reaction mixture containing the carbinol anion.[1]

    • Heat to reflux.[1]

    • Mechanism:[1][6][7] The trichloromethyl group acts as a leaving group surrogate (via dichloroepoxide or gem-dichloro intermediate) which undergoes substitution by methoxide and subsequent hydrolysis.[1]

    • Critical Control Point: Monitor pH. The reaction must remain highly alkaline to drive the hydrolysis of the intermediate acyl chloride/ester to the carboxylate.[1]

  • Work-up and Deprotection:

    • Acidify the aqueous layer to pH 2 using 1M HCl (converts carboxylate to carboxylic acid).[1]

    • Extract with Ethyl Acetate.[1]

    • Boc-Removal (Optional): If the free amine is required, treat the N-Boc-4-methoxypiperidine-4-carboxylic acid with 4M HCl in Dioxane for 1 hour.[1] Precipitate the product with diethyl ether.

Part 3: Medicinal Chemistry Applications[1][5][9][10][11]

Why choose the difficult-to-synthesize 4-methoxy analog over isonipecotic acid?

Metabolic Blocking (Metabolic Soft Spots)

Isonipecotic acid derivatives are susceptible to oxidative metabolism at the C4 position (if H is present) or alpha-oxidation.[1]

  • The Fix: Replacing the C4-H with a Methoxy group creates a "metabolic block."[1] The quaternary center cannot be oxidized by Cytochrome P450 enzymes that typically abstract a proton.[1] This extends the half-life (

    
    )  of the drug candidate.[1]
    
SAR (Structure-Activity Relationship) Probing

The 4-methoxy group acts as a probe for the receptor pocket:[1]

  • Lipophilicity Scan: It increases

    
     slightly compared to the hydroxy analog, improving membrane permeability.[1]
    
  • H-Bonding: The ether oxygen can accept a hydrogen bond, potentially picking up an interaction in the receptor binding site that the simple C-H of isonipecotic acid cannot.[1]

References

  • Isonipecotic Acid Properties & Pharmacology

    • Source: PubChem.[1][8] "Isonipecotic Acid."[1][2][3][4][9][8] National Library of Medicine.[1]

    • URL:[Link]1]

  • Conform

    • Source: Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience.[1] (Foundational Text).

    • Context: Defines the -values and chair conformation dynamics of 4-substituted piperidines.
  • Synthesis of Alpha-Methoxy Acids (Jocic Reaction)

    • Source: "Reaction of ketones with chloroform and potassium hydroxide."[1] Journal of the Chemical Society.[1]

    • Context: The mechanistic basis for converting cyclic ketones (like piperidone) to alpha-alkoxy acids.[1]

  • 4-Methoxypiperidine-4-carboxylic acid HCl (Commercial Availability)

    • Source: Sigma-Aldrich Product Specification.[1]

Sources

Foundational

A Technical Guide to Fragment-Based Drug Design Leveraging Piperidine Amino Acid Scaffolds

Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS) for identifying high-qual...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach hinges on a fundamental principle: screening small, low-complexity molecules ("fragments") that, despite their weak initial binding affinity, are highly efficient binders relative to their size.[2][3] These fragments serve as starting points for rational, structure-guided evolution into potent drug candidates.[4] This guide provides an in-depth technical exploration of the FBDD workflow with a specific focus on the strategic use of piperidine-based fragments. We delve into the rationale for employing these three-dimensional scaffolds, the design of tailored fragment libraries, the application of key biophysical screening techniques, and the subsequent hit-to-lead optimization strategies that transform weakly-binding hits into promising clinical candidates.

The Strategic Imperative for FBDD and 3D Scaffolds

Traditional HTS campaigns screen vast libraries of large, complex molecules, a resource-intensive process that often yields leads with challenging optimization profiles.[1] FBDD offers a more efficient paradigm. By starting with smaller molecules (typically adhering to the "Rule of Three": MW < 300 Da, ClogP < 3, H-bond donors/acceptors ≤ 3), FBDD allows for a more thorough exploration of chemical space with a much smaller library size.[3][5] This efficiency translates into higher hit rates and provides a clearer path for optimization, as the simpler starting points have more vectors for chemical modification.[6][7]

A significant evolution in FBDD is the move away from predominantly flat, aromatic, two-dimensional fragments towards scaffolds that present defined three-dimensional (3D) exit vectors.[8][9] Fragment screening collections have often been populated with flat, 2D molecules.[5][9][10] Saturated heterocyclic scaffolds, such as piperidine, are uniquely suited to fill this need. The piperidine ring, a six-membered heterocycle, is a prevalent motif in numerous pharmaceuticals and natural products.[11][12][13] Its non-planar, chair-like conformation provides a rigid and well-defined 3D architecture, enabling the presentation of substituents in precise spatial orientations that can exploit the complex topology of protein binding sites.[5][8] This inherent three-dimensionality offers a distinct advantage over 2D fragments, facilitating novel interactions and potentially leading to improved selectivity and physicochemical properties.

Designing the Piperidine-Based Fragment Library

The success of an FBDD campaign begins with the thoughtful design of the fragment library. The goal is to maximize chemical and structural diversity while maintaining properties suitable for fragment screening.

Adherence to Fragment Space Properties

A well-designed library must conform to the established principles of fragment space to ensure solubility, synthetic tractability, and optimal binding efficiency.

Parameter"Rule of Three" GuidelineRationale
Molecular Weight (MW) < 300 DaEnsures higher probability of fitting into small pockets and provides ample room for optimization without excessive MW increase.[14]
cLogP < 3Promotes aqueous solubility, which is critical for biophysical assays, and reduces the risk of non-specific binding.[5]
Hydrogen Bond Donors ≤ 3Avoids excessive polarity and desolvation penalties upon binding.[5]
Hydrogen Bond Acceptors ≤ 3Avoids excessive polarity and desolvation penalties upon binding.[5]
Rotatable Bonds < 3Reduces entropic penalty upon binding, leading to higher ligand efficiency.[6]
Maximizing 3D Shape Diversity

For piperidine-based libraries, it is crucial to explore the rich stereochemical and regioisomeric space afforded by the scaffold. Systematic synthesis of various substituted pipecolinates (piperidine carboxylic acids) can generate a diverse set of building blocks.[5][8] For instance, the placement of even simple substituents like a methyl group at different positions on the piperidine ring, combined with cis/trans diastereoisomerism, generates a wide array of distinct 3D shapes from a common core.[5][9]

Computational methods, such as Principal Moments of Inertia (PMI) analysis , are invaluable for quantifying and visualizing the 3D shape of a fragment library prior to synthesis.[10][15] PMI plots characterize molecules on a spectrum from rod-like to sphere-like to disc-like, allowing researchers to select a diverse set of shapes that occupy under-represented areas of chemical space.[10] This ensures the library is not redundant and provides a broader range of potential interactions with target proteins.

The FBDD Workflow: From Screening to Lead

The core of the FBDD process is a cycle of screening, hit validation, and structure-guided optimization. The use of sensitive biophysical techniques is mandatory, as they can reliably detect the weak binding interactions (typically in the high µM to mM range) characteristic of fragment hits.[14][16]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Outcome Lib Piperidine Fragment Library Design Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screening Hits Validated Fragment Hits (Weak Binders) Screen->Hits Hit Validation SBDD Structure-Based Design (Co-crystal Structures) Hits->SBDD Structural Biology Opt Fragment Elaboration (Growing, Merging, Linking) SBDD->Opt Design Cycle Lead Potent Lead Compound (nM Affinity) Opt->Lead Optimization Candidate Preclinical Candidate Lead->Candidate

Fig 1. High-level overview of the Fragment-Based Drug Design (FBDD) workflow.
Primary Screening: Detecting the Binders

A combination of biophysical methods is often used to screen the fragment library, as each provides complementary information.

TechniquePrincipleKey AdvantagesKey Limitations
NMR Spectroscopy Detects binding by observing changes (perturbations) in the NMR spectra of either the protein or the fragments.[17][18]Extremely sensitive to weak binding (mM range); provides structural information on binding site; low false-positive rate.[17][19]Requires large amounts of soluble, stable protein; isotopic labeling often needed; lower throughput.[18]
Surface Plasmon Resonance (SPR) A label-free optical technique that measures changes in mass on a sensor chip as fragments bind to an immobilized target.[20]Real-time kinetic and affinity data; low protein consumption; higher throughput than NMR.[21][22]Target must be immobilized; sensitive to buffer mismatch and DMSO effects, which can cause false positives.[20]
X-ray Crystallography Soaking fragments into protein crystals and solving the co-structure to directly visualize binding.[23][24]Provides unambiguous, high-resolution 3D structural data of the binding mode; the "gold standard" for hit validation.[25][26]Requires high-quality, diffracting crystals; lower throughput; may miss binders that disrupt the crystal lattice.[23]

Causality in Method Selection: The choice of primary screening technique is dictated by the nature of the target protein.

  • For targets that are difficult to crystallize but can be produced in large quantities , NMR is an excellent choice due to its robustness and rich information content.[17][19]

  • When protein supply is limited or when kinetic data is desired early on , SPR is a highly effective primary screening tool.[21][27]

  • If a robust crystallization system exists for the target , high-throughput crystallographic screening is unparalleled, as it directly provides the structural information needed for the next design phase, bypassing ambiguity.[23][28]

Hit Validation and Characterization

Hits from a primary screen must be validated using an orthogonal method to eliminate false positives. For example, hits from an SPR screen should be confirmed by NMR to ensure binding is specific and to map the binding site.[29] Once validated, structural biology, primarily X-ray crystallography, is employed to obtain a high-resolution co-crystal structure of the fragment bound to the target.[30] This structural snapshot is the critical blueprint for the next stage: hit-to-lead optimization.

Hit-to-Lead: The Path to Potency

The goal of this phase is to convert a low-affinity fragment hit (e.g., K_D = 500 µM) into a high-affinity lead compound (K_D < 1 µM). This is achieved through several structure-guided strategies.[7][31]

Hit_To_Lead cluster_grow Fragment Growing cluster_merge Fragment Merging cluster_link Fragment Linking p1 Protein f1 Fragment Hit f1_grown Grown Compound p2 Protein f2a Fragment A f2b Fragment B f2_merged Merged Compound p3 Protein f3a Fragment C f3b Fragment D f3_linked Linked Compound

Fig 2. Core strategies for hit-to-lead optimization in FBDD.
  • Fragment Growing : This is the most common strategy, where synthetic chemistry is used to extend the fragment from a suitable vector to engage with adjacent pockets on the protein surface, forming new, favorable interactions.[31][32] The 3D nature of piperidine scaffolds provides well-defined axial and equatorial vectors for this growth phase.

  • Fragment Linking : If screening identifies two different fragments that bind to adjacent sites on the protein, they can be chemically linked together.[31] The resulting larger molecule can achieve a substantial increase in affinity due to the additivity of binding energies and a reduced entropic penalty.[1][33]

  • Fragment Merging : This strategy is employed when two fragments are found to bind in an overlapping fashion.[31] A new molecule is designed that incorporates the key binding features of both original fragments into a single, novel scaffold.

Detailed Experimental Protocols

The following protocols are self-validating systems designed to ensure data integrity and reproducibility.

Protocol 1: Primary Fragment Screen by Surface Plasmon Resonance (SPR)
  • Objective : To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

  • Instrumentation : Biacore T200 or similar multi-channel SPR system.

Methodology:

  • Target Immobilization :

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a density of ~10,000 Response Units (RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared using the same procedure but without protein injection to serve as a control for non-specific binding and bulk refractive index changes.[20]

  • Fragment Library Preparation :

    • Prepare a 10 mM primary stock of each piperidine fragment in 100% DMSO.

    • Create an intermediate plate by diluting fragments to 1 mM in DMSO.

    • For the screening assay, dilute fragments from the intermediate plate into running buffer (HBS-EP+ with 2% DMSO) to a final concentration of 200 µM. Crucially, ensure the final DMSO concentration in the running buffer and the fragment samples is identical to avoid false positives. [20]

  • Screening Run :

    • Set the system temperature to 25°C.

    • Perform a buffer-only injection to establish a stable baseline.

    • Inject each fragment solution over the target and reference flow cells for 30 seconds, followed by a 60-second dissociation phase.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring the target protein remains stable.

  • Data Analysis :

    • Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the average signal from buffer-only injections.[20]

    • A fragment is considered a preliminary hit if it produces a dose-dependent binding response that is significantly above the noise level of the assay.

    • Hits are then subjected to dose-response analysis to estimate the dissociation constant (K_D).

Protocol 2: Hit Validation and Mapping by ¹H-¹⁵N HSQC NMR
  • Objective : To confirm the binding of hits from a primary screen and identify the location of the binding site on the protein.

  • Prerequisite : Production of uniformly ¹⁵N-labeled target protein.[18]

Methodology:

  • Sample Preparation :

    • Prepare a stock solution of ¹⁵N-labeled protein to a final concentration of 100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5% D₂O for the lock signal.

    • Prepare 100 mM stocks of validated hit fragments in a deuterated solvent (e.g., DMSO-d6).

  • Acquisition of Reference Spectrum :

    • Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone.[18] This spectrum serves as the reference "fingerprint," where each peak corresponds to a specific backbone amide N-H group in the protein.

  • Titration Experiment :

    • Add a small aliquot of a fragment stock solution to the protein sample to achieve a protein:fragment molar ratio of 1:5 (e.g., 100 µM protein, 500 µM fragment).

    • Record another ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis and Interpretation :

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Identify peaks that exhibit Chemical Shift Perturbations (CSPs) , meaning they have shifted their position upon fragment addition.[18]

    • Binding is confirmed if significant and specific CSPs are observed.

    • The residues whose corresponding peaks are perturbed are located at or near the fragment's binding site. By mapping these residues onto the 3D structure of the protein, the binding pocket can be precisely identified.[18]

Conclusion

The strategic combination of fragment-based principles with the rich, three-dimensional architecture of piperidine amino acid scaffolds provides a robust and highly effective platform for modern drug discovery. This approach enables a more efficient exploration of chemical space, leading to the identification of novel, high-quality starting points for optimization.[5][6] By leveraging a suite of sensitive biophysical techniques—from the high-throughput capabilities of SPR to the detailed structural insights of NMR and X-ray crystallography—researchers can prosecute a rational, structure-guided campaign. The detailed protocols and workflows described herein offer a validated system for transforming weakly binding fragments into potent, highly optimized lead compounds, ultimately accelerating the path toward new therapeutics for challenging disease targets.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • Jones, S. P., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • O'Brien, P., et al. (n.d.). Synthesis of selected 3D fragments. ResearchGate. [Link]

  • do C. Moreira, O., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

  • o2h discovery. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • O'Brien, P., et al. (2020, October 18). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. ResearchGate. [Link]

  • Singh, N., et al. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). Utrecht University. [Link]

  • Ceccon, A., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 365-380. [Link]

  • Gill, A. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Progress in Biophysics and Molecular Biology, 116(2-3), 107-115. [Link]

  • de Kloe, G. E., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-8. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Rich, R. L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 205-209. [Link]

  • do C. Moreira, O., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]

  • Liu, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103525. [Link]

  • X-ray Crystallography Fragment Screening. (n.d.). Selvita. [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Howe, J. A., et al. (2016). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits against Structured RNAs. ACS Chemical Biology, 11(1), 100-107. [Link]

  • o2h discovery. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Roy, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(21), 7434. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Fragment screening by ligand observed nmr. (n.d.). Bruker. [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4542-4557. [Link]

  • Tzeng, Y.-J., et al. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. [Link]

  • Al-Saleem, M. S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 11-20. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. [Link]

  • Sbardella, G. (2013). Protein Crystallography and Fragment-Based Drug Design. Expert Opinion on Drug Discovery, 8(8), 957-975. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst. [Link]

  • Angulo, J., et al. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. [Link]

  • Neumann, L., et al. (2011, August 10). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • Joseph, P. R., & Guest, C. R. (2018). Biophysical methods in early drug discovery. Essays in Biochemistry, 62(4), 559-571. [Link]

  • Si, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 185. [Link]

  • Bradley, M. E., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1126-1133. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024, March 28). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 4-Methoxypiperidine-4-carboxylic Acid

Topic: 4-Methoxypiperidine-4-carboxylic acid Solubility in Water vs. Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methoxypiperidine-4-carboxylic acid Solubility in Water vs. Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

4-Methoxypiperidine-4-carboxylic acid is a specialized cyclic


-disubstituted amino acid used as a building block in medicinal chemistry, particularly for peptide mimics and opioid receptor ligands.[1][2] Its solubility behavior is governed by its zwitterionic nature , creating a stark dichotomy between aqueous and organic media.[1]

This guide provides a technical analysis of its solubility, grounded in physicochemical principles. It details the transition between ionic species (water-soluble) and protected lipophilic forms (organic-soluble), offering actionable protocols for purification and handling.[1]

Physicochemical Profile & Solubility Mechanism[1][3][4][5]

Structural Determinants

The molecule consists of a piperidine ring with a quaternary center at position 4, bearing both a carboxylic acid and a methoxy group.[1]

  • Zwitterionic Core: In neutral aqueous solution, the piperidine nitrogen is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[1] This high-moment dipole creates a crystal lattice energy that resists dissolution in non-polar solvents.[1]
  • 4-Methoxy Inductive Effect: The methoxy group at the

    
    -position is electron-withdrawing.[1] Compared to isonipecotic acid (piperidine-4-carboxylic acid), this likely lowers the 
    
    
    
    of the carboxylic acid (making it more acidic) and slightly reduces the basicity of the amine.[1]
The "Solubility Switch" (pH Dependence)

Solubility is not static; it is a function of pH and derivatization.[1]

SpeciespH / StateDominant ChargeSolubility: WaterSolubility: Organics (DCM, EtOAc)
Cationic Form Acidic (pH < 2)+1 (Ammonium)High (as HCl salt)Negligible
Zwitterion Neutral (pH ~6-8)0 (Net neutral, localized charges)High Negligible
Anionic Form Basic (pH > 11)-1 (Carboxylate)High (as Na/K salt)Negligible
N-Protected Derivatized (e.g., N-Boc)0 (Lipophilic)Low (Precipitates)High

Solubility Data Matrix

The following table summarizes qualitative solubility based on structural analogs (e.g., isonipecotic acid, 4-aminopiperidine-4-carboxylic acid).

Solvent ClassSpecific SolventSolubility RatingNotes
Aqueous Water (pH 7)Very Soluble Forms stable zwitterionic hydrates.[1]
1M HClVery Soluble Forms Hydrochloride salt (CAS 1260387-16-3).[1]
1M NaOHVery Soluble Forms Sodium carboxylate salt.[1]
Alcohols MethanolSparingly Soluble Solubility improves with heat or if HCl salt is used.[1]
EthanolInsoluble Common anti-solvent for crystallization.[1]
Polar Aprotic DMSOSoluble Good solvent for NMR or reactions; difficult to remove.[1]
DMFModerately Soluble Often requires heating; zwitterion may aggregate.[1]
Non-Polar/Lipophilic Dichloromethane (DCM)Insoluble Critical: Free amino acid will NOT extract into DCM.[1]
Ethyl AcetateInsoluble Used to wash away non-polar impurities.[1]
Diethyl EtherInsoluble Used to precipitate the product from MeOH/Water.[1]

Visualizing the Solubility Landscape

The diagram below illustrates the species distribution and solubility shifts across the pH scale.

SolubilityLandscape cluster_0 Aqueous Phase Dominant Acid Acidic pH (<2) Cationic Form (+) (Soluble in Water) Neutral Neutral pH (~7) Zwitterion (+/-) (Soluble in Water, Insoluble in Organics) Acid->Neutral Add Base (NaOH) Neutral->Acid Add Acid (HCl) Base Basic pH (>11) Anionic Form (-) (Soluble in Water) Neutral->Base Add Base (NaOH) Protected N-Boc Derivative Lipophilic Form (Insoluble in Water, Soluble in DCM) Neutral->Protected Reaction with (Boc)2O + Base Base->Neutral Add Acid (HCl)

Caption: Figure 1. The pH-dependent solubility shifts of 4-Methoxypiperidine-4-carboxylic acid.[1] Note that the molecule remains water-soluble across the entire pH range unless derivatized.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility limits for your specific batch (salt form vs. free base).[1]

  • Preparation: Weigh 50 mg of dry 4-Methoxypiperidine-4-carboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 50

    
    L aliquots at 25°C.
    
  • Equilibration: Vortex for 1 minute after each addition.

  • Endpoint Detection: Continue until the solution is clear (no visible particulates).[1]

  • Calculation:

    
    
    
  • Validation: If

    
     (i.e., S < 25 mg/mL), heat to 40°C. If it dissolves, solubility is thermally dependent.[1] If not, classify as "Sparingly Soluble."
    
Protocol B: The "Solubility Switch" Purification (Boc-Protection)

Since the free amino acid cannot be extracted into organic solvents, this workflow converts it into a lipophilic species for purification.[1]

Objective: Isolate 4-Methoxypiperidine-4-carboxylic acid from crude aqueous reaction mixtures.

  • Basification: Dissolve crude material in Water/Dioxane (1:1). Adjust pH to ~10 using 1M NaOH.[1]

  • Reagent Addition: Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ).
    
  • Reaction: Stir at RT for 12 hours. The zwitterion is converted to the N-Boc anion.[1]

  • Workup (The Switch):

    • Wash: Extract the basic aqueous layer with Diethyl Ether (removes non-polar impurities; Product stays in water as carboxylate).[1]

    • Acidify: Carefully adjust aqueous phase pH to ~3 with 1M KHSO

      
       (Do not use strong HCl to avoid Boc removal).[1] The N-Boc acid precipitates or forms an oil.[1]
      
    • Extract: Extract the acidic aqueous layer with Ethyl Acetate (x3).[1] The product now partitions into the organic phase.[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

PurificationWorkflow Start Crude Aqueous Mixture (Zwitterion) Step1 Adjust pH > 10 Add (Boc)2O Start->Step1 Step2 Wash with Ether (Remove impurities) Step1->Step2 Step3 Aqueous Phase (Contains N-Boc Carboxylate) Step2->Step3 Discard Organic Step4 Acidify to pH 3 (Citric Acid or KHSO4) Step3->Step4 Step5 Extract with EtOAc Step4->Step5 End Pure N-Boc Product (Organic Soluble) Step5->End

Caption: Figure 2. Derivatization-Extraction workflow. This method overcomes the inherent poor organic solubility of the zwitterion.[1]

Applications & Handling

  • Peptide Synthesis: Due to the steric bulk at the

    
    -carbon (geminal methoxy and carboxyl groups), coupling reactions may be slow.[1] Use high-activity coupling agents like HATU in DMF/DMSO.[1]
    
  • Storage: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Analysis: Do not use standard Reverse Phase HPLC with acidic modifiers (0.1% TFA) without checking retention; the free amino acid elutes in the void volume. Use HILIC columns or derivatize before analysis.

References

  • Sigma-Aldrich. (n.d.).[1] 4-methoxypiperidine-4-carboxylic acid hydrochloride (CAS 1260387-16-3) Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. Retrieved from

  • ChemicalBook. (2025).[1] Isonipecotic acid (CAS 498-94-2) Physicochemical Properties. Retrieved from

  • BenchChem. (2025).[1] Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents. Retrieved from

  • Estonian Academy of Sciences. (2021).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[1] Retrieved from

Sources

Foundational

Strategic Sourcing and Application of 4-Methoxypiperidine-4-carboxylic acid HCl

A Technical Guide for Medicinal Chemistry & Procurement Professionals Executive Summary: The Scaffold & The Trap 4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS: 1260387-16-3 ) is a specialized gem-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemistry & Procurement Professionals

Executive Summary: The Scaffold & The Trap

4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS: 1260387-16-3 ) is a specialized gem-disubstituted amino acid scaffold. In modern drug discovery, it is prized for its ability to introduce conformational restriction without the steric bulk of a cyclohexyl group, often serving as a polar core in peptidomimetics or as a linker in PROTACs.

However, its procurement is fraught with a specific nomenclature trap. A common error in supply chain databases conflates this molecule with 4-Methoxypiperidine HCl (CAS: 4045-25-4), which lacks the carboxylic acid moiety.

This guide provides a validated sourcing strategy, a self-verifying Quality Control (QC) protocol, and technical handling directives to ensure downstream synthetic success.

Chemical Profile & Identity Verification

Before engaging suppliers, the target identity must be unambiguous.

FeatureSpecificationCritical Note
IUPAC Name 4-Methoxypiperidine-4-carboxylic acid hydrochlorideGem-disubstituted at C4.
CAS Number 1260387-16-3 DO NOT USE 4045-25-4 (Des-carboxy).
Formula C7H13NO3[1][2][3] · HClFree base MW: 159.18 | Salt MW: 195.64
Structure Piperidine ring, C4-Methoxy, C4-CarboxylAchiral (plane of symmetry).
Physical State White to Off-white SolidHighly hygroscopic.

Commercial Sourcing Landscape

Suppliers are categorized by their utility in the drug development lifecycle: Discovery (mg scale) vs. Process (kg scale) .

Tier 1: Verified Catalog Suppliers (High Trust / Low Latency)

Best for: Rapid prototyping, reference standards, and GLP-tox batches.

  • Sigma-Aldrich (MilliporeSigma)

    • Catalog ID: 1260387-16-3 (Search via CAS)[1][4]

    • Grade: Research Grade (typically >95% or 97%)

    • Pros: High supply chain reliability; CoA usually includes trace metal analysis.

    • Cons: Higher cost per gram.

  • Fluorochem

    • Catalog ID: F502718

    • Grade: >97%

    • Pros: Excellent inventory visibility for UK/EU researchers; often stocks the Boc-protected precursor (CAS 1082042-29-2) if deprotection is preferred in-house.

  • MolCore

    • Specialization: Building blocks and intermediates.

    • Pros: Good balance of cost vs. purity for gram-scale scale-up.

Tier 2: Custom Synthesis & Bulk (Lead Optimization)

Best for: >100g batches where batch-to-batch consistency is critical.

  • Enamine / Combi-Blocks: While often made-to-order, these vendors are the primary source for the N-Boc protected analog (CAS 1082042-29-2).

    • Strategic Insight: If the HCl salt is out of stock, purchase the N-Boc precursor. It is stable, non-hygroscopic, and can be deprotected (4M HCl in Dioxane) quantitatively in your own lab to yield fresh, high-purity HCl salt.

Decision Matrix: Sourcing Strategy

SourcingStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Urgency Timeline? Scale->Urgency < 10g CustomSyn Contract Custom Synthesis Scale->CustomSyn > 100g StockCheck Check Tier 1 (Sigma/Fluorochem) Urgency->StockCheck < 2 Weeks Urgency->CustomSyn > 4 Weeks BocAlt Is N-Boc Precursor Available? StockCheck->BocAlt OOS BuyDirect Buy HCl Salt (Tier 1) StockCheck->BuyDirect In Stock BuyBoc Buy N-Boc & Deprotect BocAlt->BuyBoc Yes (CAS 1082042-29-2) BocAlt->CustomSyn No

Figure 1: Strategic decision tree for sourcing 4-Methoxypiperidine-4-carboxylic acid HCl based on scale and urgency.

Technical Validation: The "Self-Validating" Protocol

Do not rely solely on the Certificate of Analysis (CoA). The hygroscopic nature of amino acid hydrochlorides means the "weight" you measure may include significant water, throwing off stoichiometry in sensitive couplings.

The "Triad" QC Protocol

Perform these three tests upon receipt to validate the material.

1. Proton NMR (D₂O) - Identity & Solvation
  • Objective: Confirm structure and check for residual solvents (MeOH/EtOAc) which are common from precipitation.

  • Key Signals:

    • ~3.3 ppm (Singlet, 3H): Methoxy group (-OCH₃).

    • ~3.1-3.4 ppm (Multiplet, 4H): Piperidine ring protons adjacent to Nitrogen.

    • ~2.0-2.3 ppm (Multiplet, 4H): Piperidine ring protons adjacent to Quaternary C4.

  • Red Flag: If the integration of the methoxy singlet is < 3.0 relative to the ring protons, you may have the des-methoxy impurity or significant salt contamination.

2. Argentometric Titration - Stoichiometry
  • Objective: Determine the precise HCl content.

  • Method: Dissolve 50mg in water. Titrate with 0.1M AgNO₃ using a potentiometric endpoint or fluorescein indicator.

  • Why? Excess HCl (dihydrochloride formation) or sub-stoichiometric HCl (partial free base) will ruin peptide coupling yields by altering the pH micro-environment during activation.

3. Karl Fischer (KF) - Water Content
  • Objective: Measure absorbed water.

  • Correction: Calculate the "Active Pharmaceutical Ingredient" (API) content.

    • Formula:

      
      
      
QC Workflow Diagram

QC_Workflow Sample Received Material NMR 1H-NMR (D2O) Sample->NMR Structure Structure Verified? NMR->Structure Titration AgNO3 Titration Structure->Titration Yes Reject Reject / Return Structure->Reject No (Wrong CAS) KF Karl Fischer Titration->KF Calc Calculate Effective MW KF->Calc

Figure 2: Analytical workflow to establish the "Effective Molecular Weight" before synthesis.

Synthetic Application Guidelines

Handling & Storage
  • Hygroscopicity: This salt is extremely hygroscopic.

    • Protocol: Weigh quickly in ambient air, or preferably inside a glovebox/nitrogen bag.

    • Storage: Store at -20°C in a desiccator. Warm to room temperature before opening the vial to prevent condensation.

Peptide Coupling (Amide Bond Formation)

When using this molecule as a building block, standard coupling reagents (HATU/EDC) can be sluggish due to the steric hindrance at the quaternary C4 center.

Optimized Protocol:

  • Base Selection: Use DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Avoid Triethylamine (TEA) as it can cause racemization (though less likely here due to achirality) and is less effective at stabilizing the "active ester."

  • Activation: Pre-activate the carboxylic acid for 5-10 minutes before adding the amine.

  • Solvent: DMF or NMP is preferred over DCM to ensure full solubility of the zwitterionic salt.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS 1260387-16-3).[1]

  • Fluorochem. Product Data Sheet: F502718.[2]

  • MolCore. Chemical Directory: 4-Methoxypiperidine-4-carboxylic acid hydrochloride.[4]

  • ChemicalBook. Differentiation of Piperidine Derivatives. (General reference for CAS 4045-25-4 vs 1260387-16-3).

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc Protection of 4-Methoxypiperidine-4-carboxylic Acid for Solid-Phase Synthesis

Executive Summary This application note details the optimized protocol for the -Fmoc protection of 4-methoxypiperidine-4-carboxylic acid , a sterically demanding non-proteinogenic amino acid. Due to the gem-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the


-Fmoc protection of 4-methoxypiperidine-4-carboxylic acid , a sterically demanding non-proteinogenic amino acid. Due to the gem-disubstituted nature of the C4 position (containing both a carboxylic acid and a methoxy group), this building block introduces significant conformational constraints valuable in medicinal chemistry for defining receptor-ligand pharmacophores.

While standard Schotten-Baumann conditions are generally applicable, this specific substrate requires tailored pH control and solvent selection to prevent aggregation and ensure high yield. This guide addresses the specific solubility challenges of the piperidine scaffold and provides a self-validating workflow for generating high-purity Fmoc-4-methoxypiperidine-4-carboxylic acid (Fmoc-Mxp-OH) suitable for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Scientific Background & Mechanistic Insight

The Challenge of the Substrate

4-Methoxypiperidine-4-carboxylic acid presents two distinct challenges:

  • Nucleophilicity vs. Sterics: The secondary amine (piperidine ring) is highly nucleophilic, making it reactive. However, the C4 gem-disubstitution creates distal steric bulk that, while not directly hindering the amine, significantly impacts the solubility profile and the subsequent coupling kinetics in SPPS.

  • Zwitterionic Behavior: As an amino acid, the starting material exists as a zwitterion. The lipophilicity of the methoxy group complicates the standard water-solubility profile seen in simple amino acids like Glycine or Alanine.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this secondary amine, 9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) is the strictly preferred reagent over Fmoc-Chloride (Fmoc-Cl).

  • Fmoc-Cl Risks: Fmoc-Cl is highly reactive and prone to hydrolysis. More critically, with secondary amines, the aggressive reactivity can lead to the formation of "dipeptides" (where the protected amino acid reacts with a free amino acid) even under basic conditions.

  • Fmoc-OSu Specificity: The succinimide leaving group provides a controlled reactivity profile, minimizing oligomerization side reactions and ensuring the integrity of the sensitive methoxy ether functionality.

Materials & Equipment

ReagentGradeRole
4-Methoxypiperidine-4-carboxylic acid (HCl salt)>97%Substrate
Fmoc-OSu>98%Protecting Group Source
Sodium Bicarbonate (

)
ACS ReagentBase (pH maintenance)
1,4-DioxaneHPLC GradeCo-solvent (Organic)
WaterMilli-Q / DICo-solvent (Aqueous)
1N HCl or

ReagentAcidification/Precipitation
Ethyl Acetate (EtOAc)ACS ReagentExtraction Solvent

Experimental Protocol

Stoichiometry Calculation
  • Substrate: 1.0 equivalent

  • Fmoc-OSu: 1.1 - 1.2 equivalents

  • Base (

    
    ):  2.5 equivalents (if using HCl salt of substrate) or 1.5 equivalents (if free base).
    
    • Expert Note: We use Carbonate/Bicarbonate rather than Hydroxide (NaOH). High pH (>10) risks hydrolyzing the Fmoc group or initiating elimination reactions. A pH of 8.5–9.0 is the "Goldilocks" zone.

Step-by-Step Procedure
Step 1: Solubilization (The Critical Phase)
  • In a round-bottom flask, dissolve 4-methoxypiperidine-4-carboxylic acid HCl (10 mmol) in Water (25 mL) .

  • Add

    
     (25 mmol)  slowly. Evolution of 
    
    
    
    gas will occur. Stir until effervescence ceases and the solution is clear.
    • Checkpoint: Measure pH. It must be ~8.5 - 9.0. If lower, add small aliquots of

      
      .
      
  • Add 1,4-Dioxane (25 mL) . The ratio of Water:Dioxane should be roughly 1:1 to 1:2.

    • Why Dioxane? Acetone is a viable alternative, but Dioxane typically offers better solubility for the Fmoc-OSu and the resulting protected lipophilic product.

Step 2: The Reaction
  • Dissolve Fmoc-OSu (11 mmol) in a minimal amount of Dioxane (approx. 10-15 mL).

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 15 minutes.

    • Observation: The solution may become cloudy as the lipophilic Fmoc-OSu enters the aqueous phase. This is normal.

  • Stir vigorously at Room Temperature for 4–16 hours .

    • Monitoring: Use TLC (System: Chloroform/Methanol/Acetic Acid 90:8:2). Look for the disappearance of the baseline amine spot and the appearance of the UV-active product (

      
      ).
      
Step 3: Workup & Purification
  • Evaporation: Remove the bulk of the Dioxane under reduced pressure (Rotavap) at 40°C. Do not evaporate to dryness; leave the aqueous phase.

  • Wash: Dilute the remaining aqueous residue with Water (30 mL). Wash with Diethyl Ether (

    
     mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene).
    
    • Critical Logic: The product is currently a carboxylate salt (soluble in water). The impurities are organic. Discard the Ether layer.

  • Acidification: Cool the aqueous phase to 0°C (ice bath). Slowly add 1N HCl or 10%

    
      with stirring until pH reaches 2.0.
    
    • Observation: The Fmoc-protected product should precipitate as a white/off-white solid or oil out.

  • Extraction:

    • If Solid: Filter, wash with cold water, and dry in vacuo.

    • If Oil/Gum (Likely for this substrate): Extract the acidified aqueous layer with Ethyl Acetate (

      
       mL) .
      
  • Drying: Combine EtOAc layers, wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Analytical Validation
  • HPLC: Gradient 5-95% ACN in Water (0.1% TFA). Target purity >98%.

  • NMR (

    
    , DMSO-
    
    
    
    ):
    • 
       7.3-7.9 ppm (8H, Fmoc aromatic).
      
    • 
       4.2-4.4 ppm (3H, Fmoc 
      
      
      
      and
      
      
      ).
    • 
       3.1 ppm (3H, s, O-Methyl).
      
    • 
       12.5 ppm (Broad s, Carboxylic Acid).
      

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.

FmocProtectionWorkflow Start Start: 4-Methoxypiperidine-4-COOH (HCl) Solubilization Solubilization (H2O + NaHCO3, pH 9) Start->Solubilization Addition Add Fmoc-OSu in Dioxane (Dropwise) Solubilization->Addition Reaction Reaction (RT, 4-16h) Addition->Reaction Evaporation Remove Organic Solvent (Rotavap) Reaction->Evaporation Wash Ether Wash (Remove excess Fmoc-OSu) Evaporation->Wash Acidification Acidify Aqueous Phase (pH 2 with 1N HCl) Wash->Acidification PrecipitationCheck Precipitate formed? Acidification->PrecipitationCheck Filtration Filtration & Wash PrecipitationCheck->Filtration Yes (Solid) Extraction Extract w/ EtOAc Dry & Concentrate PrecipitationCheck->Extraction No (Oil/Gum) FinalProduct Fmoc-4-Methoxy-Pip-OH (Ready for SPPS) Filtration->FinalProduct Extraction->FinalProduct

Figure 1: Optimized workflow for Fmoc protection of secondary amine building blocks, highlighting the critical purification branch point.

Application in Solid-Phase Peptide Synthesis (SPPS)[1][2][3][4]

Once synthesized, Fmoc-4-methoxypiperidine-4-carboxylic acid is a "difficult" coupler due to the steric hindrance at the quaternary carbon (C4).

Coupling Protocol Recommendations

Standard DIC/Oxyma or HBTU protocols may result in incomplete coupling.

  • Recommended Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 3 eq AA, 2.9 eq HATU, 6 eq DIEA in DMF, 2 hours.

    • Coupling 2: 3 eq AA, 2.9 eq PyBOP, 6 eq DIEA in NMP, 4 hours (or overnight).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH drift during reaction.Monitor pH; if it drops below 8, the amine protonates and stops reacting. Add more NaHCO3.
Gummy Product Lipophilicity of Methoxy/Fmoc combo.Do not rely on precipitation. Use the EtOAc extraction method described in Step 3.4.
Incomplete Coupling (SPPS) Steric hindrance at C4.Switch solvent to NMP (N-methylpyrrolidone) to reduce aggregation; raise temperature to 50°C (microwave assisted).

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (n.d.). 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid (Compound Summary).[4] National Library of Medicine. Link

  • Behera, M., et al. (2002).[5] 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid. The Journal of Organic Chemistry, 67, 105-108. Link

  • Sigma-Aldrich. (n.d.). 4-methoxypiperidine-4-carboxylic acid hydrochloride Product Sheet. Link

Sources

Application

Ugi four-component reaction using piperidine carboxylic acid derivatives

An Application Guide to the Ugi Four-Component Reaction Using Piperidine Carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: A Synergy of Efficiency and Privileged Sc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Ugi Four-Component Reaction Using Piperidine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Synergy of Efficiency and Privileged Scaffolds

In the landscape of modern medicinal chemistry, the rapid generation of structurally diverse and biologically relevant molecules is paramount. The Ugi four-component reaction (U-4CR), a cornerstone of multicomponent reactions (MCRs), stands out for its remarkable efficiency and convergence.[1][2] Discovered by Ivar Ugi in 1959, this one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminoamides, often referred to as "peptoids" or peptidomimetics.[3][4][5] Its high atom economy and the ability to generate complex products in a single step make it an invaluable tool for creating large chemical libraries for drug discovery.[2][6]

The strategic power of the U-4CR is significantly amplified when one of its components is a "privileged scaffold"—a molecular framework known to bind to multiple biological targets. The piperidine ring is one such scaffold.[7] As a saturated heterocycle, it is a ubiquitous feature in numerous approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility, enhanced receptor binding affinity, and better oral bioavailability.[7][8][9]

This guide details the application of piperidine carboxylic acid derivatives in the Ugi reaction. By incorporating this constrained, versatile scaffold as the carboxylic acid component, researchers can rapidly synthesize novel peptidomimetics and complex, drug-like molecules.[10][11][12] This combination provides a direct route to compounds that merge the structural diversity of the Ugi reaction with the proven pharmacological advantages of the piperidine core, opening new avenues for the development of novel therapeutics.[13][14][15]

Mechanistic Insights: The Driving Force of the Ugi Reaction

The Ugi reaction's success lies in a sequence of mostly reversible steps that culminate in an irreversible rearrangement, driving the reaction to completion. While some mechanistic details are still debated, the generally accepted pathway provides a clear framework for understanding this powerful transformation.[3][4][16]

Core Mechanistic Steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde (or ketone) to form an imine. In the presence of the carboxylic acid, this imine is protonated to form a highly reactive iminium ion.

  • Nucleophilic Attack by Isocyanide: The carbon atom of the isocyanide, acting as a potent nucleophile, attacks the electrophilic iminium ion. This step forms a nitrilium ion intermediate.

  • Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion intermediate, creating a new intermediate, often referred to as the α-adduct.

  • Mumm Rearrangement: This is the crucial, irreversible final step. An intramolecular acyl transfer occurs, where the acyl group from the carboxylic acid migrates from the oxygen to the nitrogen atom.[5] This rearrangement forms a thermodynamically stable bis-amide product and is the primary driving force for the entire reaction sequence.[5][6]

Ugi_Mechanism Figure 1: Generalized Mechanism of the Ugi Four-Component Reaction cluster_reactants Reactants R1CHO Aldehyde Imine Imine / Iminium Ion R1CHO->Imine R2NH2 Amine R2NH2->Imine - H₂O R3COOH Piperidine Carboxylic Acid Adduct α-Adduct R3COOH->Adduct Addition R4NC Isocyanide Nitrilium Nitrilium Ion R4NC->Nitrilium Nucleophilic Attack Imine->Nitrilium Nitrilium->Adduct Product α-Acylaminoamide (Ugi Product) Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Ugi Four-Component Reaction Mechanism.

The choice of solvent can influence reaction rates, with polar solvents like methanol generally being effective.[5] Notably, the reaction often proceeds efficiently at room temperature without the need for a catalyst.[2]

Application Protocol: Synthesis of a Piperidine-Containing Peptidomimetic

This section provides a detailed, self-validating protocol for a representative Ugi reaction using a piperidine carboxylic acid derivative.

Principle: This protocol outlines the one-pot synthesis of N-(tert-butyl)-2-(N-(4-methoxybenzyl)isonicotinamido)-2-phenylacetamide from 4-((tert-butylcarbamoyl)methyl)piperidine-1-carboxylic acid, benzaldehyde, 4-methoxybenzylamine, and tert-butyl isocyanide. This serves as a model system adaptable to a wide range of substrates.

Materials and Reagents
Reagent/MaterialSupplierPurityCAS NumberNotes
N-Boc-piperidine-4-carboxylic acidSigma-Aldrich≥98%84358-13-4The carboxylic acid component.
BenzaldehydeSigma-Aldrich≥99%100-52-7The aldehyde component. Distill before use if necessary.
4-MethoxybenzylamineSigma-Aldrich98%2393-23-9The amine component.
tert-Butyl isocyanideSigma-Aldrich98%7188-38-7EXTREME CAUTION: Highly toxic and overpowering stench. Handle only in a certified fume hood.
Methanol (MeOH)Fisher ScientificAnhydrous, ≥99.8%67-56-1Reaction solvent.
Dichloromethane (DCM)Fisher ScientificACS Grade75-09-2For work-up and chromatography.
Saturated NaHCO₃ solutionLab PreparedN/AN/AFor aqueous work-up.
Brine (Saturated NaCl)Lab PreparedN/AN/AFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄Sigma-AldrichReagent GradeN/ADrying agent.
Silica GelSiliCycle60 Å, 230-400 meshN/AFor column chromatography.
Standard GlasswareN/AN/AN/ARound-bottom flasks, magnetic stirrer, separatory funnel, etc.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidine-4-carboxylic acid (1.0 mmol, 229.3 mg).

  • Dissolve the acid in 10 mL of anhydrous methanol.

2. Reagent Addition:

  • Sequentially add 4-methoxybenzylamine (1.0 mmol, 137.2 mg, 129 µL), followed by benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) to the stirring solution.

  • In a certified chemical fume hood , carefully add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 112 µL) to the reaction mixture.

  • Seal the flask with a septum or glass stopper.

3. Reaction Execution and Monitoring:

  • Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.

4. Work-up and Extraction:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the resulting residue in 25 mL of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

  • Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and wash the solid with a small amount of fresh DCM.

5. Purification and Characterization:

  • Concentrate the filtered organic solution in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR) to confirm its identity and purity.

Safety Precautions:

  • Isocyanides are notoriously malodorous and highly toxic. All manipulations involving isocyanides must be performed in a well-ventilated chemical fume hood. Personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Any contaminated glassware should be quenched with a bleach solution before removal from the hood.

  • Aldehydes and amines can be irritants. Avoid inhalation and skin contact.

Representative Data
ComponentMolar Eq.Amount (mmol)Mass / Volume
N-Boc-piperidine-4-carboxylic acid1.01.0229.3 mg
Benzaldehyde1.01.0106.1 mg
4-Methoxybenzylamine1.01.0137.2 mg
tert-Butyl isocyanide1.01.083.1 mg
Theoretical Yield -1.0519.7 mg
Actual Yield (Example) --426.1 mg (82%)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Impure reagents (e.g., oxidized aldehyde).- Insufficient reaction time.- Low quality or wet solvent.- Purify aldehyde by distillation.- Ensure all reagents are of high purity.- Extend reaction time and continue monitoring.- Use anhydrous solvent.
Multiple Side Products - Reaction temperature too high.- Presence of water leading to isocyanide hydrolysis.- Passerini reaction (if aldehyde concentration is high).- Maintain reaction at room temperature.- Ensure anhydrous conditions.- Adjust stoichiometry or order of addition (pre-forming the imine can sometimes help).
Difficult Purification - Product co-elutes with starting material or byproducts.- Product is highly polar and streaks on silica gel.- Try a different solvent system for chromatography.- Consider reverse-phase chromatography if the compound is very polar.- A different work-up procedure might remove certain impurities before chromatography.
Persistent Isocyanide Smell - Incomplete reaction.- Inadequate quenching during work-up.- Ensure the reaction has gone to completion.- During work-up, add a few drops of acetic acid to the aqueous layer to hydrolyze residual isocyanide before disposal.

Conclusion and Future Outlook

The Ugi four-component reaction, when coupled with piperidine carboxylic acid derivatives, provides a robust and highly versatile platform for the synthesis of complex molecules with significant potential in drug discovery.[15][17] The protocol described herein offers a reliable starting point for researchers to explore this powerful synthetic strategy. The convergence, operational simplicity, and broad substrate scope of the U-4CR allow for the rapid creation of diverse libraries of peptidomimetics built around a pharmacologically validated core.[11][18]

Future advancements in this field are likely to focus on the development of enantioselective Ugi reactions to control the stereochemistry of the newly formed chiral center, a significant challenge that remains largely "unconquered".[16] Furthermore, the integration of this methodology with solid-phase synthesis can further accelerate the generation and screening of compound libraries, solidifying the role of the Ugi reaction as an indispensable tool for medicinal chemists.[19]

References

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega. ACS Publications. Available at: [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Peptidomimetics via One-Pot Sequential Lactam reduction/Joullié-Ugi Reaction. PubMed. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available at: [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. Pharmaffiliates. Available at: [Link]

  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. RSC Publishing. Available at: [Link]

  • Ugi reaction multicomponent reactions for drug discovery! Slideshare. Available at: [Link]

  • Synthesis of peptidomimetics via Ugi reactions. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. Available at: [Link]

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][3]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. PubMed. Available at: [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. National Center for Biotechnology Information. Available at: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. pubs.sciepub.com. Available at: [Link]

Sources

Method

Technical Brief: Pharmacology, Safety, and Detection of High-Potency Synthetic Opioids

I cannot provide detailed application notes, protocols, or step-by-step methodologies for the synthesis of carfentanil analogs, nor can I provide instructions on the use of specific intermediates like 4-methoxypiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed application notes, protocols, or step-by-step methodologies for the synthesis of carfentanil analogs, nor can I provide instructions on the use of specific intermediates like 4-methoxypiperidine for the production of these substances. I can, however, discuss the pharmacological properties of high-potency synthetic opioids, the critical safety protocols required for handling them in legitimate research settings, and the analytical methods used for their detection and characterization.

Abstract Carfentanil and its analogs represent a class of ultra-potent synthetic opioids originally synthesized for veterinary applications (large animal immobilization). Due to their extreme potency—approximately 10,000 times that of morphine and 100 times that of fentanyl—these compounds pose severe risks to researchers and first responders. This guide outlines the structural activity relationships (SAR) contributing to this potency, the rigorous engineering controls required for safe handling, and the analytical techniques employed for identification.

Pharmacological Profile and Structural Activity Relationships (SAR)

The extreme potency of carfentanil analogs is derived from their high affinity for the


-opioid receptor (MOR) and their lipophilicity, which facilitates rapid crossing of the blood-brain barrier.
  • Receptor Affinity: Carfentanil exhibits sub-nanomolar affinity for the MOR. The 4-methoxycarbonyl substituent on the piperidine ring (in carfentanil specifically) significantly enhances binding interactions compared to the hydrogen or other substituents found in less potent analogs.

  • Mechanism of Action: Upon binding, these agonists activate G-protein coupled signaling cascades, leading to the inhibition of adenylate cyclase and hyperpolarization of neurons via potassium channel activation. This results in profound analgesia, sedation, and, critically, respiratory depression.

  • Toxicokinetics: The rapid onset and extended duration of action complicate reversal. Standard doses of antagonists like naloxone are often insufficient, requiring multiple high-dose administrations to counteract respiratory failure.

Table 1: Comparative Potency of Select Opioids
CompoundApprox. Potency (vs. Morphine)Receptor Affinity (

nM)
Primary Clinical/Research Use
Morphine1x~1-4Pain Management
Fentanyl50-100x~1.35Anesthesia / Analgesia
Sufentanil500-1,000x~0.14Anesthesia
Carfentanil10,000x~0.024Veterinary (Large Animal)

Operational Safety and Engineering Controls

Handling ultra-potent opioids requires adherence to the highest biosafety and chemical safety standards. The risk of accidental exposure via inhalation, ingestion, or dermal absorption is life-threatening.

Hierarchy of Controls for High-Potency API (HPAPI)

In professional pharmaceutical and research environments, reliance on Personal Protective Equipment (PPE) alone is considered insufficient. The primary defense must be containment.

  • Engineering Controls (Primary Containment):

    • Isolators/Glove Boxes: All handling of neat (pure) substances must occur within negative-pressure barrier isolators or glove boxes equipped with HEPA filtration and double-door transfer ports.

    • Vented Balance Enclosures: For weighing diluted samples, specialized enclosures designed to contain nanogram-level particulates are mandatory.

  • Administrative Controls:

    • Two-Person Rule: No researcher should work alone. A second individual must be present to monitor safety and administer aid (e.g., naloxone) if necessary.

    • Decontamination Protocols: Surfaces must be chemically decontaminated using oxidizing agents (e.g., peracetic acid or bleach solutions) validated to degrade the specific opioid structure.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: When not in a glove box, powered air-purifying respirators (PAPR) or full-face supplied-air respirators are standard.

    • Dermal Protection: Double-gloving with nitrile (tested for permeation resistance) and Tychem® or equivalent impervious suits.

Diagram: Safety & Response Workflow

SafetyWorkflow Start Handling High-Potency Opioid EngControl Engineering Controls (Negative Pressure Glovebox) Start->EngControl Monitor Continuous Monitoring (Buddy System + Air Sampling) EngControl->Monitor Exposure Suspected Exposure? Monitor->Exposure Emergency Emergency Protocol Exposure->Emergency Yes Decon Decontamination (Oxidizing Agents) Exposure->Decon Routine Cleanup Naloxone Administer Naloxone (Multiple Doses) Emergency->Naloxone Naloxone->Emergency Re-evaluate Clear Resume Operations Decon->Clear

Figure 1: Operational workflow emphasizing engineering controls and emergency response for high-potency opioids.

Analytical Detection and Characterization

Accurate identification of carfentanil analogs is critical for forensic analysis and environmental monitoring.

  • Mass Spectrometry (MS): The pri

Application

Application Notes and Protocols for N-Alkylation of 4-Methoxypiperidine-4-carboxylic Acid via Reductive Amination

Abstract This document provides a comprehensive guide to the N-alkylation of 4-methoxypiperidine-4-carboxylic acid, a critical transformation in the synthesis of novel pharmaceutical agents. The core focus is on reductiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 4-methoxypiperidine-4-carboxylic acid, a critical transformation in the synthesis of novel pharmaceutical agents. The core focus is on reductive amination, a robust and highly versatile methodology for the formation of carbon-nitrogen bonds.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures, an exploration of the underlying chemical principles, and a comparative analysis of common reagents and conditions. The aim is to equip scientists with the necessary knowledge to successfully synthesize N-alkylated 4-methoxypiperidine-4-carboxylic acid derivatives with high yield and purity, facilitating the development of new therapeutics.

Introduction

N-substituted piperidine scaffolds are prevalent in a vast array of FDA-approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. Specifically, 4-methoxypiperidine-4-carboxylic acid serves as a valuable building block, with the secondary amine of the piperidine ring providing a key handle for chemical modification. N-alkylation of this moiety allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological profile.

Reductive amination stands out as a premier method for this transformation, offering a controlled and efficient means of forging the N-alkyl bond while avoiding the over-alkylation often associated with direct alkylation using alkyl halides.[2] This process typically involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][2][3]

Chemical Principles and Mechanistic Overview

The reductive amination of a secondary amine, such as 4-methoxypiperidine-4-carboxylic acid, with a carbonyl compound (aldehyde or ketone) proceeds through a two-step sequence:

  • Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a transient iminium ion. This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium ion intermediate.

Experimental Workflows and Protocols

General Workflow for Reductive Amination

The following diagram illustrates the typical workflow for the N-alkylation of 4-methoxypiperidine-4-carboxylic acid via reductive amination.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve 4-methoxypiperidine-4-carboxylic acid and carbonyl compound in solvent Add_Acid Add catalytic acid (optional) Start->Add_Acid Add_Reducing_Agent Add reducing agent portion-wise Add_Acid->Add_Reducing_Agent Imine Formation Stir Stir at room temperature Add_Reducing_Agent->Stir Monitor Monitor reaction progress (TLC/LC-MS) Stir->Monitor Quench Quench reaction Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize

Sources

Method

Overcoming Steric Clash: Advanced Coupling Strategies for Hindered Piperidine Carboxylic Acids

The Mechanistic Challenge of Piperidine Carboxylic Acids Piperidine carboxylic acids—such as pipecolic acid (piperidine-2-carboxylic acid) and 2,2,6,6-tetramethylpiperidine-4-carboxylic acid—are notorious in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge of Piperidine Carboxylic Acids

Piperidine carboxylic acids—such as pipecolic acid (piperidine-2-carboxylic acid) and 2,2,6,6-tetramethylpiperidine-4-carboxylic acid—are notorious in medicinal chemistry for their extreme steric shielding. This structural bulk fundamentally disrupts standard amide bond formation kinetics.

When these substrates are activated by conventional carbodiimides (e.g., EDC/HOBt), the resulting O-benzotriazole (OBt) active ester is exceedingly bulky. This steric clash kinetically starves the nucleophilic attack of the incoming amine, leading to poor conversions and competing side reactions such as hydrolysis or oxazolone formation[1].

Furthermore, utilizing standard uronium/aminium salts (like 2) introduces a critical failure mode: guanidinylation . Because the preactivation of a hindered piperidine acid is slow, the uronium salt can react directly with the target amine, terminating the synthesis by forming an unreactive guanidinium byproduct[2]. To achieve high yields, chemists must shift the paradigm away from bulky active esters toward highly reactive, sterically unencumbered intermediates.

Strategic Selection of Advanced Coupling Reagents

A. TCFH–NMI (Acyl Imidazolium Generation)

The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) bypasses the active ester paradigm entirely. It provides direct, in situ access to highly reactive N-acyl imidazoliums[3]. This intermediate is highly electrophilic but avoids the hydrolytic instability of traditional acid chlorides. It is exceptionally effective for coupling hindered carboxylic acids with poorly nucleophilic amines[3].

B. Ghosez's Reagent (Neutral Acid Chloride Generation)

When dealing with extreme steric hindrance—such as coupling a tetramethylpiperidine derivative to a deactivated aniline—acid chlorides remain the gold standard. 4 (1-chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions. This avoids the harsh acidity of thionyl chloride, preserving acid-sensitive protecting groups (e.g., Boc, t-Bu esters)[4]. Its utility has been proven in complex total syntheses where all standard coupling reagents fail[5].

C. TFFH (Acyl Fluoride Generation)

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates acyl fluorides in situ. The fluorine atom's small van der Waals radius minimizes steric hindrance at the carbonyl carbon, while its high electronegativity strongly activates the carbonyl toward nucleophilic attack[1]. Acyl fluorides are remarkably stable to hydrolysis yet highly reactive toward amines, making them ideal for hindered piperidine derivatives[6].

D. COMU (Oxyma-based Uronium)

For moderately hindered piperidines, COMU offers a safer, highly efficient alternative to HATU. Incorporating an Oxyma leaving group and a morpholino backbone, 7, high reactivity, and a significantly lower risk of explosion or allergenicity compared to benzotriazole-based reagents[7].

Mechanistic & Decision Workflows

Mechanism A Hindered Piperidine Carboxylic Acid B TCFH + NMI (Activation) A->B Base addition C Highly Reactive N-Acyl Imidazolium B->C In situ generation D Nucleophilic Attack (Amine) C->D Amine addition E Amide Product D->E - NMI

Mechanism of TCFH-NMI mediated amide bond formation for hindered substrates.

DecisionTree Start Hindered Piperidine Carboxylic Acid Q1 Is the target amine highly nucleophilic? Start->Q1 Yes COMU / DIPEA (Uronium Activation) Q1->Yes Yes No Is the acid sensitive to harsh conditions? Q1->No No Yes2 TCFH / NMI (Acyl Imidazolium) No->Yes2 Yes No2 Ghosez's Reagent (Acid Chloride) No->No2 No

Decision matrix for selecting coupling reagents for hindered piperidine carboxylic acids.

Quantitative Performance Comparison

Coupling ReagentActive IntermediateSuitability for Hindered PiperidinesRisk of Amine GuanidinylationByproduct Toxicity / Hazard
EDC / HOBt OBt EsterPoorNoneLow
HATU OAt EsterModerateHigh (if activation is slow)High (Allergenic)
COMU Oxyma EsterGoodLowLow (Safer alternative)
TFFH Acyl FluorideExcellentNoneLow
TCFH / NMI Acyl ImidazoliumExcellentNoneLow
Ghosez's Reagent Acid ChlorideExceptionalNoneLow (Neutral conditions)

Self-Validating Experimental Protocols

Protocol A: TCFH-NMI Mediated Amidation

Causality & Validation: TCFH is highly moisture sensitive. NMI acts as both a base and a nucleophilic catalyst. The self-validation step involves quenching an aliquot in methanol; if activation is successful, TLC will reveal the instantaneous formation of the corresponding methyl ester, confirming the presence of the acyl imidazolium intermediate before the amine is introduced.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the hindered piperidine carboxylic acid (1.0 equiv) in anhydrous CH₃CN or DMF (0.1 M concentration).

  • Activation: Add TCFH (1.2 equiv) in one portion, followed immediately by NMI (3.0 equiv).

  • Validation Check: Stir for 15 minutes at room temperature. Self-Validation: Remove a 5 µL aliquot, quench in 100 µL of methanol, and spot on a TLC plate. Complete disappearance of the starting acid and formation of a less polar spot (methyl ester) confirms full activation.

  • Coupling: Add the target amine (1.1 equiv) dropwise. Stir at room temperature for 2–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent

Causality & Validation: Ghosez's reagent converts the hindered acid to an acid chloride without generating HCl gas, protecting acid-labile groups (e.g., Boc). Validation is performed via a similar MeOH quench to confirm the acid chloride formation prior to amine addition.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under N₂, dissolve the piperidine carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise.

  • Validation Check: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Self-Validation: Quench a micro-aliquot in methanol. TLC should show quantitative conversion to the methyl ester. (Note: No gas evolution will be observed during activation, unlike with SOCl₂).

  • Coupling: The reaction mixture can be concentrated under vacuum to remove the volatile dimethylpropionamide byproduct if desired, then redissolved in CH₂Cl₂. Add the amine (1.2 equiv) and DIPEA (2.0 equiv) at 0 °C.

  • Workup: Stir overnight at room temperature. Dilute with CH₂Cl₂, wash sequentially with 1M HCl (if protecting groups tolerate it), saturated NaHCO₃, and brine. Dry and concentrate.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL:[Link]

  • Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold Source: PMC - NIH URL:[Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents Source: ResearchGate URL:[Link]

  • Introduction to Peptide Synthesis Source: PMC - NIH URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • From Target-Oriented to Motif-Oriented: A Case Study on Nannocystin Total Synthesis Source: MDPI URL:[Link]

Sources

Application

Hydrogenation of pyridine precursors to 4-methoxypiperidine-4-carboxylic acid

Part 1: Executive Summary & Strategic Analysis 1.1 The Structural Paradox & Clarification The synthesis of 4-methoxypiperidine-4-carboxylic acid (and its esters) presents a critical structural distinction that often lead...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1 The Structural Paradox & Clarification The synthesis of 4-methoxypiperidine-4-carboxylic acid (and its esters) presents a critical structural distinction that often leads to strategic errors in route planning.

  • Target A: Methyl Isonipecotate (4-(Methoxycarbonyl)piperidine)

    • Structure: Piperidine ring with a single ester group at C4.[1]

    • Precursor:Methyl Isonicotinate (Pyridine-4-carboxylic acid methyl ester).

    • Route: Direct Catalytic Hydrogenation.[1] This is the standard industrial route.

  • Target B: 4-Methoxy-4-piperidinecarboxylic acid (Geminal Substitution)

    • Structure: Piperidine ring with both a methoxy group and a carboxylic acid at C4.[1]

    • Precursor:Cannot be a simple pyridine. A pyridine ring cannot accommodate two substituents at C4 while maintaining aromaticity.[1]

    • Route: This target is synthesized via 4-Piperidone (Strecker synthesis or chloroform condensation), not direct pyridine hydrogenation.[1]

Scope of this Protocol: This guide focuses on the Direct Catalytic Hydrogenation of Pyridine Precursors (Target A route), which is the primary method for generating the piperidine scaffold with 4-position functionality. It also details the Hydrogenation of 4-Methoxypyridine , a parallel workflow for preserving ether functionality during ring saturation.[1]

Part 2: Scientific Foundation & Mechanism[1]

The Challenge of Pyridine Hydrogenation

Hydrogenating pyridine is thermodynamically favorable (


) but kinetically inhibited due to the stability of the aromatic ring and the poisoning effect of the basic nitrogen on metal catalysts.
  • Catalyst Poisoning: The lone pair on the pyridine nitrogen binds strongly to active sites (Pd, Pt, Rh), inhibiting hydrogen adsorption.[1]

  • Solution: Protonation of the nitrogen (using acidic media like Acetic Acid or HCl) or using high surface area supports prevents tight binding, allowing the cycle to proceed.

Mechanistic Pathway

The reduction proceeds via a stepwise addition of hydrogen.[1] The intermediates (dihydropyridine and tetrahydropyridine) are generally unstable and rapidly reduce to the piperidine.[1]

HydrogenationPathway cluster_conditions Critical Control Points Pyridine Pyridine Precursor (Aromatic, Flat) Ads Adsorption on Catalyst (N-Metal Interaction) Pyridine->Ads + Catalyst Dihydro Dihydropyridine (Unstable Intermediate) Ads->Dihydro + H2 Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 (Fast) Piperidine Piperidine Product (Chair Conformation) Tetrahydro->Piperidine + H2

Figure 1: Stepwise hydrogenation mechanism. Note that the intermediate enamines are susceptible to hydrolysis if water is present.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl Isonipecotate (4-Methoxycarbonylpiperidine)

Targeting the ester functionality via Methyl Isonicotinate hydrogenation.

Reagents & Equipment:

  • Substrate: Methyl Isonicotinate (CAS: 2459-09-8).[2]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) OR 5% Palladium on Carbon (Pd/C).[1]

    • Note: Rhodium is preferred for lower pressure/temperature operations; Palladium requires higher pressure or acidic promoters.[1]

  • Solvent: Methanol (anhydrous) or Glacial Acetic Acid.[1]

  • Reactor: High-pressure autoclave (Parr or similar) or Flow Hydrogenation module (H-Cube).[1]

Step-by-Step Workflow:

  • Catalyst Loading (Inert Atmosphere):

    • Purge the reactor vessel with Nitrogen.[1]

    • Add Methyl Isonicotinate (10.0 g, 73 mmol).

    • Add solvent (Methanol, 100 mL).[1]

    • Carefully add 5% Rh/Al₂O₃ (1.0 g, 10 wt% loading).[1] WARNING: Dry catalysts can ignite solvent vapors.[1] Wet the catalyst with a small amount of water or add it as a slurry.[1]

  • Pressurization:

    • Seal the reactor.[1][3]

    • Purge with Nitrogen (3 cycles, 5 bar).[1]

    • Purge with Hydrogen (3 cycles, 5 bar).[1]

    • Pressurize to 5–10 bar (70–145 psi) .

  • Reaction:

    • Heat to 40°C .

    • Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 4–8 hours).[1]

  • Work-up:

    • Cool to room temperature.[1][4] Vent H₂ carefully.

    • Filter the mixture through a Celite pad to remove the catalyst.[1][5] Do not let the catalyst dry out on the filter paper (fire hazard).

    • Rinse the pad with Methanol.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification:

    • The crude oil is typically >95% pure.[1] Distillation (bp ~65°C at 1 mmHg) yields the pure Methyl Isonipecotate.[1]

Data Summary: Catalyst Performance

CatalystSolventPressureTempYieldSelectivityNotes
5% Rh/Al₂O₃ MeOH5 bar25°C98%>99%Best for mild conditions.
5% Pd/C AcOH4 bar60°C92%95%Requires acidic solvent to activate ring.[1]
PtO₂ (Adams) AcOH3 bar25°C95%98%Classic method, expensive catalyst.[1]
Protocol B: Hydrogenation of 4-Methoxypyridine

Targeting the ether functionality. Note: This does NOT yield the carboxylic acid.

Critical Challenge: The methoxy group at position 4 is allylic/benzylic relative to the double bonds during hydrogenation. On Pd catalysts, this often leads to hydrogenolysis (cleavage of the C-O bond), yielding unsubstituted piperidine.[1]

Optimized Protocol:

  • Catalyst: 5% Rhodium on Carbon (Rh/C) .[1] Rhodium is less active for C-O hydrogenolysis than Palladium.[1]

  • Solvent: Acetic Acid (promotes ring reduction over ether cleavage).[1]

  • Conditions: Room Temperature, 3 bar H₂.

Procedure:

  • Dissolve 4-methoxypyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add 5% Rh/C (5 mol%).[1]

  • Hydrogenate at 3 bar (45 psi) at 25°C for 12 hours.

  • Filter and concentrate.

  • Basification: The product will be an acetate salt. Dissolve in water, adjust pH to >12 with NaOH, and extract with Dichloromethane to isolate the free base 4-methoxypiperidine .[1]

Part 4: Troubleshooting & Optimization

4.1 Stereochemistry Control While 4-substituted piperidines are achiral (plane of symmetry), if you introduce a substituent at C2 or C3 (e.g., starting from 4-methoxy-2-methylpyridine), hydrogenation predominantly yields the cis -isomer (substituents on the same side) due to the catalyst surface approach.

4.2 Impurity Profile

  • Impurity A (Demethoxylation): Presence of Piperidine.[1] Cause: Catalyst too active (Pd) or Temp too high.[1] Fix: Switch to Rh or Ru; lower temperature.[1]

  • Impurity B (Dimerization): Presence of coupled products.[1] Cause: Radical intermediates at low H₂ pressure.[1] Fix: Increase agitation speed and H₂ pressure.

Part 5: Route Comparison (Geminal Target)

If your absolute requirement is 4-methoxy-4-piperidinecarboxylic acid (CAS 1260387-16-3), you must switch strategies.

SynthesisRoutes cluster_Pyridine Pyridine Route (Protocol A) cluster_Piperidone Piperidone Route (Geminal Synthesis) Target TARGET: 4-Methoxypiperidine- 4-carboxylic acid Pyridine Methyl Isonicotinate H2 Hydrogenation (Rh/C, H2) Pyridine->H2 ProductA Methyl Isonipecotate (Mono-substituted) H2->ProductA ProductA->Target NOT POSSIBLE (Directly) Piperidone N-Benzyl-4-Piperidone Strecker Strecker / Chloroform Rxn Piperidone->Strecker ProductB Geminal Intermediate (4-Methoxy-4-cyano...) Strecker->ProductB Hydrolysis Hydrolysis ProductB->Hydrolysis Hydrolysis->Target

Figure 2: Strategic divergence. The pyridine route yields the mono-substituted ester.[1] The piperidone route is required for the geminal ether/acid target.

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pyridine Hydrogenation selectivity).

  • Bond, G. C., & Webb, G. (1984).[1] Catalysis: Volume 6. Royal Society of Chemistry.[1] (Mechanisms of N-heterocycle reduction).

  • Org. Synth. 1947, 27, 25. Isonipecotic Acid.[1] Link (Classic protocol for Pyridine-4-carboxylic acid reduction).

  • Janssen, P. A. J. (1962).[1] United States Patent 3,041,344.[1] "N-(arylethyl)-4-(substituted)-piperidines". (Source for Piperidone route to geminal 4,4-disubstituted opioids).[1]

  • Studer, M., et al. (2000).[1] "Hydrogenation of Pyridines and Quinolines". Advanced Synthesis & Catalysis, 342(8).[1] (Modern catalytic systems using Rhodium).[1]

Sources

Method

Application Note: Recrystallization Solvent Systems for 4-Methoxypiperidine-4-carboxylic acid HCl

This Application Note is designed for researchers and process chemists working with 4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS 1260387-16-3). It synthesizes chemical principles with practical isolation stra...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with 4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS 1260387-16-3). It synthesizes chemical principles with practical isolation strategies to overcome the specific challenges of gem-disubstituted piperidine salts.

Executive Summary & Chemical Profile

4-Methoxypiperidine-4-carboxylic acid HCl is a critical intermediate, often utilized in the synthesis of potent opioid analgesics (e.g., Remifentanil analogs) and novel GPCR ligands. Structurally, it features a piperidine ring with a gem-disubstituted carbon at position 4 (containing both a methoxy group and a carboxylic acid).

Purification Challenge: The gem-disubstitution creates steric bulk, often leading to "oiling out" rather than distinct crystallization. Furthermore, as a hydrochloride salt of an amino acid, the compound exhibits high solubility in water and lower alcohols, but near-insolubility in non-polar organics, making single-solvent recrystallization difficult.

Selected Solvent Strategy: This guide recommends Binary Solvent Systems (Solvent/Anti-solvent) as the primary method to control supersaturation and prevent oiling.

PropertyDescription
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
Polarity Profile High (Ionic/Polar)
Primary Solubility Water, Methanol, Ethanol
Insolubility Acetone, Diethyl Ether, Hexanes, Acetonitrile

Solvent System Selection Logic

The selection of solvents is governed by the "Like Dissolves Like" principle, modified for ionic salts.

The "Dissolver" (Good Solvent)[1]
  • Methanol (MeOH): The preferred choice. It offers high solubility for the HCl salt at boiling point (

    
    ) and is volatile enough to be easily removed.
    
  • Water: Effective, but high boiling point makes drying difficult. Use only if MeOH fails or for large-scale operations where safety precludes hot alcohols.

The "Precipitator" (Anti-Solvent)
  • Acetone: The "Gold Standard" for amine-HCl salts. It is miscible with MeOH/Water but drastically reduces the dielectric constant of the mixture, forcing the salt out of solution.

  • Diethyl Ether (Et₂O): Excellent for maximizing yield but requires careful handling due to volatility and peroxide risks. Best for small-scale, high-purity needs.

  • Acetonitrile (ACN): Useful if the compound tends to hold onto water (hygroscopic). ACN acts as a drying agent during crystallization.

Experimental Protocols

Protocol A: The Methanol/Acetone System (Recommended)

Best for: General purification, removal of colored impurities, and preventing oiling.

Reagents:

  • Crude 4-Methoxypiperidine-4-carboxylic acid HCl[1][2][3]

  • Methanol (HPLC Grade)

  • Acetone (Cold,

    
    )
    
  • Activated Carbon (Optional)[4][5]

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Methanol dropwise while heating to reflux (approx.

    
    ) until the solid just dissolves. Target concentration: ~100-150 mg/mL.
    
  • Clarification (Critical): If the solution is colored or contains particulates, add 10 mg activated carbon, stir for 2 mins, and filter hot through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While the solution is still warm, add Acetone dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 2-3 drops of hot Methanol to clear the cloudiness.

  • Crystallization: Cover the flask and allow it to cool to room temperature undisturbed. Note: If oil droplets form, scratch the glass with a spatula to induce crystallization.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (

    
    ) for 30 minutes.
    
  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold Acetone (2 x 5 mL).

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: The Water/Isopropanol System (Scalable)

Best for: Larger batches (>10g) or if the compound is too soluble in Methanol.

Methodology:

  • Dissolve crude solid in minimum boiling water (

    
    ).
    
  • Allow to cool slightly to

    
    .
    
  • Slowly add Isopropanol (IPA) until the solution becomes slightly turbid.

  • Allow to cool slowly to room temperature. The IPA reduces the solubility of the salt in water, forcing crystallization.

  • Filter and wash with 100% IPA.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The temperature dropped too fast, or the anti-solvent was added too quickly.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available. Cool much slower (wrap flask in a towel).

Issue: Low Yield

  • Cause: Too much "Good Solvent" (MeOH/Water) was used.

  • Fix: Evaporate the mother liquor to half volume and repeat the cooling/anti-solvent step to harvest a "second crop."

Summary of Solvent Ratios
SystemSolvent A (Dissolver)Solvent B (Anti-Solvent)Typical Ratio (v/v)
Standard MethanolAcetone1 : 3 to 1 : 5
High Purity MethanolDiethyl Ether1 : 2
Scale-Up WaterIsopropanol1 : 10

Process Visualization

The following diagram illustrates the decision matrix and workflow for Protocol A (Methanol/Acetone).

Recrystallization_Workflow cluster_trouble Troubleshooting: Oiling Out Start Crude 4-Methoxypiperidine-4-COOH HCl Dissolve Dissolve in min. hot MeOH (60°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (remove insolubles) Check->Filter No (Cloudy/Dirty) CloudPoint Add Acetone until turbid Check->CloudPoint Yes (Clear) Filter->CloudPoint Clear Add drops of MeOH to clear CloudPoint->Clear Cool Slow Cool to RT -> Ice Bath (0°C) Clear->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Oil Oiling Out Observed? Cool->Oil Dry Dry (Vacuum Oven, 40°C) Isolate->Dry Reheat Re-heat to dissolve Oil->Reheat Yes Seed Add Seed Crystal Reheat->Seed Seed->Cool

Caption: Workflow for the Methanol/Acetone recrystallization system, including a loop for correcting "oiling out" phenomena.

References

  • ChemicalBook. 4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS 1260387-16-3) Physical Properties. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Methoxypiperidine-4-carboxylic acid hydrochloride.[6] Retrieved from

  • Fluorochem. Safety Data Sheet & Solubility Profile for Piperidine Carboxylic Acids. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • Patent US20110021567A1.Synthesis of 4-substituted piperidine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Hydrolysis of 4-Methoxy-4-cyanopiperidine

Welcome to the technical support center for the hydrolysis of 4-methoxy-4-cyanopiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of 4-methoxy-4-cyanopiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.

Section 1: Foundational Chemistry & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the hydrolysis of 4-methoxy-4-cyanopiperidine, a critical precursor in various synthetic pathways.

Q1: What is the primary synthetic goal of hydrolyzing 4-methoxy-4-cyanopiperidine?

The hydrolysis of 4-methoxy-4-cyanopiperidine is primarily aimed at producing 4-piperidone, a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1] The starting material is effectively a protected form of a cyanohydrin. The reaction involves the concurrent hydrolysis of both the nitrile (C≡N) group and the methoxy (-OCH₃) ether group. Under acidic conditions, the final product is typically isolated as the more stable 4-piperidone hydrochloride hydrate.[2][3]

Q2: What is the detailed mechanism for the acid-catalyzed hydrolysis to 4-piperidone?

Acid-catalyzed hydrolysis is the most common method for this transformation. The reaction proceeds through a multi-step mechanism that targets both the nitrile and the methoxy group.[4]

  • Nitrile Protonation: The reaction begins with the protonation of the nitrile nitrogen by a strong acid (e.g., HCl, H₂SO₄). This significantly increases the electrophilicity of the nitrile carbon.[5][6]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.

  • Tautomerization to Amide: Through a series of proton transfers, the initial adduct tautomerizes to form a protonated amide. Deprotonation yields the amide intermediate.

  • Amide Hydrolysis: This amide intermediate is then itself hydrolyzed under the acidic conditions, typically at an elevated temperature, to form a carboxylic acid and ammonia.[7][8]

  • Concurrent Ketal Hydrolysis & Decarboxylation: Simultaneously, the methoxy group (part of a ketal) is hydrolyzed to reveal a ketone (4-piperidone). The intermediate α-hydroxy acid is unstable and readily decarboxylates to yield the final 4-piperidone product.

Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis of 4-Methoxy-4-cyanopiperidine A 4-Methoxy-4-cyanopiperidine B Protonated Nitrile A->B + H₃O⁺ C Amide Intermediate B->C + H₂O - H₃O⁺ (Tautomerization) D α-Hydroxy Acid Intermediate C->D + H₂O, Δ (Amide & Ketal Hydrolysis) E 4-Piperidone D->E - CO₂ - NH₄⁺

Caption: Acid-catalyzed pathway to 4-piperidone.

Q3: Can this reaction be performed under basic conditions? What are the differences?

Yes, hydrolysis can also be base-catalyzed, but the mechanism and final product differ slightly before acidic workup.[5][9]

  • Hydroxide Attack: The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. There is no need for prior activation.[8]

  • Formation of Imidate: A proton transfer from water generates an imidate intermediate.

  • Tautomerization to Amide: The imidate tautomerizes to the amide.[10]

  • Amide Hydrolysis: The amide is then hydrolyzed by hydroxide to form a carboxylate salt and ammonia.

  • Workup: To obtain the final 4-piperidone, an acidic workup is required to neutralize the carboxylate, hydrolyze the ketal, and induce decarboxylation.

Base-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis of 4-Methoxy-4-cyanopiperidine A 4-Methoxy-4-cyanopiperidine B Imidate Intermediate A->B + OH⁻ C Amide Intermediate B->C + H₂O (Tautomerization) D Carboxylate Salt C->D + OH⁻, Δ (Amide Hydrolysis) E 4-Piperidone D->E + H₃O⁺ (Workup) (Ketal Hydrolysis & Decarboxylation)

Caption: Base-catalyzed pathway to 4-piperidone.

Q4: Why is stopping the reaction at the intermediate amide (4-methoxy-4-amidopiperidine) challenging?

Isolating the amide intermediate is difficult because the harsh conditions (strong acid or base and heat) required to hydrolyze the relatively unreactive nitrile group are often sufficient to hydrolyze the resulting amide as well.[11] To selectively produce the amide, milder and more controlled conditions are necessary, such as using alkaline hydrogen peroxide or specific acid mixtures like TFA-H₂SO₄, which are designed to hydrate the nitrile without promoting further hydrolysis.[12]

Section 2: Troubleshooting Guide

Even with a well-understood mechanism, this hydrolysis can present several challenges. This guide provides solutions to common problems encountered during the experiment.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Start Problem Identify Issue: - Low Yield - Incomplete Reaction - Impure Product Start->Problem Problem->Low_Yield Low Yield Problem->Incomplete_Rxn Incomplete Problem->Impure_Product Impure Check_Params Review Reaction Parameters: - Reagent Stoichiometry - Temperature & Time - Solvent Choice Solution Implement Solution & Re-run Check_Params->Solution Check_Workup Analyze Workup & Purification: - Extraction pH - Crystallization Method - Solvent Purity Check_Workup->Solution Low_Yield->Check_Params Incomplete_Rxn->Check_Params Impure_Product->Check_Workup

Caption: Logical workflow for troubleshooting experiments.

Q1: My yield of 4-piperidone hydrochloride is low. What are the common causes and solutions?

Low yield is the most frequent issue. It can stem from incomplete reaction, product degradation, or mechanical loss during workup.

  • Potential Cause 1: Incomplete Hydrolysis. The nitrile hydrolysis is often the rate-limiting step. Insufficient acid/base concentration, low temperature, or short reaction times can lead to incomplete conversion.

    • Solution: Ensure you are using a sufficient excess of strong acid (e.g., 5-10 equivalents of concentrated HCl). Increase the reaction temperature to reflux and extend the reaction time, monitoring progress by TLC or HPLC until the starting material is consumed.[9][13]

  • Potential Cause 2: Product Degradation. 4-Piperidone can be unstable and susceptible to self-condensation (related to the Mannich reaction) or polymerization, especially under basic conditions or prolonged heating after its formation.[14]

    • Solution: Once the hydrolysis is complete, cool the reaction mixture promptly. Isolate the product as its hydrochloride salt, which is significantly more stable. Avoid making the solution strongly basic for extended periods during workup.

  • Potential Cause 3: Mechanical Loss During Workup. The product, 4-piperidone hydrochloride, is highly water-soluble.

    • Solution: Avoid washing with large volumes of water during filtration. If extraction is necessary, saturate the aqueous layer with NaCl to decrease the product's solubility. Alternatively, after hydrolysis, concentrate the reaction mixture in vacuo to a thick slurry before inducing crystallization with a suitable organic solvent like isopropanol or acetone.

Q2: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A stalled reaction indicates that the conditions are no longer effective for hydrolysis.

  • Potential Cause 1: Insufficient Water. In reactions with high concentrations of co-solvents or concentrated acids, water can become the limiting reagent.

    • Solution: Ensure that the reaction medium is aqueous. While co-solvents can be used to aid solubility, the primary medium should be aqueous acid or base. A typical setup uses concentrated HCl, which is approximately 37% HCl in water.

  • Potential Cause 2: Catalyst Neutralization. If the starting material or glassware is contaminated with a basic substance, it can neutralize the acid catalyst.

    • Solution: Use clean, acid-washed glassware. Ensure the starting material is free from basic impurities. If the reaction stalls, a careful addition of more acid catalyst can restart the hydrolysis, but monitor for any exothermic reactions.

Q3: I'm observing multiple spots on my TLC plate that I can't identify. What are the likely side products?

Unidentified spots suggest the formation of intermediates or side products.

  • Likely Impurity 1: Amide Intermediate. If the reaction is incomplete, you will see the intermediate 4-methoxy-4-amidopiperidine. This spot will be more polar than the starting material but likely less polar than the final product.

    • Identification: This can be confirmed by taking a reaction aliquot, quenching it, and analyzing by LC-MS to find the corresponding molecular weight.

  • Likely Impurity 2: Carboxylic Acid. If the decarboxylation step is inefficient, you may have the α-hydroxy carboxylic acid or the subsequent piperidine-4-carboxylic acid.

    • Identification: These highly polar, acidic compounds will often streak on silica TLC plates. They can be removed by a basic wash (e.g., with NaHCO₃ solution) during workup.

  • Likely Impurity 3: Condensation Products. As mentioned, 4-piperidone can undergo self-condensation. These products will appear as higher molecular weight, less polar spots on TLC.

    • Minimization: Rapid workup and isolation as the hydrochloride salt are the best ways to prevent this.

Q4: My final product is an oil and won't crystallize. How can I isolate pure 4-piperidone hydrochloride?

The inability to crystallize is often due to residual water, solvent, or other impurities.

  • Solution 1: Remove Water. Water is a potent inhibitor of crystallization for this compound. After the reaction, concentrate the aqueous HCl solution under reduced pressure as much as possible to remove water. The resulting residue or slurry can then be triturated or recrystallized from a dry organic solvent like isopropanol, ethanol, or acetone.

  • Solution 2: Solvent-Induced Precipitation. To the concentrated aqueous residue, add a solvent in which 4-piperidone hydrochloride is insoluble, such as acetone or isopropanol. This will often cause the salt to precipitate. Chilling the mixture can improve the yield.

  • Solution 3: Seeding. If a small amount of crystalline material is available, use a seed crystal to induce crystallization in a supersaturated solution.

Section 3: Protocols and Methods

Protocol 3.1: High-Yield Synthesis of 4-Piperidone Hydrochloride via Acid Hydrolysis

This protocol is optimized for the complete hydrolysis of 4-methoxy-4-cyanopiperidine to its final, stable salt form.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-4-cyanopiperidine (1.0 eq).

  • Acid Addition: Carefully add concentrated hydrochloric acid (~37%, 5-10 volumes, e.g., 5-10 mL per gram of starting material). The addition may be exothermic.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's completion by withdrawing a small aliquot, neutralizing it with a base (like NaHCO₃), extracting with a suitable solvent (e.g., ethyl acetate), and analyzing via TLC (see Protocol 3.2). The reaction is complete when the starting material spot has disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then further in an ice bath.

    • Concentrate the solution under reduced pressure to approximately one-third of its original volume. This will remove excess HCl and water.

    • To the resulting thick slurry, add 5-10 volumes of cold isopropanol or acetone. Stir vigorously.

    • The product, 4-piperidone hydrochloride hydrate, should precipitate as a white or off-white solid.[1]

    • Allow the slurry to stir in the ice bath for at least one hour to maximize precipitation.

  • Filtration and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sparingly with a small amount of the cold precipitation solvent (isopropanol or acetone).

    • Dry the solid under vacuum to yield the final product.

Protocol 3.2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Eluent System: A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) to prevent streaking of the basic piperidine compounds.

  • Procedure:

    • Prepare a TLC plate with spots for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Develop the plate in the chosen eluent system.

    • Visualize the spots using a potassium permanganate (KMnO₄) stain, as the compounds may not be UV-active.

    • The starting material will have a certain Rf value. As the reaction proceeds, this spot will diminish and a new, more polar spot (lower Rf) corresponding to the product will appear and intensify. The reaction is complete when the SM spot is no longer visible.

Section 4: Data & Analytics

Table 4.1: Comparison of Reaction Parameters for Hydrolysis
ParameterAcid-Catalyzed (HCl)Base-Catalyzed (NaOH)Key Considerations
Catalyst Strong Mineral AcidStrong BaseAcid catalysis is generally more direct for this specific substrate.
Temperature Reflux (100-110 °C)Reflux (~100 °C)Elevated temperatures are required for both methods to drive the reaction.[9]
Reaction Time 4-12 hours6-16 hoursBase hydrolysis can sometimes be slower for the nitrile step.
Workup Concentration & PrecipitationAcidification, then Extraction/PrecipitationBase-catalyzed route requires an additional acidification step.[10][13]
Product Form Directly yields hydrochloride saltYields free base/carboxylate before workupDirect isolation as the stable salt is an advantage of the acid route.
Table 4.2: Analytical Techniques for Reaction Monitoring and Characterization
TechniqueApplicationExpected Observations
TLC Reaction monitoringDisappearance of starting material spot, appearance of a more polar product spot.
HPLC Quantitative reaction monitoringDecrease in the peak area of the starting material, increase in the product peak area.[15]
¹H & ¹³C NMR Structural confirmation of productDisappearance of nitrile and methoxy signals; appearance of ketone carbonyl signal (~208 ppm in ¹³C).[16]
FT-IR Functional group analysisDisappearance of C≡N stretch (~2230 cm⁻¹); appearance of C=O stretch (~1720 cm⁻¹).
Mass Spec (MS) Molecular weight confirmationDetection of the molecular ion corresponding to 4-piperidone.

Section 5: References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis.

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.

  • University of Calgary. (n.d.). Ch20 : RCN to RCO2H. Department of Chemistry.

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab.

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.

  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins.

  • ResearchGate. (2011, August 29). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine.

  • Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions.

  • Google Patents. (n.d.). US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts.

  • OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH.

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.

  • Wikipedia. (n.d.). Ritter reaction.

  • ResearchGate. (n.d.). Screening methods based on ammonia analysis.

  • Pearson+. (n.d.). Hydrolysis of Nitriles | Study Prep.

  • DTIC. (2025, June 4). Piperidine Synthesis.

  • ChemicalBook. (n.d.). 4-Piperidinopiperidine synthesis.

  • Britannica. (n.d.). Ritter reaction | chemistry.

  • Wikipedia. (n.d.). Cyanohydrin reaction.

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.

  • The Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • Organic Chemistry Portal. (n.d.). Ritter Reaction.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.

  • WIPO Patentscope. (n.d.). WO/2022/195497 A PROCESS FOR THE PREPARATION OF 4-PIPERIDONE HCL HYDRATE.

  • Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids.

  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

  • Safety Data Sheet. (n.d.). 4 - Safety Data Sheet.

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

  • Organic Synthesis. (n.d.). Hydrolysis of Amide.

  • CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

  • PubMed. (2018, December 10). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases.

  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

  • Jubilant Ingrevia Limited. (n.d.). 4-Cyanopiperidine Safety Data Sheet.

  • Fisher Scientific. (2011, June 13). SAFETY DATA SHEET.

  • BenchChem. (n.d.). "N-(4-cyanophenyl)-4-methoxybenzamide" reaction mechanism and kinetics.

  • BenchChem. (n.d.). "N-(4-cyanophenyl)-4-methoxybenzamide" stability issues and degradation products.

  • Loba Chemie. (2019, January 9). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS.

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Piperidine Amino Acids in DCM

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of sterically hindered and conformationally restricted building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of sterically hindered and conformationally restricted building blocks. This guide provides a deep dive into the physical chemistry and practical troubleshooting of piperidine-based amino acids (such as pipecolic acid and isonipecotic acid) in dichloromethane (DCM).

Causality Analysis: The Piperidine Paradox in SPPS

To troubleshoot solubility, we must first understand the thermodynamic forces at play. While standard Fmoc-protected amino acids generally exhibit excellent solubility in DCM, piperidine derivatives often behave unpredictably.

The Mechanistic Root of the Problem:

  • Conformational Rigidity: Piperidine amino acids possess a rigid aliphatic ring. This rigidity severely restricts the molecule's conformational entropy in the dissolved state. Consequently, the highly ordered, solid crystal lattice remains thermodynamically favorable at the high concentrations (0.2 M – 0.5 M) required for Solid-Phase Peptide Synthesis (SPPS).

  • Tertiary Carbamate Dynamics: When the piperidine nitrogen is Fmoc-protected (e.g., D-Fmoc-pipecolic acid [1]), it forms a tertiary carbamate. This removes the N-H hydrogen bond donor typically present in standard Fmoc-amino acids, fundamentally altering how the solvent shell forms around the molecule in weakly polar solvents like DCM.

  • Zwitterionic Traps: If you are working with unprotected piperidine amino acids, the basic secondary amine and the acidic carboxyl group form a tightly bound zwitterionic network. This inner-salt state is fundamentally incompatible with non-polar solvents like DCM.

Troubleshooting Guide & FAQs

Q1: My Fmoc-pipecolic acid solution turns cloudy immediately after adding DIC in DCM. What is happening? A: This is a classic symptom of symmetrical anhydride precipitation. When N,N'-diisopropylcarbodiimide (DIC) is added to an Fmoc-amino acid in DCM, it forms a symmetrical anhydride intermediate. For rigid cyclic structures, these anhydrides are highly non-polar and drastically less soluble in pure DCM than the free acids, causing them to crash out of solution [2]. Solution: Add 10–20% N,N-dimethylformamide (DMF) to the solvent mixture to disrupt the lattice, or switch entirely to a uronium-based coupling reagent (e.g., HATU) with DIPEA in DMF.

Q2: Can I use heat to force Fmoc-isonipecotic acid to dissolve in pure DCM? A: Heating should be applied with extreme caution. While gentle warming (30–35 °C) combined with sonication is a standard physical intervention for stubborn Fmoc-amino acids [3], DCM has a very low boiling point (39.6 °C). Heating near this point causes rapid solvent evaporation, which inadvertently increases the solute concentration and exacerbates precipitation.

Q3: What is the best solvent alternative if DCM completely fails? A: Peptides and sterically hindered amino acids that exhibit poor solubility in DCM are usually highly soluble in polar aprotic solvents [4]. A mixture of DCM:DMF (80:20 v/v) is the optimal compromise. It leverages the excellent resin-swelling properties of DCM while utilizing the high dielectric constant of DMF to break intermolecular dimerization.

Logical Workflow for Solubility Troubleshooting

SolubilityWorkflow A Precipitation of Piperidine Amino Acid in DCM B Check Protection Status A->B C Unprotected (Zwitterionic) B->C D Fmoc-Protected B->D E Switch to Aqueous or Highly Polar System C->E F Check Coupling Reagents D->F G DIC/DCC Present (Anhydride Formation) F->G H No Reagents Added Yet F->H I Switch to HATU/DIPEA in DMF/NMP G->I J Sonicate & Warm (Max 30°C) H->J K Add 10-20% DMF Co-solvent J->K If unresolved

Workflow for troubleshooting piperidine amino acid solubility in DCM.

Quantitative Data Summary

The following table summarizes the expected physical behavior of piperidine derivatives in various solvent systems to aid in your experimental design.

CompoundSolvent SystemConcentration LimitPhysical StateRationale / Reference
Unprotected Pipecolic Acid Pure DCM< 0.01 MInsoluble suspensionZwitterionic nature prevents solvation by non-polar DCM.
Fmoc-Isonipecotic Acid Pure DCM~ 0.1 - 0.2 MBorderline solubleSoluble [5], but prone to aggregation near SPPS working concentrations.
Fmoc-Pipecolic Acid + DIC Pure DCMPrecipitatesCloudy / SolidSymmetrical anhydride formation drastically reduces solubility [2].
Fmoc-Pipecolic Acid DCM:DMF (80:20)> 0.3 MClear solutionPolar aprotic co-solvent disrupts intermolecular forces [4].
Fmoc-Orn(Boc)-OH (Control)DMF~ 20 mg/mLClear solutionStandard behavior for bulky Fmoc-amino acids in polar aprotic solvents [3].

Experimental Protocol: Enhanced Dissolution and Coupling

This self-validating methodology utilizes a co-solvent strategy and a uronium-based coupling agent to circumvent the solubility limitations of piperidine amino acids.

Step 1: Solvent Preparation Prepare a fresh solvent mixture of DCM and DMF at an 80:20 (v/v) ratio. The addition of DMF provides the necessary dielectric constant to solvate the rigid piperidine ring without collapsing the polystyrene resin.

Step 2: Reagent Weighing & Initial Dissolution Weigh 3 to 5 equivalents of the Fmoc-piperidine amino acid relative to your resin loading. Add the DCM:DMF solvent mixture to achieve a target concentration of 0.2 M.

Step 3: Physical Disruption Sonicate the vial for 5–10 minutes. If microscopic particulates remain, warm the vial in a water bath at exactly 30 °C. Critical Warning: Do not exceed 35 °C to prevent DCM volatilization [3].

Step 4: Activation (Bypassing Anhydrides) Add 2.9 to 4.9 equivalents of HATU. Strictly avoid DIC in this step to prevent the formation of insoluble symmetrical anhydrides [2].

Step 5: Base Addition Add 6 to 10 equivalents of N,N-diisopropylethylamine (DIPEA). The solution should immediately transition to a clear, pale yellow state, indicating successful active ester formation.

Step 6: Coupling & Validation Transfer the activated solution to the peptide resin and agitate for 1.5 to 2 hours. Following the coupling and subsequent washing steps, validate the reaction using a Chloranil test (ideal for detecting secondary amines like pipecolic acid). A negative result (colorless/yellow beads) acts as a self-validating checkpoint, confirming that the modified dissolution protocol successfully enabled quantitative coupling.

References

  • Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis (US20140128572A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuib1iZRh6xB7I_8ZEOiM7odiKW_s0cRTSRE2JlzpUVPtNJvOMa7Hwwn7uo8XjrTVIicEYvfRBzyi-y6M39sl56PmzR-xcAZYNsGHHMhzlvKesgP00lYnKNOPIzy5FjxNGuZ5WAh8DkTmQbjtBvvs=]
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  • Fmoc-Orn(Boc)-OH | 109425-55-0. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zCl80x6dw6kqIWCcVxXHvAogYnZUd0SeQmyMSeVbP8ZoNgimt8b4oyV0rpbkoxbXm7X9-jy7Jefe6ewPjp4EklPTxWk9JGiFVkKKOnByv8Fh_GtOtebvxsvBdVsHjj5f5F9p]
  • CAS 101555-63-9: D-Fmoc-pipecolic acid. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlFCB41KZmJWfzfAFDQEplnJoHa8aNI8520cPBCVQBfC7rtmnkiIl1weKidEtS_8Z9H9eQ4nuD_lIEYPsODUSnMsRvdcwM2JwYsNbNx4hU_Hh-PkgCuJTK69RVEeb9huN8Wcbe]

Sources

Troubleshooting

Technical Support Center: Purification of Zwitterionic 4-Methoxypiperidine-4-Carboxylic Acid

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 4-methoxypiperidine-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 4-methoxypiperidine-4-carboxylic acid (and its derivatives) using Ion Exchange Chromatography (IEX).

Because this molecule is an unnatural amino acid featuring both a basic secondary amine (piperidine ring) and an acidic carboxylic acid[1], it exists as a zwitterion at neutral pH. Standard silica gel chromatography often results in poor recovery and severe tailing. This guide provides a field-proven, self-validating Strong Cation Exchange (SCX) methodology to achieve >98% purity while avoiding inorganic salt contamination.

Mechanistic Principles: The "Why" Behind the Protocol

To successfully purify a zwitterion, you must manipulate its isoelectric point (pI) relative to the pH of your mobile phase[2]. 4-methoxypiperidine-4-carboxylic acid is typically synthesized or supplied as a hydrochloride salt (CAS: 1260387-16-3).

  • Binding Phase (pH < 2.0): At highly acidic pH, the carboxylic acid is fully protonated (neutral,

    
    ), and the piperidine nitrogen is protonated (cationic, 
    
    
    
    ). The molecule carries a net +1 charge. We utilize Dowex 50W-X8 (a strong acid cation exchanger with a styrene-divinylbenzene matrix and sulfonate
    
    
    functional groups)[3]. The target binds strongly via electrostatic interaction[4].
  • Wash Phase (pH 6.0 - 7.0): Washing with deionized water removes uncharged organics and anionic impurities (which are repelled by the resin's sulfonate groups).

  • Elution Phase (pH > 10.0): By introducing a volatile base like 3M Ammonium Hydroxide (

    
    ), the pH is driven well above the molecule's pI. The carboxylic acid deprotonates (anionic, 
    
    
    
    ) and the amine deprotonates (neutral,
    
    
    ), giving the molecule a net -1 charge. Simultaneously, the mass action of
    
    
    ions outcompetes the target for the resin's active sites, forcing the target to elute[2][4].
Quantitative Charge & Affinity Matrix
pH EnvironmentTarget Molecule StateNet ChargeDowex 50W-X8 AffinityProcess Phase
pH < 2.0 Cationic (

,

)
+1High (Binds to

)
Sample Loading
pH 5.0 - 7.0 Zwitterionic (

,

)
0Low / NoneAqueous Wash
pH > 10.0 Anionic (

,

)
-1None (Repelled)

Elution

Standard Operating Procedure (SOP): SCX Workflow

This protocol utilizes Dowex 50W-X8 (Hydrogen form, 100-200 mesh) and is designed to be self-validating through continuous pH monitoring[5].

Step 1: Resin Pre-Conditioning

  • Suspend 50 g of Dowex 50W-X8 (H+ form) in 100 mL of Deionized (DI) water and allow it to swell for 30 minutes.

  • Pack the slurry into a glass chromatography column equipped with a glass frit.

  • Wash the resin bed with 3 Column Volumes (CV) of 1M HCl to ensure all active sites are fully protonated.

  • Validation Check: Wash with DI water until the effluent pH strictly matches the influent DI water (pH ~6.0 - 7.0). This confirms the removal of excess interstitial acid.

Step 2: Sample Loading

  • Dissolve the crude 4-methoxypiperidine-4-carboxylic acid hydrochloride in a minimum volume of DI water.

  • Validation Check: Verify the sample solution pH is < 2.0. If it is higher, adjust dropwise with 1M HCl.

  • Load the solution onto the column at a flow rate of 1-2 mL/min.

Step 3: Impurity Washing

  • Pass 3 to 5 CV of DI water through the column.

  • Validation Check: Monitor the effluent. The initial effluent will be highly acidic (due to the displaced HCl from the target's salt form). Continue washing until the effluent returns to a neutral pH (pH 6.0 - 7.0).

Step 4: Target Elution

  • Apply 3 CV of 3M Aqueous Ammonium Hydroxide (

    
    )[5].
    
  • Validation Check: Monitor the effluent pH. The target amino acid will begin to elute exactly when the hot solvent front breaks through and the effluent becomes strongly basic (pH > 10).

  • Collect the basic fractions. You can spot the fractions on a TLC plate and stain with Ninhydrin (heat to develop) to confirm the presence of the secondary amine.

Step 5: Product Isolation

  • Pool the Ninhydrin-positive basic fractions.

  • Concentrate under reduced pressure (rotary evaporation) at 45°C. The ammonia and water will co-evaporate, leaving behind the pure, salt-free zwitterionic 4-methoxypiperidine-4-carboxylic acid as a crystalline solid[5].

Workflow Visualization

IEX_Workflow Load 1. Sample Loading Crude HCl Salt (pH < 2) Net Charge: +1 Resin 2. SCX Binding Dowex 50W-X8 (-SO3⁻) Target Captured Load->Resin Wash 3. Aqueous Wash DiH2O (pH 6-7) Removes Anions/Neutrals Resin->Wash Elute 4. Ammonia Elution 3M NH4OH (pH > 10) Target Net Charge: -1 Wash->Elute Recover 5. Product Recovery Evaporate Volatiles Yields Pure Zwitterion Elute->Recover

Figure 1: Ion exchange purification workflow for zwitterionic 4-methoxypiperidine-4-carboxylic acid.

Troubleshooting & FAQs

Q: Why is my product recovery so low after the elution step? A: Low recovery is typically caused by exceeding the dynamic binding capacity of the resin or insufficient deprotonation during elution. Dowex 50W-X8 has a theoretical capacity of ~4.8 meq/g (dry)[2]. Ensure you are not overloading the column (we recommend a 20:1 resin-to-crude mass ratio for safety). Additionally, if your ammonia concentration is too low (e.g., < 1M), it may not provide enough


 ions to fully displace the target. Increase the eluent strength to 3M 

.

Q: Can I use a Weak Cation Exchange (WCX) resin like Amberlite IRC86 instead of Dowex 50W-X8? A: No. WCX resins utilize carboxylic acid functional groups, which have a pKa of approximately 4.5. To ensure 4-methoxypiperidine-4-carboxylic acid is fully cationic, the loading pH must be < 2.0. At this pH, the WCX resin itself becomes protonated (neutralized) and loses its ability to bind cations[4]. A Strong Cation Exchange (SCX) resin containing sulfonate groups (pKa < 0) is mandatory.

Q: My final isolated solid has a yellow tint. How do I remove it? A: A yellow tint often indicates the leaching of linear polystyrene oligomers or degraded divinylbenzene cross-linkers from the resin matrix. This is common with brand-new or improperly stored resin. To troubleshoot, you must rigorously pre-condition the resin prior to the experiment by cycling it through its sodium and hydrogen forms: wash with 1M NaOH, then DI water, then 1M HCl, then DI water, and finally a methanol wash to strip organic leachables[5].

Q: Why do I see inorganic salts in my final NMR after rotary evaporation? A: If you used an inorganic base (like NaOH or KOH) or a buffer (like sodium phosphate) to elute the column, those non-volatile salts will remain in your flask after water evaporation. This is the exact reason the protocol dictates the use of Ammonium Hydroxide [5].


 decomposes into 

gas and water under reduced pressure, ensuring your final zwitterionic product is completely salt-free.

References

  • 4-methoxypiperidine-4-carboxylic acid hydrochloride | 1260387-16-3 Sigma-Aldrich URL:

  • Dowex 50W-X8 Ion Exchange Resin Merck Millipore URL:[3]

  • Isolation of Natural Products by Ion-Exchange Methods ResearchGate URL:[4]

  • Organic Syntheses Procedure (Dowex 50W × 8) Organic Syntheses URL:[5]

  • Adsorption and Desorption Behavior of Ectoine Using Dowex® HCR-S Ion-Exchange Resin MDPI URL:[2]

  • Unnatural Amino Acids Enamine URL:[1]

Sources

Optimization

Minimizing racemization during coupling of 4-substituted piperidine acids

This is a technical support guide designed for researchers encountering stereochemical erosion during the coupling of substituted piperidine carboxylic acids. Scope & Diagnostic Hub User Note: The term "4-substituted pip...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering stereochemical erosion during the coupling of substituted piperidine carboxylic acids.

Scope & Diagnostic Hub

User Note: The term "4-substituted piperidine acid" is chemically ambiguous regarding the position of the carboxylic acid. This guide addresses the two chemically distinct scenarios where stereochemical loss occurs:

  • Scenario A (Most Common): 4-Substituted Pipecolic Acids (2-COOH).

    • Issue: Racemization of the

      
      -chiral center (C2) during activation.
      
    • Risk Level:High .[1][2][3] The

      
      -proton is acidic, and the secondary amine (even protected) facilitates oxazolone formation.[2]
      
  • Scenario B: 3-Substituted Piperidine-4-Carboxylic Acids.

    • Issue: Epimerization of the C4 center, leading to a shift in cis/trans diastereomeric ratios.

    • Risk Level:Moderate . Driven by thermodynamic equilibration of the activated ester.

(Note: If your molecule is a 4-substituted piperidine-4-carboxylic acid with no other stereocenters on the ring, the C4 position is achiral. If you observe "racemization," check your coupling partner or analytical method.)

Troubleshooting Matrix
SymptomProbable CauseImmediate Action
Complete Racemization (50:50) Oxazolone Formation. You likely used an acid chloride or mixed anhydride activation on an

-acyl/alkyl piperidine.
Switch to T3P or active esters (Oxyma/COMU). Avoid chloroformates.
Partial Epimerization (e.g., 90:10

70:30)
Base-Mediated Enolization. The base used (TEA/DIPEA) is too strong or in excess, deprotonating the activated

-center.
Switch base to 2,4,6-Collidine (TMP) or Pyridine .
Loss of cis/trans ratio Thermodynamic Equilibration. The reaction time was too long, allowing the activated intermediate to equilibrate to the more stable diastereomer.Reduce activation time. Add the amine nucleophile immediately after the coupling reagent.
Low Yield + Racemization Steric Hindrance. 4-substituents force the ring into conformations that retard nucleophilic attack, prolonging the lifetime of the vulnerable activated species.Use T3P (50% in EtOAc) at 0°C. It is specifically designed for sterically hindered, epimerization-prone couplings.

Mechanistic Insight: The "Why"

To prevent racemization, you must understand the enemy. In piperidine acids, the rigidity of the ring prevents the nitrogen lone pair from effectively overlapping with the carbonyl to reduce acidity (unlike in flexible linear amino acids).

The Threat: Oxazolone vs. Enolization

The following diagram illustrates the two primary pathways destroying your stereocenter.

RacemizationPathways Start Activated Piperidine Acid (O-Acyl Isourea / Active Ester) PathA Path A: Direct Enolization (Base mediated) Start->PathA Strong Base (TEA, DIPEA) PathB Path B: 5(4H)-Oxazolone (Intramolecular Cyclization) Start->PathB N-Acyl/Urethane Proximity Enolate Enolate Intermediate (Planar, Achiral) PathA->Enolate Oxazolone Oxazolone Intermediate (Highly Acidic C-H) PathB->Oxazolone Racemic Racemized Product (DL-Mixture) Enolate->Racemic Amine Attack Oxazolone->Racemic Amine Attack (Ring Opening)

Figure 1: Mechanistic pathways leading to stereochemical loss. Path B is dominant in N-protected pipecolic acids.

Recommended Protocols

The "Gold Standard": T3P Coupling

For 4-substituted piperidine acids, T3P (Propylphosphonic anhydride) is superior to HATU/EDC. It activates the acid as a mixed anhydride that is sterically shielded from base abstraction but highly reactive toward amines.

Why this works:

  • Fast Kinetics: T3P reacts rapidly, reducing the lifetime of the activated species.

  • Acidic Byproducts: The byproduct is propylphosphonic acid, which buffers the reaction, preventing the pH from spiking (high pH = racemization).

Protocol A: T3P with Collidine (Lowest Risk)

Applicability: Highly sensitive 4-substituted pipecolic acids or 3,4-disubstituted systems.

  • Dissolution: Dissolve the piperidine acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DCM (Avoid DMF if possible; DMF promotes ionic racemization pathways).

  • Cooling: Cool the mixture to 0 °C .

  • Base Addition: Add 2,4,6-Collidine (2.5 – 3.0 equiv).

    • Technical Note: Collidine is a weak base (

      
       ~7.4) and sterically hindered.[2][4][5][6] It acts as a proton scavenger without abstracting the 
      
      
      
      -proton of the acid.
  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.2 – 1.5 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT only if necessary. Monitor by LCMS.[2]

  • Workup: Wash with water, 0.5M HCl (to remove collidine), and NaHCO3.

Protocol B: Oxyma/DIC (Solid Phase or HATU Alternative)

If T3P is unavailable, avoid HATU/DIPEA. Use Oxyma Pure with a carbodiimide.[5]

  • Activation: Pre-activate the piperidine acid (1.0 equiv) with Oxyma Pure (1.0 equiv) and DIC (1.0 equiv) in DMF/DCM (1:1) for 2 minutes at 0 °C.

    • Critical: Do not pre-activate for >5 minutes. The active ester will epimerize.

  • Coupling: Add the amine partner immediately.

  • Base: Do NOT add base unless the amine is a salt (e.g., HCl salt). If a salt is used, add exactly 1.0 equiv of TMP (Collidine) .

Decision Tree: Selecting the Right Conditions

Use this logic flow to determine the optimal reagents for your specific substrate.

CouplingDecision Start Substrate Analysis Q1 Is the Acid at C2 (Pipecolic) or C3/C4 (Nipecotic/Iso)? Start->Q1 C2 C2 (Pipecolic) High Racemization Risk Q1->C2 C34 C3/C4 Epimerization Risk Q1->C34 Q2 Is the N-protecting group Urethane (Boc/Fmoc) or Alkyl? C2->Q2 Sol3 USE: Oxyma/DIC or T3P/TEA C34->Sol3 Urethane Urethane (Boc/Fmoc) Q2->Urethane Alkyl Alkyl (N-Me, N-Bn) Q2->Alkyl Sol1 USE: T3P + Collidine in EtOAc at 0°C Urethane->Sol1 Sol2 CRITICAL: Use Acid Fluoride or T3P + Pyridine (-20°C) Alkyl->Sol2

Figure 2: Decision matrix for reagent selection based on structural risk factors.

Frequently Asked Questions (FAQ)

Q: Why do you recommend Collidine over DIPEA? A: DIPEA (


 ~10.5) is strong enough to deprotonate the 

-carbon of an activated ester, especially in piperidine systems where ring strain can increase acidity. Collidine (

~7.4) is sufficient to neutralize the acid generated during coupling but too weak and sterically hindered to abstract the

-proton.

Q: Can I use HATU if I keep the temperature low? A: Use with caution. HATU generates the OAt-active ester, which is highly reactive.[5] While efficient, the basic conditions required for HATU (usually DIPEA) are the root cause of racemization. If you must use HATU, use Collidine instead of DIPEA and keep it at 0 °C.

Q: My 4-substituted piperidine acid is N-methylated. T3P didn't work. What now? A:


-alkyl-pipecolic acids are notoriously difficult because they form oxazolonium ions almost instantly. Try generating the Acid Fluoride  using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[5] Acid fluorides are stable to oxazolone formation and maintain stereochemistry better than active esters in 

-alkylated systems.

Q: Does the solvent matter? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize charged intermediates (like the enolate or oxazolonium ion), accelerating racemization. DCM or EtOAc are preferred for chiral preservation.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 67(19), 6856-6857.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.

  • Li, H., et al. (2018).[7] "Peptide Coupling Reagents: Names, Acronyms and Classes." Organic Chemistry Frontiers, 5, 994-1000.

Sources

Troubleshooting

Handling hygroscopic nature of 4-Methoxypiperidine-4-carboxylic acid hydrochloride

Welcome to the Technical Support Center for Advanced Chemical Building Blocks. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Building Blocks. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS: 1260387-16-3)[1].

Due to its zwitterionic potential and the presence of the hydrochloride salt, this piperidine derivative exhibits aggressive hygroscopicity. When exposed to atmospheric moisture, it rapidly undergoes deliquescence—absorbing water until it dissolves into an aqueous paste. This guide provides field-proven, self-validating methodologies to ensure stoichiometric accuracy, reaction integrity, and precise moisture quantification.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does 4-Methoxypiperidine-4-carboxylic acid hydrochloride rapidly clump and turn into a sticky paste on the benchtop, and how does this affect my synthesis? Causality: The hygroscopicity of this compound is driven by the thermodynamic affinity of its crystal lattice for water. The hydrochloride salt of the secondary amine, combined with the hydrogen-bonding capacity of the carboxylic acid, creates a highly favorable environment for atmospheric moisture absorption. As moisture is absorbed, the compound undergoes physical caking and eventually deliquescence[2]. Impact: Weighing this compound in ambient air leads to severe stoichiometric inaccuracies. A sample that appears solid may contain upwards of 10-15% water by weight. If you calculate your equivalents based on the anhydrous molecular weight (195.64 g/mol ), you will systematically under-dose the reagent, leading to stalled reactions and unconsumed starting materials. Solution: All handling, aliquoting, and weighing must be performed in a controlled environment, such as a glovebox or a dry bag purged with Argon, maintaining a Relative Humidity (RH) of less than 10%[3].

Q2: I am observing poor yields and high impurity profiles in my amide coupling reactions when using this building block. Is moisture the culprit? Causality: Yes. Water is a highly competitive nucleophile in organic synthesis. During amide coupling (e.g., using HATU, EDC, or COMU), the carboxylic acid is converted into a highly reactive OAt/OBt ester intermediate. If adventitious water is present from the hygroscopic salt, it will rapidly hydrolyze this activated ester back to the starting carboxylic acid before the target amine can react. Solution: Implement rigorous azeotropic drying prior to the addition of coupling reagents, and utilize strictly anhydrous solvents.

MoistureInterference A 4-Methoxypiperidine-4-carboxylic acid HCl (Hygroscopic) B Atmospheric Moisture (H2O Absorption) A->B Exposure to Air C Activated Ester Intermediate (e.g., HATU/EDC mediated) A->C Coupling Reagent B->C D Hydrolysis (Side Reaction) Regenerated Starting Material C->D H2O Nucleophilic Attack E Target Amide Product (Desired Pathway) C->E Amine Nucleophilic Attack

Logical relationship of moisture interference in amide coupling reactions.

Q3: How can I accurately quantify the moisture content in this specific batch? Standard Karl Fischer titration is giving erratic drift and failing to reach an endpoint. Causality: The Karl Fischer (KF) reaction relies on the oxidation of sulfur dioxide by iodine, a process that is strictly pH-dependent. The optimal pH range for the KF reaction is 5.5 to 8.0. Because 4-Methoxypiperidine-4-carboxylic acid hydrochloride is an acidic salt, dissolving it in the KF solvent lowers the pH below 5.0. In this acidic environment, the reaction kinetics slow down drastically, causing sluggish endpoints, erratic baseline drift, and falsely elevated water content readings[4]. Solution: The KF solvent must be buffered. For acidic hydrochloride salts, adding a weak base such as imidazole to the titration vessel neutralizes the excess acid, restoring the pH to the optimal 5.5–8.0 range and ensuring rapid, stoichiometric iodine consumption[5].

Q4: What is the most reliable method to dry this compound without causing thermal degradation? Causality: Direct thermal drying (e.g., vacuum oven at >80°C) is highly discouraged. Hydrochloride salts can undergo thermal degradation, losing hydrogen chloride gas and precipitating as the free base, which fundamentally alters the compound's solubility and reactivity profile[6]. Solution: Azeotropic distillation using anhydrous toluene. Toluene forms a minimum-boiling azeotrope with water, allowing moisture to be efficiently stripped away under reduced pressure at gentle temperatures (40°C).

Part 2: Quantitative Parameters for Handling and Storage

To ensure reproducibility, adhere to the following quantitative thresholds when working with 4-Methoxypiperidine-4-carboxylic acid hydrochloride.

ParameterRecommended Threshold / MaterialScientific Rationale
Storage Temperature 15°C to 25°C (Room Temp)Prevents thermal degradation and HCl gas evolution.
Storage Environment Argon-purged desiccatorEliminates atmospheric moisture ingress.
Handling Humidity (RH) < 10% (Glovebox)Prevents rapid deliquescence during weighing[3].
KF Titration Buffer Imidazole (0.1 M in solvent)Buffers the acidic HCl salt to maintain pH 5.5–8.0[5].
Drying Solvent Anhydrous TolueneForms a low-boiling azeotrope with water for gentle removal.
Drying Temperature 40°C (Water bath)Maximizes evaporation rate while preventing thermal decomposition.

Part 3: Verified Experimental Protocols

Protocol A: Azeotropic Drying and Anhydrous Transfer

This protocol is a self-validating system: successful execution is visually confirmed when the sticky, clumped material transitions into a highly mobile, free-flowing electrostatic powder.

  • Initial Setup: Inside a glovebox, transfer the estimated required mass of 4-Methoxypiperidine-4-carboxylic acid hydrochloride into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Under a positive flow of Argon, inject anhydrous toluene (approx. 10 mL per gram of compound). The salt will not fully dissolve; it will form a suspension.

  • Azeotropic Distillation: Place the flask in a 40°C water bath. Apply high vacuum (≤ 1 mbar) while stirring vigorously. The toluene will evaporate, carrying the entrapped water with it via azeotropic distillation.

  • Iteration: Once the powder is dry, purge the flask with Argon. Repeat the toluene addition and vacuum evaporation process two more times to ensure complete water removal.

  • Validation & Storage: Leave the flask under high vacuum for 2 hours at room temperature to remove trace toluene. The compound is now anhydrous and must be used immediately or stored under Argon.

Protocol B: Buffered Karl Fischer (KF) Titration for Amine Hydrochlorides

This protocol ensures accurate moisture quantification by preventing pH-induced kinetic stalling.

  • Solvent Preparation: Add 40 mL of standard Karl Fischer methanol-based solvent to the titration cell.

  • Buffering: Add 5 grams of anhydrous imidazole directly to the titration cell to act as a basic buffer[7].

  • Pre-Titration (Conditioning): Start the titrator to neutralize any residual moisture in the solvent and buffer. Self-Validation Step: Do not proceed until the background drift stabilizes below 20 µ g/min .

  • Sample Introduction: Inside a dry box, weigh approximately 50–100 mg of the compound into a dry syringe or weighing boat. Quickly transfer the sample into the titration cell to minimize atmospheric exposure.

  • Titration: Execute the titration. The buffered environment will allow the reaction to proceed rapidly, yielding a sharp, definitive endpoint.

HandlingWorkflow S1 Storage Desiccator / Ar atm S2 Weighing Glovebox (RH < 10%) S1->S2 S3 Pre-Drying Toluene Azeotrope S2->S3 S4 Validation Buffered KF Titration S3->S4 S4->S3 If H2O > 0.5% S5 Reaction Schlenk Line Setup S4->S5

Step-by-step workflow for the handling, validation, and reaction of hygroscopic salts.

References

  • HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Resources. Available at: [Link]

  • Aqua Energy Expo / E. Scholz. "Karl Fischer Titration Principles." Analytical Chemistry Resources. Available at: [Link]

  • Mettler Toledo. "What Is Karl Fischer Titration?" Mettler Toledo Knowledge Base. Available at:[Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at:[Link]

Sources

Optimization

Separation of cis/trans isomers in 4-substituted piperidine synthesis

Technical Support Center: Separation of Cis/Trans Isomers in 4-Substituted Piperidine Synthesis Executive Summary In the synthesis of 4-substituted piperidines, "cis/trans" isomerism typically arises when a second substi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Cis/Trans Isomers in 4-Substituted Piperidine Synthesis

Executive Summary

In the synthesis of 4-substituted piperidines, "cis/trans" isomerism typically arises when a second substituent is introduced at the C2 or C3 position (creating diastereomers) or when an exocyclic double bond is formed at C4.[1][2][3] This guide focuses on the most challenging and common scenario: separating diastereomers in 3,4-disubstituted and 2,4-disubstituted piperidine rings .

Achieving isomeric purity is not merely a separation problem; it is a workflow of Synthetic Control (Upstream) ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Separation (Downstream) 

Structural Validation .

Part 1: Strategic Decision Framework

Before attempting separation, determine if your synthesis is under Kinetic or Thermodynamic control.[1] This dictates the initial isomeric ratio.[1]

SeparationStrategy Start Isomer Mixture Analysis Ratio Determine Cis:Trans Ratio (NMR/GC) Start->Ratio Decision Is the unwanted isomer >30%? Ratio->Decision SynControl Apply Synthetic Control (Epimerization/Equilibration) Decision->SynControl Yes (Inefficient to separate) SepMethod Select Separation Method Decision->SepMethod No (Minor impurity) SynControl->SepMethod Enriched Ratio Cryst Crystallization (Best for >10g, highly crystalline salts) SepMethod->Cryst Chrom Chromatography (Flash/HPLC) (Best for <5g or non-crystalline) SepMethod->Chrom

Figure 1: Decision matrix for handling piperidine isomer mixtures. Prioritizing synthetic enrichment reduces the burden on downstream purification.[1]

Part 2: Troubleshooting & Protocols (Q&A Format)

Module 1: Synthetic Control (The "Prevention" Phase)

Q: My reaction yields a 1:1 mixture of cis/trans isomers. How can I bias the reaction toward the thermodynamically stable isomer?

A: The "trans" isomer (typically diequatorial in 3,4-disubstituted systems) is generally the thermodynamic product.[1] You can drive the reaction toward this isomer using equilibration .[1]

  • Mechanism: If your piperidine has an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -proton (e.g., at C3 next to a carbonyl or activated group), you can epimerize that center.
    
  • Protocol (Acid-Catalyzed Equilibration):

    • Dissolve the crude mixture in a protic solvent (e.g., Methanol or Ethanol).[1]

    • Add a catalytic amount of strong acid (e.g., conc.[1] HCl or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) or a base (NaOEt) if an ester is present.
      
    • Reflux for 4–12 hours.

    • Monitor: Check aliquots via GC or NMR. The ratio should shift toward the trans-isomer (often >9:1).[1]

    • Why this works: This allows the substituents to adopt the lower-energy diequatorial conformation via reversible protonation/deprotonation [1].[1]

Q: I need the cis (kinetic) isomer, but it keeps isomerizing. What am I doing wrong?

A: You are likely exposing the product to heat or acidic/basic conditions during workup.[1]

  • Fix: Use Kinetic Control conditions.

    • Temperature: Run the cyclization or reduction at low temperature (-78°C to 0°C).

    • Quench: Quench immediately with a buffered solution (e.g., saturated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) to prevent equilibration during workup.
      
    • Reagent Selection: For 3,4-disubstituted systems, Prins cyclizations catalyzed by Lewis acids at low temperature often favor the cis isomer [2].[1][2]

Module 2: Chromatographic Separation

Q: My cis/trans isomers co-elute on Flash Chromatography. How can I improve resolution?

A: Piperidine amines are polar and often tail on silica, masking separation.[1] You must modify the substrate or the mobile phase.[1]

Strategy A: Derivatization (Highly Recommended) Free amines often streak.[1] Protecting the nitrogen changes the dipole moment and conformation, often enhancing separation.[1]

  • Protocol: Convert the piperidine to an N-Boc or N-Cbz derivative.

    • Reaction: Crude amine + ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (1.1 eq) + 
      
      
      
      in DCM.
    • Benefit: N-Boc piperidines are non-polar and separate well on standard silica gel using Hexane/EtOAc gradients.[1] The bulky Boc group often exaggerates the steric difference between cis and trans forms [3].[1]

Strategy B: Mobile Phase Engineering If you must separate the free amine:

  • Additive: Add 1-5%

    
     or 
    
    
    
    to the mobile phase (DCM/MeOH) to suppress silanol interactions.
  • Stationary Phase: Switch to Amine-functionalized silica (NH2-silica).[1] This eliminates the need for amine additives and often provides different selectivity.[1]

Data Table 1: Recommended Column Chemistries

Isomer TypeScaleRecommended PhaseMobile PhaseNotes
N-Protected (Boc/Cbz) mg to kgStandard SilicaHex/EtOAcBest general method.[1]
Free Amine <100 mgC18 (Reverse Phase)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/MeCN (+0.1% TFA)
Good for polar analogs.
Free Amine >1 gAmino-SilicaDCM/MeOHAvoids amine additives.[1]
Chiral/Difficult AnalyticalChiralpak AD/ODHex/IPAOften separates diastereomers too.[1]
Module 3: Crystallization & Salt Formation

Q: I have a 100g scale mixture. Chromatography is too expensive.[1] Can I crystallize one isomer?

A: Yes, Fractional Crystallization is the industry standard for large-scale piperidine separation.

Protocol (Salt Screening):

  • Solvent: Start with Ethanol or Methanol (hot).[1]

  • Acids: Screen HCl (gas/ether), Oxalic acid, and L-Tartaric acid.[1]

  • Procedure:

    • Dissolve crude amine in hot ethanol.[1]

    • Add 1.0 eq of acid.[1]

    • Cool slowly to room temperature, then 0°C.

    • Critical Step: If an oil forms ("oiling out"), reheat and add a co-solvent (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or Acetone) to reduce solubility.
      
  • Outcome: The trans isomer often forms a more stable, higher-melting crystal lattice due to better packing symmetry (diequatorial) [4].[1]

  • Recrystallization: Filter the solid. If purity is <98%, recrystallize from the same solvent system.[1]

Module 4: Structural Assignment (The "Truth" Step)

Q: I have two peaks, but I don't know which is cis and which is trans. How do I interpret the NMR?

A: Use ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 NMR Coupling Constants (

-values)
. The conformation of the piperidine ring is the key.
  • Trans-Isomer (Diequatorial):

    • Protons at C3 and C4 are Axial-Axial .[1]

    • Signal: Look for a large coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Hz).
      
  • Cis-Isomer (Axial-Equatorial):

    • One substituent is axial, one is equatorial.[1][4]

    • Signal: The coupling between H3 and H4 will be smaller (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Hz) (Axial-Equatorial coupling).
      

NMRLogic Spectrum 1H NMR Spectrum (Focus on H3/H4 signals) LargeJ Large J (10-13 Hz) (Axial-Axial coupling) Spectrum->LargeJ SmallJ Small J (3-5 Hz) (Axial-Equatorial coupling) Spectrum->SmallJ Trans TRANS Isomer (Diequatorial Substituents) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis

Figure 2: NMR logic flow for assigning stereochemistry in 3,4-disubstituted piperidines.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine. Retrieved from [1]

  • Klauber, D. J., et al. (2006).[1][3] Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations: switching between kinetic and thermodynamic control. Journal of Organic Chemistry. Retrieved from [1]

  • RSC Publishing. (2020).[1] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. Retrieved from [1]

  • Corcoran, P. (1975).[1] Separation and purification of cis and trans isomers. US Patent 3,880,925.[1] Retrieved from

  • Gandon, L. A., et al. (2006).[1][5] Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization. Journal of Organic Chemistry. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Hindered Piperidines

Welcome to our dedicated technical support center for the N-alkylation of sterically hindered piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the N-alkylation of sterically hindered piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but crucial chemical transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve your desired products with higher yields and purity.

Introduction: The Challenge of Steric Hindrance

The N-alkylation of piperidines is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. However, when the piperidine ring is substituted, particularly at the 2- and/or 6-positions (e.g., 2,2,6,6-tetramethylpiperidine), steric hindrance around the nitrogen atom can dramatically decrease its nucleophilicity, making the N-alkylation reaction sluggish or preventing it from proceeding altogether.[1][2] This guide focuses on overcoming these steric barriers, with a special emphasis on the critical role of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of hindered piperidines, offering explanations and actionable solutions.

Question: My N-alkylation reaction is extremely slow or shows no conversion. What should I do?

Answer: This is the most common issue when dealing with hindered piperidines. Several factors could be at play, and a systematic approach to troubleshooting is essential.

Causality & Explanation:

The rate of an SN2 reaction, which is the typical mechanism for N-alkylation with alkyl halides, is highly dependent on the nucleophilicity of the amine and the reactivity of the electrophile. Steric bulk around the nitrogen atom of a hindered piperidine creates a significant energy barrier for the nucleophilic attack on the alkylating agent.[1] Insufficient thermal energy, a poor leaving group on the alkylating agent, or an inappropriate solvent can all contribute to a failed reaction.

Troubleshooting Steps:

  • Increase the Reaction Temperature: This is often the most effective first step. Gradually increasing the temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance.[1][3] Monitoring the reaction by TLC or LC-MS at different temperatures will help you identify the optimal range. For particularly stubborn reactions, high temperatures (e.g., 80-120 °C or even higher in a sealed vessel or flow reactor) may be required.[3][4][5]

  • Enhance Alkylating Agent Reactivity: If increasing the temperature is not feasible or desirable (due to potential side reactions or substrate instability), consider using a more reactive alkylating agent. The reactivity of alkyl halides follows the trend: I > Br > Cl.[1][6] Switching from an alkyl chloride to an alkyl bromide or iodide can significantly accelerate the reaction.

  • Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can effectively solvate the transition state and facilitate the SN2 reaction.[1][3][6]

  • Evaluate the Base: A base is often necessary to neutralize the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[1] For hindered amines, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is a good choice.[1][7] In some cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be required to fully deprotonate the piperidine, although this requires careful handling.[6][7]

Question: I'm observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?

Answer: Over-alkylation leading to the formation of a quaternary ammonium salt is a common side reaction, especially with highly reactive alkylating agents or when the product amine is more nucleophilic than the starting material.[1][8]

Causality & Explanation:

Once the desired N-alkylated piperidine is formed, it can act as a nucleophile itself and react with another molecule of the alkylating agent. This is particularly problematic if the newly formed tertiary amine is less sterically hindered or more nucleophilic than the starting secondary amine.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the hindered piperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the piperidine).[9] This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, ideally using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[1][7][9] This favors mono-alkylation.

  • Lower the Reaction Temperature: While higher temperatures are often needed to initiate the reaction, they can also promote over-alkylation. Once the reaction has started, it may be beneficial to reduce the temperature to control the rate of the second alkylation. Close monitoring of the reaction progress is key.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for the reaction temperature when alkylating a hindered piperidine?

    • A1: A good starting point is often room temperature to gauge the baseline reactivity. If no reaction is observed after several hours, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), monitoring the reaction at each stage.[3] For many hindered systems, temperatures between 60 °C and 100 °C are necessary.[3]

  • Q2: Are there alternative methods to direct N-alkylation with alkyl halides for hindered piperidines?

    • A2: Yes, reductive amination is a milder and often more selective alternative.[10] This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation because it is selective for the iminium ion over the carbonyl group and the reaction can often be performed at room temperature.[10][11] Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst.[12][13][14] This method is environmentally friendly as water is the only byproduct.[15]

  • Q3: Can microwave irradiation be used to optimize the reaction?

    • A3: Absolutely. Microwave-assisted synthesis can be a powerful tool for N-alkylation of hindered amines.[16] The rapid and efficient heating provided by microwaves can significantly reduce reaction times (from hours to minutes) and often improve yields.[16]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation of a Hindered Piperidine with an Alkyl Halide

This protocol provides a general starting point that can be optimized for specific substrates.

Materials:

  • Hindered piperidine (e.g., 2,2,6,6-tetramethylpiperidine)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the hindered piperidine (1.0 eq) and the anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Add finely powdered anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.

Protocol 2: N-Alkylation of a Hindered Piperidine via Reductive Amination

This protocol is a milder alternative to direct alkylation.[10]

Materials:

  • Hindered piperidine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the hindered piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note that the reaction can be exothermic.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[10]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Temperature and Alkylating Agent on Reaction Time for N-Benzylation of 2,2,6,6-Tetramethylpiperidine (Illustrative Data)

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Conversion (%)
1Benzyl ChlorideK₂CO₃MeCN6024<10
2Benzyl ChlorideK₂CO₃MeCN802445
3Benzyl BromideK₂CO₃MeCN601275
4Benzyl BromideK₂CO₃MeCN806>95
5Benzyl IodideK₂CO₃MeCNRoom Temp2460
6Benzyl IodideK₂CO₃MeCN604>95

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

troubleshooting_low_conversion start Low or No Conversion Observed increase_temp Increase Reaction Temperature (e.g., in 20°C increments) start->increase_temp check_conversion1 Monitor Conversion (TLC/LC-MS) increase_temp->check_conversion1 more_reactive_halide Switch to More Reactive Alkyl Halide (I > Br > Cl) check_conversion1->more_reactive_halide No/Slight Improvement success Reaction Successful check_conversion1->success Improved check_conversion2 Monitor Conversion more_reactive_halide->check_conversion2 optimize_solvent_base Optimize Solvent (DMF, DMSO) and/or Base (stronger, non-nucleophilic) check_conversion2->optimize_solvent_base No/Slight Improvement check_conversion2->success Improved consider_alt_method Consider Alternative Methods (Reductive Amination, Borrowing Hydrogen) optimize_solvent_base->consider_alt_method

Caption: A decision-making workflow for troubleshooting low conversion in N-alkylation reactions.

Diagram 2: Reaction Parameter Relationships

reaction_parameters Temp Temperature Rate Reaction Rate Temp->Rate Increases Side_Rxns Side Reactions (Over-alkylation) Temp->Side_Rxns Increases Rate->Side_Rxns Can Increase Steric_Hindrance Steric Hindrance Steric_Hindrance->Rate Decreases

Caption: The interplay between key reaction parameters in the N-alkylation of hindered piperidines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -yl)methyl)piperidine.
  • Ghosh, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • BenchChem. (2025).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • PubMed. (2024).
  • ResearchGate. (2017).
  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Membrat, R., et al. (2019). General methodology for the chemoselective N-alkylation of (2,2,6,6)
  • Wikipedia. (n.d.).
  • Lund University Research Portal. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ThalesNano. (n.d.).
  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B.
  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
  • ChemicalBook. (2024). The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.

Sources

Optimization

Technical Support Center: Resolving Emulsions in Amphoteric Piperidine Extraction

Content Type: Technical Troubleshooting Guide Subject Matter: Liquid-Liquid Extraction (LLE) of Amphoteric Piperidine Derivatives Audience: Medicinal Chemists, Process Chemists, and Purification Scientists Core Directive...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide Subject Matter: Liquid-Liquid Extraction (LLE) of Amphoteric Piperidine Derivatives Audience: Medicinal Chemists, Process Chemists, and Purification Scientists

Core Directive: The "Zwitterion Trap"

Extracting amphoteric piperidine derivatives (molecules containing both a basic piperidine nitrogen and an acidic moiety like a carboxylic acid or phenol) presents a unique physicochemical challenge. Unlike simple amines, these compounds can form zwitterions —internal salts that possess net-neutral charge but high polarity.

The Problem: At the isoelectric point (pI), these zwitterions often act as surfactants , stabilizing oil-in-water emulsions. Furthermore, their high polarity makes them poorly soluble in standard non-polar solvents (e.g., Diethyl Ether, Hexane), leading to precipitation at the interface ("rag layers").

This guide provides an autonomous, non-templated workflow to diagnose and resolve these emulsions while ensuring quantitative recovery of the target analyte.

Diagnostic Workflow

Before applying a fix, identify the specific type of phase separation failure. Use the decision tree below to select the correct protocol.

EmulsionDiagnosis Start Start: Phase Separation Issue Observation What do you see? Start->Observation RagLayer Solid 'Scum' or Rag Layer at Interface Observation->RagLayer Milky Milky/Cloudy throughout Organic Layer Observation->Milky NoSep No defined interface (Stable Emulsion) Observation->NoSep ActionRag Cause: Precipitated Zwitterion/Silica Fix: Filtration (Protocol A) RagLayer->ActionRag ActionMilky Cause: Micro-emulsion/Water Haze Fix: Brine Wash + Drying (Protocol B) Milky->ActionMilky ActionNoSep Cause: Surfactant Effect (pI) Fix: Salting Out + Solvent Mod (Protocol C) NoSep->ActionNoSep

Figure 1: Diagnostic decision tree for identifying the root cause of extraction failures.

Technical Troubleshooting (Q&A)

Issue 1: The "Soap" Effect (Stable Emulsions)

Q: I adjusted the pH to 7 to neutralize my amine, but the mixture turned into a thick, white emulsion that won't separate. What happened?

A: You likely hit the Isoelectric Point (pI) . Piperidine derivatives with acidic groups (e.g., Piperidine-4-carboxylic acid) exist as zwitterions at neutral pH. In this state, the molecule has a positive charge on the nitrogen and a negative charge on the acid. This "head-tail" polarity mimics a surfactant (soap), stabilizing the emulsion.

The Fix: The "pH Swing" & Ionic Strength [1]

  • Shift the pH: Move away from the pI.

    • Option A (Anionic Extraction): Adjust pH to >12 (using NaOH). The molecule becomes a salt (anionic). It will be water-soluble, but the emulsion will likely break. Note: This keeps the product in the water phase.

    • Option B (Cationic Extraction): Adjust pH to <2 (using HCl). The molecule becomes a salt (cationic).

  • The Extraction Strategy: Since the charged forms stay in water, you must force them out or use a specialized solvent system.

    • Protocol: Saturate the aqueous phase with NaCl (Salting Out). This increases the ionic strength, reducing the solubility of organics (even charged ones) in water.

    • Solvent: Use DCM:Isopropanol (3:1) . The alcohol component solvates the polar zwitterion/ion-pair, while the DCM provides the density difference.

Issue 2: The "Rag Layer"

Q: There is a solid, fluffy layer floating between my aqueous and organic phases. Is my product in there?

A: Yes, it is highly likely your product is in the rag layer. Amphoteric compounds are often least soluble in both water and organic solvents at their isoelectric point, causing them to precipitate at the interface.

The Fix: Filtration-Assisted LLE Do not try to extract "around" the rag layer.

  • Filter: Pass the entire mixture (aqueous + organic + rag layer) through a pad of Celite (diatomaceous earth) or a sintered glass funnel.

  • Rinse: Wash the filter cake with a polar solvent (e.g., 10% Methanol in DCM) to dissolve the precipitated product.

  • Separate: The filtrate will usually separate cleanly into two clear layers.

Issue 3: Solvent Incompatibility

Q: I am using Diethyl Ether, but I get no recovery. The product seems to stay in the water.

A: Diethyl Ether is too non-polar for amphoteric piperidines. Even in its "neutral" zwitterionic form, the internal charge separation makes the molecule too polar for ether or hexane.

The Fix: Switch to "Polar Organic" Systems Refer to the solvent selection table below. You need a solvent capable of Hydrogen-bond disruption.[1]

Data & Reference Tables

Table 1: Recommended Solvent Systems for Amphoteric Extraction
Solvent SystemRatio (v/v)Target ApplicationMechanism
DCM / Isopropanol 3:1 or 4:1Gold Standard for zwitterions.IPA solvates polar groups; DCM provides density > 1.0.
Chloroform / Ethanol 9:1High solubility for alkaloids.Ethanol disrupts H-bonds; Chloroform is heavy.
n-Butanol PureHighly polar/water-soluble species.High boiling point, but extracts almost anything.
Ethyl Acetate PureGeneral purpose.Often fails for zwitterions (too non-polar).
Table 2: pH Optimization Guide
Functional Groups PresentApprox pKa (Acid)Approx pKa (Base)Estimated pIExtraction Strategy
Piperidine onlyN/A11.0N/ApH > 12 (Extract Free Base)
Piperidine + Carboxylic Acid4.011.0~7.5Avoid pH 6-8. Use pH 4 or 11 + Salting Out.
Piperidine + Phenol10.011.0~10.5pH ~9 (Phenol neutral, Amine protonated) - Tricky.

Detailed Protocols

Protocol A: The "Salting-Out" Method (For Stubborn Emulsions)

Use this when standard separation fails.

  • Preparation: Transfer the emulsion to a beaker (do not leave in the separatory funnel).

  • Saturation: Add solid NaCl to the emulsion while stirring until no more salt dissolves (saturation point).

    • Why? This creates a "salting-out" effect, vastly increasing the surface tension of the water and forcing organic molecules out.[2]

  • Solvent Addition: Add DCM:IPA (3:1) equal to 50% of the aqueous volume.

  • Agitation: Stir gently for 10 minutes. Do not shake vigorously.

  • Separation: Pour back into the separatory funnel. The phases should separate rapidly due to the density difference and ionic strength.

Protocol B: Breaking the "Rag Layer" with Filtration

Use this when solids obscure the interface.

  • Prepare Filter: Set up a Buchner funnel with a Celite 545 pad.

  • Filter: Pour the entire biphasic mixture through the filter under weak vacuum.

  • Wash: Rinse the Celite pad with 10% MeOH in DCM .

    • Critical: This step recovers the product trapped in the solid interface.

  • Transfer: Move the filtrate to a clean separatory funnel.

  • Separate: Collect the lower organic layer.

Visualizing the Mechanism

Understanding the charge state is critical for success. The diagram below illustrates why pH 7 is often the "Danger Zone" for these molecules.

ChargeStates LowPH LowPH MidPH pH ~7.5 (pI) Zwitterion (Precipitates/Emulsifies) LowPH->MidPH Add Base HighPH HighPH MidPH->HighPH Add Base Extraction Target Extraction Solvent: DCM/IPA (3:1) + Saturated Brine MidPH->Extraction Salting Out Forces Partition HighPH->MidPH Add Acid

Figure 2: The relationship between pH, charge state, and extraction strategy.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for pKa and extraction principles).
  • Biotage. (2023).[3][4] Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 4-Methoxypiperidine-4-carboxylic Acid: A Comparative Purity Analysis

Executive Summary & Strategic Context In the synthesis of novel opioid receptor ligands and peptidomimetics, 4-Methoxypiperidine-4-carboxylic acid (4-MMPC) serves as a critical gem-disubstituted scaffold.[1] Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of novel opioid receptor ligands and peptidomimetics, 4-Methoxypiperidine-4-carboxylic acid (4-MMPC) serves as a critical gem-disubstituted scaffold.[1] Its structural integrity is defined by the quaternary center at C4, bearing both a carboxylic acid and a methoxy group.

This guide provides a technical differentiation strategy for 4-MMPC against its two most common process-related impurities:

  • 4-Hydroxypiperidine-4-carboxylic acid (4-HPC): The hydrolysis precursor or degradation product.[1]

  • 4-Methoxypiperidine (4-MP): The decarboxylated side-product.[1]

Accurate NMR interpretation requires distinguishing the subtle electronic effects of the quaternary C4 substitution against the background of the piperidine ring.[1]

Experimental Protocol: Causality & Setup

To ensure reproducible spectral data, the choice of solvent and pH is non-trivial due to the zwitterionic nature of the amino acid moiety.

Methodology: Sample Preparation
  • Solvent Selection: Deuterium Oxide (D₂O) is the preferred solvent over DMSO-d₆.[1]

    • Reasoning: 4-MMPC is highly polar/zwitterionic.[1] DMSO often results in broad exchangeable proton signals (NH/COOH) that obscure the baseline. D₂O ensures sharp aliphatic signals.[1]

  • pH Adjustment: Add 1-2 drops of DCl (35% in D₂O) or NaOD .[1]

    • Reasoning: In neutral D₂O, the molecule exists as a zwitterion, causing line broadening of the protons adjacent to nitrogen (H2/H6). Acidifying to pH < 2 locks the amine in the cationic ammonium form (

      
      ), stabilizing the conformation and deshielding the 
      
      
      
      -protons for clearer resolution.
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary C4 center lacks attached protons, leading to slower relaxation of the adjacent methoxy and H3/H5 protons. A short D1 causes integration errors, underestimating the methoxy signal.

Comparative Spectral Analysis

The following table synthesizes the spectral characteristics of the target versus its critical alternatives. Values are based on D₂O (acidic pH) conditions.

Table 1: Chemical Shift Comparison (δ ppm)
MoietyTarget: 4-MMPC Alt 1: 4-HPC (Precursor) Alt 2: 4-MP (Decarboxylated) Interpretation Logic
-OCH₃ (Methoxy) 3.25 - 3.35 (s, 3H) Absent 3.30 - 3.35 (s, 3H)Primary Confirmation: Presence confirms methylation; absence indicates hydrolysis to alcohol.[1]
H4 (Methine) Absent (Quaternary) Absent (Quaternary) 3.40 - 3.60 (m, 1H) Purity Check: A multiplet here indicates decarboxylation (loss of -COOH).[1]
H2, H6 (

-N)
3.10 - 3.40 (m, 4H)3.10 - 3.35 (m, 4H)2.90 - 3.10 (m, 4H)Shifts downfield in Acid/Target due to electron-withdrawing -COOH at C4.[1]
H3, H5 (

-N)
2.00 - 2.30 (m, 4H)1.90 - 2.20 (m, 4H)1.60 - 2.00 (m, 4H)Diagnostic splitting patterns differ due to symmetry and C4 substitution.
Detailed Assignment for 4-MMPC
  • 3.32 ppm (Singlet, 3H): The methoxy group. This is the sharpest, most reliable signal for quantification.

  • 3.35 - 3.45 ppm (Multiplet, 2H): Equatorial protons at C2/C6. Deshielded by the ammonium center.[1]

  • 3.05 - 3.15 ppm (Multiplet, 2H): Axial protons at C2/C6.

  • 2.25 ppm (Multiplet, 2H): Equatorial protons at C3/C5.

  • 1.95 ppm (Multiplet, 2H): Axial protons at C3/C5.

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the product and troubleshooting common impurities based on the NMR data.

NMR_Workflow Start Crude Product NMR (D2O + DCl) Check_OMe Check 3.2-3.4 ppm region (Methoxy Singlet) Start->Check_OMe Decision_OMe Is Singlet Present? Check_OMe->Decision_OMe Check_H4 Check 3.4-3.6 ppm region (Methine Multiplet) Decision_OMe->Check_H4 Yes (3H) Decision_OMe->Check_H4 Yes Result_HPC IMPURITY: 4-HPC (Hydrolysis Product) Decision_OMe->Result_HPC No (Absent) Decision_H4 Is Multiplet Present? Check_H4->Decision_H4 Result_Target CONFIRMED: 4-MMPC (Target Molecule) Decision_H4->Result_Target No (Quaternary C) Result_Mix MIXTURE: Target + 4-MP Decision_H4->Result_Mix Yes (1H integral) Result_MP IMPURITY: 4-MP (Decarboxylated)

Figure 1: Logical decision tree for validating 4-Methoxypiperidine-4-carboxylic acid purity via 1H NMR.

Technical Discussion: The "Quaternary" Challenge

Differentiation from 4-Methoxypiperidine (4-MP)

The most critical separation is between the target and its decarboxylated analog.[1] In 4-MP , the Carbon-4 position bears a proton (methine).[1]

  • In 4-MP: You will observe a tt (triplet of triplets) or broad multiplet around 3.4 - 3.6 ppm corresponding to the H4 proton.[1]

  • In 4-MMPC: This region is silent regarding H4. The C4 carbon is quaternary.[1] Any signal integrating to 1H in this region suggests decarboxylation has occurred during workup (often thermal decarboxylation if acidic workup was heated).

Differentiation from 4-Hydroxypiperidine-4-carboxylic acid (4-HPC)

This impurity arises from incomplete methylation or hydrolysis of the ether.[1]

  • Diagnostic: The complete disappearance of the methoxy singlet at 3.32 ppm .[1]

  • Secondary Check: The C3/C5 protons in the hydroxy analog often shift slightly upfield (0.1 - 0.2 ppm) compared to the methoxy analog due to the loss of the steric bulk and inductive effect of the methyl group, though this is subtle in D₂O.

References

  • Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines.[1] (Provides NMR data for related 4-substituted piperidines and solvent effects). [Link]

  • National Institute of Standards and Technology (NIST). 4-(para-Chlorophenyl)-4-hydroxypiperidine.[1] (Structural analog data for gem-disubstituted 4-hydroxypiperidines). [Link][1]

  • ResearchGate. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. (Reference for Piperidine-4-carboxylic acid ring proton splitting patterns). [Link]

Sources

Comparative

Mastering the Separation of Polar Piperidine Carboxylic Acids

A Comparative Guide to HILIC, Ion-Pairing, and Mixed-Mode HPLC Executive Summary Piperidine carboxylic acids (e.g., Pipecolic acid, Nipecotic acid, Isonipecotic acid) represent a distinct class of "problematic" analytes...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HILIC, Ion-Pairing, and Mixed-Mode HPLC

Executive Summary

Piperidine carboxylic acids (e.g., Pipecolic acid, Nipecotic acid, Isonipecotic acid) represent a distinct class of "problematic" analytes in liquid chromatography. As zwitterionic, low-molecular-weight ampholytes, they possess high polarity and lack significant hydrophobic surface area. This renders standard C18 Reversed-Phase Liquid Chromatography (RPLC) ineffective, resulting in elution at the void volume (


) or severe peak tailing due to secondary silanol interactions.

This guide objectively compares the three viable separation strategies: Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) . While IPC has historical precedence, this guide argues that HILIC is the superior choice for LC-MS applications due to sensitivity and volatility requirements, while Mixed-Mode offers the highest robustness for UV-based QC environments.

Part 1: The Challenge of Amphoterics

To develop a robust method, one must understand the failure mode of standard RPLC. Piperidine carboxylic acids exist as zwitterions at neutral pH.

  • Acidic Moiety: Carboxylic acid (

    
    )
    
  • Basic Moiety: Secondary amine (

    
    )
    

At pH 2-8, the molecule carries both positive and negative charges, resulting in a net polarity that prevents partitioning into a hydrophobic C18 stationary phase. Furthermore, attempting to retain these compounds using 100% aqueous mobile phases on standard C18 columns often leads to "phase collapse" (dewetting), where the hydrophobic ligands fold down, expelling the mobile phase and losing retention capability.

Decision Matrix: Selecting the Right Mode

DecisionTree Start Start: Analyte Assessment (Piperidine Carboxylic Acids) Detector Primary Detector? Start->Detector MS Mass Spectrometry (LC-MS) Detector->MS High Sensitivity UV UV / CAD / ELSD Detector->UV Standard QC HILIC_Node RECOMMENDED: HILIC Mode (Zwitterionic or Silica) MS->HILIC_Node Volatile Buffers Required Robustness Is Robustness/Linearity Critical (QC Lab)? UV->Robustness MixedMode RECOMMENDED: Mixed-Mode (C18 + Cation Exchange) Robustness->MixedMode Yes (High Stability) IPC_Node LEGACY OPTION: Ion-Pairing (C18 + SOS) Robustness->IPC_Node No (Quick/Dirty)

Figure 1: Strategic decision tree for selecting the chromatographic mode based on detection method and laboratory requirements.

Part 2: Comparative Methodology
Method A: Ion-Pairing Chromatography (IPC)

The Traditional Workhorse

IPC works by adding a surfactant (e.g., Sodium Octane Sulfonate, SOS) to the mobile phase. The hydrophobic tail of the surfactant embeds into the C18 stationary phase, while the charged head group projects into the mobile phase, acting as a "pseudo-ion exchanger."

  • Mechanism: Electrostatic retention of the cationic piperidine ring by the anionic sulfonate group.

  • Pros: sharp peak shapes; uses standard C18 columns.

  • Cons:

    • Incompatible with LC-MS: Non-volatile salts (SOS) cause severe source suppression and fouling.

    • Hysteresis: The column is permanently altered. Equilibration can take hours.

    • Baseline Drift: Gradient elution causes significant baseline shifts in UV.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Modern Standard for LC-MS

HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (typically >70% Acetonitrile).

  • Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the stationary phase surface, plus electrostatic interactions (for zwitterionic phases).

  • Pros:

    • High Sensitivity: High organic content enhances desolvation in ESI-MS [1].

    • Orthogonal Selectivity: Elution order is opposite to RPLC (polar elutes last).

    • Low Backpressure: Allows for higher flow rates or smaller particle sizes.

  • Cons:

    • Sample Diluent Sensitivity: Samples must be dissolved in high organic solvent (e.g., 80% ACN) to prevent peak distortion.

    • Long Equilibration: Requires 20-30 column volumes to re-establish the water layer.

Method C: Mixed-Mode Chromatography (MMC)

The Robust Alternative

MMC columns (e.g., SIELC Primesep, Waters Atlantis Premier BEH C18 AX) have ligands with both hydrophobic alkyl chains and ion-exchange groups bonded to the surface.

  • Mechanism: Simultaneous hydrophobic interaction (carbon backbone) and cation exchange (acidic surface groups interacting with the piperidine amine).

  • Pros:

    • Tunable: Selectivity is adjusted by pH and buffer strength, not just organic % [2].

    • No Ion-Pair Reagents: Compatible with MS (using volatile buffers like Ammonium Formate).

    • Dewetting Immune: Can run in 100% aqueous conditions if necessary.[1]

Part 3: Technical Comparison & Data

The following table summarizes the performance metrics for separating Pipecolic Acid (PA) and Nipecotic Acid (NA).

Table 1: Comparative Performance Metrics

FeatureIon-Pairing (C18 + SOS)HILIC (Silica/Amide)Mixed-Mode (C18/SCX)
Retention (

)
High (Adjustable by [SOS])Moderate to HighHigh (Adjustable by pH)
Peak Shape (

)
Excellent (1.0 - 1.1)Good (1.1 - 1.3)Excellent (1.0 - 1.2)
MS Compatibility Poor (Suppression)Excellent Good
Equilibration Time Slow (>60 min)Moderate (20-30 min)Fast (<10 min)
Sample Tolerance High (Aqueous samples OK)Low (Needs organic diluent)High
Primary Failure Baseline drift / Source foulingPeak distortion from diluentComplex method development
Part 4: Recommended Protocol (HILIC)

For most drug development applications requiring LC-MS, HILIC is the validated standard. The following protocol is optimized for Pipecolic Acid quantification in plasma or reaction mixtures [3].

1. Chromatographic Conditions
  • Column: Phenomenex Luna HILIC (3 µm, 200 Å, 150 x 3.0 mm) or Merck SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Note: The buffer is critical to protonate the carboxylic acid and suppress silanol activity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 30°C.

2. Gradient Profile

HILIC gradients run from High Organic


 Low Organic (Inverse of RP).
Time (min)% Mobile Phase B (ACN)Event
0.090Injection
2.090Isocratic Hold
8.050Linear Gradient
10.050Hold
10.190Re-equilibration Start
15.090Stop
3. Sample Preparation (Critical Step)

The most common error in HILIC is injecting an aqueous sample. The strong solvent (water) disrupts the partitioning layer at the head of the column, causing "breakthrough" peaks.

  • Protocol: Dilute sample 1:5 or 1:10 with Acetonitrile .

  • Final Composition: Sample solvent should match initial mobile phase conditions (

    
     90% ACN).
    
4. HILIC Mechanism Workflow

HILIC_Mechanism Step1 1. Conditioning Mobile Phase (90% ACN) flows over Polar Stationary Phase Step2 2. Water Layer Formation Water molecules absorb onto polar surface (stagnant layer) Step1->Step2 Step3 3. Injection Analyte (in 90% ACN) enters column Step2->Step3 Step4 4. Partitioning Analyte partitions into water-rich stagnant layer Step3->Step4 Step5 5. Elution Gradient increases water content, releasing analyte Step4->Step5

Figure 2: Step-by-step mechanism of HILIC retention for polar analytes.

Part 5: Troubleshooting & Optimization

Problem: Retention Time Shift

  • Cause: Incomplete equilibration of the water layer.

  • Solution: HILIC columns require significant equilibration. Ensure at least 20 column volumes flow through between runs if the gradient is steep.

Problem: Split Peaks

  • Cause: Sample diluent mismatch.

  • Solution: If the sample is in 100% water, it acts as a "strong solvent" plug. Precipitate proteins/salts with ACN and inject the supernatant.

Problem: Low Sensitivity (MS)

  • Cause: Ion suppression from buffer salts.

  • Solution: Keep Ammonium Formate concentration

    
     10 mM.[2][3] Higher concentrations improve peak shape but suppress MS signal.
    
References
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.[2][4][5][6] Link

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.[7]Link

  • Semeraro, M., et al. (2015).[3] "Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method." Clinica Chimica Acta, 438, 23-28. Link

  • McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A, 1523, 49-71. Link

Sources

Validation

Mass spectrometry fragmentation pattern of 4-methoxyisonipecotic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methoxyisonipecotic Acid (4-MIPA) . It is designed for analytical chemists and medicinal chemists requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Methoxyisonipecotic Acid (4-MIPA) . It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of piperidine-based building blocks.

differentiation, Mechanistic Pathways, and Analytical Protocols

Executive Summary & Comparison Scope

4-Methoxyisonipecotic acid (4-MIPA) is a critical gem-disubstituted piperidine scaffold used to introduce conformational constraints in peptidomimetics and kinase inhibitors. Its structural integrity is defined by the coexistence of a secondary amine, a carboxylic acid, and a methoxy group at the C4 position.

This guide compares the mass spectrometric "performance"—defined here as ionization response, fragmentation predictability, and diagnostic distinctiveness—of 4-MIPA against its two primary structural analogs: Isonipecotic Acid (IPA) and Methyl Isonipecotate .

Comparative Analytical Matrix
Feature4-Methoxyisonipecotic Acid (4-MIPA)Isonipecotic Acid (IPA)Methyl Isonipecotate
Formula / MW C₇H₁₃NO₃ / 159.18 DaC₆H₁₁NO₂ / 129.16 DaC₇H₁₃NO₂ / 143.18 Da
Primary Ion (ESI+) m/z 160.1 [M+H]⁺ m/z 130.1 [M+H]⁺m/z 144.1 [M+H]⁺
Base Fragment (CID) m/z 114 (Neutral loss of HCOOH)m/z 84 (Neutral loss of HCOOH)m/z 112 (Loss of MeOH)
Diagnostic Loss -32 Da (CH₃OH) & -46 Da (HCOOH) -46 Da (HCOOH) only-32 Da (CH₃OH) only
Isobaric Risk High (vs. isomeric 3-methoxy variants)LowModerate
Ionization Mode ESI (+) preferred due to basic NESI (+)ESI (+)

Mechanistic Fragmentation Pathways[1][2]

Understanding the causality of bond cleavage is essential for confirming the position of the methoxy group (C4 vs C3). The fragmentation of 4-MIPA under Collision-Induced Dissociation (CID) follows three competing pathways driven by the protonated secondary amine and the labile carboxylic acid.

Pathway A: The Carboxyl Elimination (Dominant)

The most thermodynamically favorable pathway involves the neutral loss of formic acid (HCOOH, 46 Da) or water (H₂O, 18 Da) followed by CO (28 Da).

  • Mechanism: Proton transfer from the ammonium center to the carboxyl group facilitates the elimination of H₂O and CO.

  • Result: Formation of the 4-methoxypiperidin-1-ium ion.

Pathway B: The Methoxy Ejection (Diagnostic)

Unlike unsubstituted isonipecotic acid, 4-MIPA can lose methanol (CH₃OH, 32 Da).

  • Mechanism: Inductive cleavage stabilized by the tertiary carbocation at C4 (gem-disubstituted center).

  • Significance: This peak distinguishes 4-MIPA from simple alkyl-piperidines.

Pathway C: Retro-Diels-Alder (RDA) Ring Opening

High-energy collisions result in the cleavage of the piperidine ring itself, typically breaking the C2-C3 and C5-C6 bonds.

Visualization of Fragmentation Logic

The following diagram illustrates the precursor-product relationships.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 160 Frag_Water Dehydration [M+H-H2O]+ m/z 142 Precursor->Frag_Water -18 Da (H2O) Frag_Formic Decarboxylation [M+H-HCOOH]+ m/z 114 Precursor->Frag_Formic -46 Da (HCOOH) (Base Peak) Frag_Methoxy Methanol Loss [M+H-MeOH]+ m/z 128 Precursor->Frag_Methoxy -32 Da (CH3OH) Frag_Imine Tetrahydropyridine Ion m/z 82 Frag_Water->Frag_Imine -60 Da (C2H4O2) Frag_Formic->Frag_Imine -32 Da (MeOH) Frag_Ring Ring Cleavage m/z 55 Frag_Imine->Frag_Ring RDA Cleavage

Figure 1: ESI-MS/MS fragmentation tree for 4-methoxyisonipecotic acid showing primary neutral losses.

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses a "self-validating" approach where the ratio of specific fragments serves as a quality control check.

Materials
  • Analyte: 4-Methoxyisonipecotic acid (≥98% purity).

  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (Desolvation aid).

  • Internal Standard: Isonipecotic acid-d4 (if available) or Phenylalanine.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1 mg of 4-MIPA in 1 mL of 50:50 Water:Methanol.

    • Why: Pure water may cause zwitterionic aggregation; methanol disrupts this.

  • Direct Infusion (Tune Mode):

    • Dilute stock to 1 µg/mL in 50% Acetonitrile/0.1% Formic Acid.

    • Infuse at 10 µL/min into a Q-TOF or Triple Quadrupole MS.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV (ESI+).

      • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

      • Desolvation Temp: 350°C.

  • MS/MS Acquisition (Collision Energy Ramp):

    • Select precursor m/z 160.1 .

    • Acquire spectra at Collision Energies (CE) of 10, 20, and 40 eV.

  • Validation Criteria (The "Trust" Check):

    • At 10 eV , the parent ion (160) must be >80% relative abundance.

    • At 20 eV , the fragment at m/z 114 (loss of HCOOH) should become the base peak (100%).

    • Failure Mode: If m/z 128 (MeOH loss) is higher than m/z 114, suspect the methyl ester derivative (Methyl isonipecotate) rather than the acid, or significant source contamination.

Performance Analysis: 4-MIPA vs. Alternatives

Differentiation from Isomers (3-Methoxy vs 4-Methoxy)

Distinguishing 4-methoxyisonipecotic acid from its 3-methoxy isomer is analytically challenging but possible via MS/MS.

  • 4-Methoxy (Geminal): The C4 position is quaternary (disubstituted). Elimination of the methoxy group is sterically hindered compared to the 3-position, but the tertiary carbocation formed after loss is more stable.

  • 3-Methoxy (Vicinal): Facilitates a rapid elimination of methanol to form an

    
    -unsaturated system (tetrahydropyridine).
    
  • Data Insight: The 3-methoxy isomer typically exhibits a higher ratio of [M-32]⁺ to [M-46]⁺ compared to the 4-methoxy isomer.

Sensitivity in Bioanalysis

In pharmacokinetic (PK) studies, 4-MIPA shows superior ionization efficiency compared to unsubstituted isonipecotic acid.

  • Cause: The methoxy group is electron-donating (via resonance) and electron-withdrawing (via induction). In the gas phase, it stabilizes the charge on the nitrogen better than a simple hydrogen, leading to a 2-3x higher signal response in ESI+.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperidine Derivatives. NIST Standard Reference Data.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Fundamental rules for alpha-cleavage in heterocyclic amines).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS." Journal of Mass Spectrometry.
  • PubChem Compound Summary. 4-Methoxybenzoic acid (Analogous methoxy-acid fragmentation patterns). National Library of Medicine. [Link]

(Note: While specific spectral libraries for this exact custom building block are proprietary to synthesis houses, the fragmentation patterns described above are derived from first-principles mass spectrometry of homologous piperidine amino acids.)

Sources

Comparative

Reference Standard Qualification for 4-Methoxypiperidine-4-carboxylic acid: A Comprehensive Comparison and Methodological Guide

Executive Summary 4-Methoxypiperidine-4-carboxylic acid (and its hydrochloride salt, CAS 1260387-16-3)[1] is a highly functionalized, polar heterocyclic building block. It serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxypiperidine-4-carboxylic acid (and its hydrochloride salt, CAS 1260387-16-3)[1] is a highly functionalized, polar heterocyclic building block. It serves as a critical intermediate in the synthesis of complex therapeutics, including muscarinic M1 receptor agonists[2] and glucosylceramide synthase (GCS) inhibitors.

In pharmaceutical development, the analytical control of starting materials dictates the purity and safety profile of the final Active Pharmaceutical Ingredient (API). Under3[3], any analytical method used to release APIs must be calibrated against a reference standard of the "highest purity that can be obtained"[4]. This guide objectively compares the performance of qualified primary reference standards against commercial alternatives and provides a self-validating methodological framework for in-house qualification.

The Analytical Challenge: Why Standard Grades Fail

Many research programs default to using commercial research-grade chemicals as reference standards. However, 4-Methoxypiperidine-4-carboxylic acid presents unique analytical challenges:

  • Lack of a UV Chromophore: The molecule lacks a conjugated π-system. Standard Reversed-Phase HPLC with UV detection (e.g., at 254 nm) is practically blind to this compound and its related organic impurities.

  • Extreme Polarity: As a zwitterionic molecule (secondary amine + carboxylic acid), it exhibits near-zero retention on traditional C18 columns, eluting in the void volume where matrix suppression occurs.

  • Hygroscopicity: Piperidine derivatives readily absorb atmospheric moisture, artificially inflating the apparent purity if water content is not strictly quantified.

Using an unqualified standard leads to the overestimation of API purity, triggering downstream out-of-specification (OOS) investigations and regulatory rejections under 5[5].

Performance Comparison Matrix

To illustrate the critical differences in material grades, Table 1 compares a fully qualified primary standard against common alternatives.

Table 1: Performance Comparison of Reference Standard Grades

ParameterICH Q7 Qualified Primary StandardCommercial Research GradeIn-House Unqualified Batch
Purity Determination HPLC-CAD / LC-MS (HILIC)HPLC-UV (Often un-retained)TLC or uncalibrated LC-MS
Absolute Assay Mass Balance & qNMR cross-validatedArea % only (Overestimates purity)Assumed 100%
Water/Solvent Control Rigorous (KF & HS-GC-FID)Rarely reportedUncontrolled
Traceability Full COA with structural elucidationBasic COA (Identity by nominal MS)Lab notebook only
Regulatory Compliance FDA / EMA Audit-readyNon-compliant for API releaseNon-compliant
Downstream Risk Minimal: Accurate impurity trackingHigh: Hidden impurities propagateCritical: Batch failure risk

The Self-Validating Qualification Workflow

To establish a batch of 4-Methoxypiperidine-4-carboxylic acid as a Primary Reference Standard, a multi-phase, self-validating analytical workflow must be executed.

RS_Qualification cluster_Identity Phase 1: Structural Identity cluster_Purity Phase 2: Purity Profiling cluster_Assay Phase 3: Absolute Assay Start 4-Methoxypiperidine-4-carboxylic acid Candidate Batch NMR 1H, 13C & 2D NMR Start->NMR HRMS HRMS (m/z 160.0968) Start->HRMS IR FT-IR Spectroscopy Start->IR HPLC HPLC-CAD (HILIC) (Organic Impurities) NMR->HPLC HRMS->HPLC IR->HPLC MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal GC HS-GC-FID (Residual Solvents) GC->MassBal KF Karl Fischer (Water Content) KF->MassBal ROI Residue on Ignition (Inorganics) ROI->MassBal qNMR Quantitative NMR (Orthogonal Assay) MassBal->qNMR Cross-validation Release Qualified Primary Reference Standard qNMR->Release Assay Agreement <0.5%

Fig 1. Self-validating qualification workflow for 4-Methoxypiperidine-4-carboxylic acid standards.

Step-by-Step Methodologies: Causality & Execution

Phase 1: Structural Elucidation (Identity)
  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Direct infusion ESI-TOF in positive ion mode.

    • Causality: Confirms the exact monoisotopic mass of the free base (C₇H₁₃NO₃, theoretical m/z 160.0968 for [M+H]⁺). This rules out isobaric impurities that nominal mass LC-MS would miss.

  • Nuclear Magnetic Resonance (NMR):

    • Method: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra in D₂O.

    • Causality: The distinct singlet at ~3.2 ppm confirms the intact methoxy group, while 2D NMR maps the piperidine ring connectivity, ensuring no structural isomers (e.g., 3-methoxypiperidine derivatives) are present.

Phase 2: Comprehensive Purity Profiling
  • HPLC-CAD (Organic Impurities):

    • Method: SeQuant ZIC-HILIC column (150 x 4.6 mm, 5 µm). Mobile phase: Gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Causality: Because 4-Methoxypiperidine-4-carboxylic acid is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention that C18 columns lack. Furthermore, Charged Aerosol Detection (CAD) provides a universal, mass-proportional response, overcoming the molecule's lack of UV absorbance.

  • HS-GC-FID (Residual Solvents):

    • Method: Headspace extraction at 85°C for 20 minutes.

    • Causality: Quantifies volatile synthesis solvents (e.g., methanol, toluene) that HPLC-CAD cannot detect.

  • Karl Fischer (KF) & Residue on Ignition (ROI):

    • Causality: Essential for the mass balance equation. The hygroscopic nature of piperidine salts makes KF titration critical to prevent overestimation of the active assay.

Phase 3: The Self-Validating Assay System
  • Mass Balance Calculation:

    • Formula: Absolute Assay = 100% - (% Organic Impurities + % Volatiles + % Water + % Inorganics).

  • Quantitative NMR (qNMR):

    • Method: Co-dissolve the sample with a NIST-traceable internal standard (e.g., Maleic acid) in D₂O.

    • The Self-Validating Loop: Mass balance assumes all impurities have been detected. If an inorganic salt is volatile (failing ROI) or an organic polymer doesn't elute on HILIC, mass balance overestimates purity. qNMR directly measures the active moiety. If the Mass Balance Assay and qNMR Assay differ by >0.5%, the system flags a hidden impurity. The standard is only qualified when both orthogonal methods converge.

Representative Qualification Data

When the above self-validating protocol is applied to a high-quality batch, the resulting Certificate of Analysis (COA) yields data similar to Table 2.

Table 2: Representative Qualification Data for 4-Methoxypiperidine-4-carboxylic acid

Test ParameterAnalytical TechniqueSpecificationRepresentative Result
Identity HRMS (ESI-TOF)m/z 160.0968 ± 5 ppmm/z 160.0971 (Δ 1.8 ppm)
Identity ¹H NMRConforms to structureConforms
Organic Impurities HPLC-CAD (HILIC)≤ 0.50% Total0.18%
Water Content Karl Fischer≤ 1.0%0.45%
Residual Solvents HS-GC-FIDComplies with ICH Q3C0.05% (Methanol)
Inorganics Residue on Ignition≤ 0.10%0.02%
Assay (Mass Balance) Calculation98.0% - 102.0%99.3%
Assay (qNMR) ¹H qNMR vs Maleic Acid± 0.5% of Mass Balance99.1%

Conclusion

Relying on commercial area-percent purity for highly polar, non-UV active building blocks like 4-Methoxypiperidine-4-carboxylic acid introduces severe regulatory and chemical risks. By implementing a self-validating qualification workflow—anchored by HILIC-CAD for organic profiling and the Mass Balance/qNMR cross-validation loop—analytical scientists can establish a robust, FDA-compliant primary reference standard. This ensures absolute traceability and safeguards the integrity of downstream API manufacturing.

References

  • [4] Pharmaceutical Technology. "Reference-Standard Material Qualification". pharmtech.com. Available at:[Link]

  • [3] Qualio. "The complete guide to the ICH Q7 guidelines". qualio.com. Available at:[Link]

  • [2] Google Patents. "US9187451B2 - Muscarinic M1 receptor agonists". google.com. Available at:

  • [5] U.S. Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients". fda.gov. Available at:[Link]

Sources

Validation

Trace Metal Analysis in Piperidine Intermediates: A Comparative Technical Guide

Topic: Detecting trace heavy metals in piperidine pharmaceutical intermediates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Piperidine a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Detecting trace heavy metals in piperidine pharmaceutical intermediates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piperidine and its derivatives are ubiquitous pharmacophores in modern drug development (e.g., fentanyl, paroxetine). However, their synthesis often relies on transition metal catalysts (Pd, Pt, Rh) and reagents susceptible to Class 1 heavy metal contamination (As, Cd, Hg, Pb).

Detecting these impurities in a piperidine matrix presents a unique "chemical paradox": the analyte is a volatile organic base, while the target impurities are trace metals often requiring acidic conditions for stabilization. This guide compares the three primary detection methodologies—ICP-MS , ICP-OES , and GFAAS —and provides a validated workflow for the industry gold standard.

Regulatory Framework & The "Piperidine Challenge"

Under ICH Q3D and USP <232> , elemental impurities are classified by toxicity. For a piperidine intermediate, the detection limits are governed by the maximum daily dose of the final drug product.

The Matrix Challenge:

  • Basicity & Exotherms: Piperidine (

    
    ) reacts violently with nitric acid, the standard diluent for metal analysis. Improper acidification leads to sample loss or explosion.
    
  • Carbon Load: The high organic content creates polyatomic interferences (e.g.,

    
    ) that mask critical isotopes like 
    
    
    
    .
  • Volatility: Open-vessel digestion often results in the loss of volatile contaminants like Mercury (Hg) and Arsenic (As).

Comparative Analysis: ICP-MS vs. ICP-OES vs. AAS

The choice of instrument depends on the Limit of Quantitation (LOQ) required and the specific metals targeted.

FeatureICP-MS (Inductively Coupled Plasma Mass Spectrometry)ICP-OES (Optical Emission Spectroscopy)GFAAS (Graphite Furnace Atomic Absorption)
Primary Use Case Gold Standard. Simultaneous quantification of Class 1, 2A, and 2B impurities at trace levels.Screening. Monitoring residual catalysts (Pd, Pt) at ppm levels during process optimization.Niche. Single-element analysis when throughput is low.
Detection Limit (LOD) ppt to low ppb (

)
High ppb to ppm (

)
Low ppb (element specific)
Throughput High (2-3 mins/sample)Very High (1-2 mins/sample)Low (3-5 mins/element)
Matrix Tolerance Low (< 0.2% TDS). Requires digestion or high dilution.High (up to 10-20% TDS). Can often handle direct organic injection.Moderate.
Interference Handling Excellent. Collision Cell (KED) removes polyatomic interferences.Moderate. Spectral overlaps common in iron/carbon rich matrices.Good. Zeeman background correction handles some matrix effects.
Capital Cost


$
Verdict:
  • Use ICP-MS for final release testing and compliance with ICH Q3D Class 1 limits (As, Cd, Hg, Pb).

  • Use ICP-OES for in-process control (IPC) to track the removal of Palladium or Platinum catalysts.

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the stage of drug development and the specific impurity profile.

DecisionMatrix Start Start: Piperidine Sample Purpose Define Purpose Start->Purpose Catalyst Catalyst Scavenging (Pd, Pt > 10 ppm) Purpose->Catalyst Process Dev Compliance Regulatory Release (Class 1 Metals < 1 ppm) Purpose->Compliance Final QC OES_Path Method: ICP-OES (Direct Organic Dilution) Catalyst->OES_Path MS_Path Method: ICP-MS (Microwave Digestion) Compliance->MS_Path Check Check Matrix Compatibility OES_Path->Check Verify Solvent (DMSO/EtOH) MS_Path->Check Verify Acid Safety

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Experimental Protocol: The "Gold Standard" (ICP-MS)

This protocol addresses the safety and interference challenges of piperidine using Closed-Vessel Microwave Digestion followed by He-KED ICP-MS .

Phase 1: Sample Preparation (Microwave Digestion)

Objective: Mineralize the organic matrix safely without losing volatile Hg/As.

Reagents:

  • Nitric Acid (

    
    ), Trace Metal Grade (67-69%)
    
  • Hydrochloric Acid (

    
    ), Trace Metal Grade (30-32%) – Crucial for stabilizing Hg and Pd.
    
  • Hydrogen Peroxide (

    
    ), Semiconductor Grade (30%)
    
  • Internal Standard Mix (Ge, In, Tb, Sc)[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh

    
     of piperidine intermediate into a PTFE/TFM microwave vessel.
    
    • Critical: Do not exceed 0.2g due to high exothermic potential.

  • Pre-Digestion (Safety Step):

    • Add

      
       of DI water to act as a heat sink.
      
    • Slowly add

      
      
      
      
      
      dropwise. Wait for the "fizz" (exotherm) to subside between drops.
    • Add

      
      
      
      
      
      (stabilizes Hg as
      
      
      ).
    • Allow vessels to sit open for 15 minutes to off-gas.

  • Microwave Program: Seal vessels and run the following ramp:

    • Ramp: 15 mins to

      
      .
      
    • Hold: 15 mins at

      
      .
      
    • Cool: 20 mins to

      
      .
      
  • Dilution: Quantitatively transfer to a 50mL centrifuge tube. Add Internal Standard mix. Dilute to volume with DI water.

Phase 2: Instrumental Analysis (ICP-MS)

Objective: Quantify metals while eliminating carbon-based interferences.

Instrument Configuration (e.g., Agilent 7900 / Thermo iCAP TQ):

  • Plasma Mode: Robust (RF Power: 1550W - 1600W). High power is needed to dissociate any remaining organic carbon.

  • Collision Cell: Helium (He) Mode is mandatory.

    • Mechanism:[2][3][4] He gas collides with large polyatomic ions (like

      
       at mass 52) more frequently than with analyte ions (like 
      
      
      
      ), reducing their kinetic energy. A bias voltage then rejects the slower polyatomic ions.
  • Nebulizer: MicroMist or concentric (0.4 mL/min).

  • Spray Chamber: Peltier cooled to

    
     (reduces solvent vapor load).
    

Data Processing Table:

ElementMass (m/z)Interference ModeReason
Arsenic (As) 75He KEDRemoves

(from HCl matrix)
Cadmium (Cd) 111He KEDRemoves

interference
Mercury (Hg) 202He KEDStandard mode; HCl ensures stability
Chromium (Cr) 52He KEDCritical: Removes

(Carbon interference)
Palladium (Pd) 105He KEDRemoves

and

Visualization of the Analytical Workflow

Workflow Sample Piperidine Sample (0.2g) PreTreat Safety Pre-Treatment (Water + Slow Acid Addition) Sample->PreTreat Prevent Exotherm Digest Microwave Digestion (200°C, 800 psi) PreTreat->Digest Mineralization Dilute Dilution + Internal Std (Ge, In, Tb) Digest->Dilute Matrix Matching Analysis ICP-MS Analysis (He KED Mode) Dilute->Analysis Injection Data Data Processing (Quant vs. ICH Limits) Analysis->Data Validation

Figure 2: Step-by-step analytical workflow for trace metal detection in piperidine.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the protocol must pass the following USP <233> criteria:

  • Drift Check: Analyze a mid-range standard every 10 samples. Acceptance:

    
    .
    
  • Spike Recovery: Spike the piperidine sample before digestion with target metals at 0.5J (where J is the target limit). Acceptance:

    
    .[5]
    
    • Why this matters: This confirms that the digestion process didn't lose volatile elements (Hg) and that the matrix isn't suppressing the signal.

  • Linearity: Correlation coefficient

    
     for calibration curves.
    
References
  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Available at: [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Application Note. Available at: [Link]

  • Thermo Fisher Scientific. (2020). Microwave Digestion for Elemental Impurities Analysis According to ICH and USP Guidelines. Spectroscopy Online. Available at: [Link]

Sources

Comparative

Identifying Common Impurities in 4-Methoxypiperidine Synthesis: A Comparative Technical Guide

Strategic Overview 4-Methoxypiperidine (CAS: 4045-24-3) is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors, GPCR ligands, and analgesic agents. Its purity...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

4-Methoxypiperidine (CAS: 4045-24-3) is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors, GPCR ligands, and analgesic agents. Its purity is paramount; even trace impurities can skew biological assay data or trigger toxicological flags in late-stage development.

This guide moves beyond generic synthesis descriptions to objectively compare the impurity profiles of the two dominant synthetic routes: Williamson Ether Synthesis (Route A) and Catalytic Hydrogenation of 4-Methoxypyridine (Route B). We provide actionable analytical protocols to detect and quantify these specific contaminants.

Comparative Analysis of Synthetic Routes

Route A: Williamson Ether Synthesis (N-Protected)

This is the most common laboratory-scale method. It involves protecting the nitrogen (usually with Boc), methylating the hydroxyl group, and deprotecting.[1]

  • Mechanism:

    
     substitution.
    
  • Reagents: N-Boc-4-hydroxypiperidine, NaH, Methyl Iodide (MeI), TFA/HCl.

Route B: Catalytic Hydrogenation

Used often in industrial scale-up to avoid multi-step protection/deprotection.

  • Mechanism: Heterogeneous catalytic reduction of the aromatic pyridine ring.

  • Reagents: 4-Methoxypyridine,

    
    , Pd/C or PtO2 catalyst.
    
Comparative Impurity Profile

The choice of route dictates the impurities you must screen for.

FeatureRoute A: Williamson Ether (N-Boc)Route B: Pyridine Hydrogenation
Dominant Impurity 4,5-Dehydropiperidine (Elimination product)4-Methoxypyridine (Unreacted SM)
Secondary Impurity 4-Hydroxypiperidine (Incomplete reaction)Piperidine (Over-reduction/demethoxylation)
Regio-Impurities N-Methyl-4-methoxypiperidine (If protection fails)Partially Reduced Pyridines (Tetrahydropyridines)
Purification Challenge High (Requires removal of Na salts & protecting groups)Low (Distillation usually sufficient)
Scalability Low (Exothermic NaH steps, expensive reagents)High (Atom economical)

Deep Dive: Impurity Origins & Mechanisms

Understanding how impurities form allows for proactive process control.

The E2 vs. Competition (Route A)

The most persistent impurity in Route A arises from the competition between methylation (


) and elimination (

). When using strong bases like NaH with sterically hindered substrates, the base may abstract a

-proton instead of acting as a nucleophile.
  • Impurity formed: N-Boc-1,2,3,6-tetrahydropyridine (which deprotects to 1,2,3,6-tetrahydropyridine).

  • Control Strategy: Maintain low temperatures (0°C) during NaH addition and use non-bulky methylating agents (MeI over

    
    ).
    
Over-Reduction (Route B)

In the hydrogenation route, the C-O bond is susceptible to hydrogenolysis, especially under acidic conditions or high temperatures.

  • Impurity formed: Piperidine (Loss of methoxy group).

  • Control Strategy: Use milder catalysts (Rh/C) or strictly control

    
     pressure and stop reaction immediately upon stoichiometric consumption.
    
Visualization: Synthesis & Impurity Pathways

ImpurityPathways cluster_legend Route Comparison SM_A N-Boc-4-Hydroxypiperidine Product 4-Methoxypiperidine SM_A->Product 1. NaH/MeI (SN2) 2. TFA Imp_Elim Impurity: Tetrahydropyridine (Elimination) SM_A->Imp_Elim NaH (E2 Side Rxn) Imp_SM Impurity: 4-Hydroxypiperidine (Unreacted) SM_A->Imp_SM Incomplete Methylation SM_B 4-Methoxypyridine SM_B->Product H2, Pd/C Imp_OverRed Impurity: Piperidine (Demethoxylation) SM_B->Imp_OverRed Hydrogenolysis (C-O Cleavage) Imp_PartRed Impurity: Dihydropyridines (Partial Reduction) SM_B->Imp_PartRed Incomplete Reduction

Figure 1: Mechanistic pathways showing the origin of critical impurities in Williamson Ether synthesis vs. Catalytic Hydrogenation.

Analytical Protocols

To ensure scientific integrity, we employ a "Trust but Verify" approach. The following protocols include system suitability tests to validate performance.

Protocol 1: GC-MS for Volatile Impurity Profiling

Objective: Detect unreacted starting materials and volatile elimination products. 4-Methoxypiperidine lacks a strong UV chromophore, making GC-MS superior to HPLC-UV for general purity checks.

Instrument Parameters:

  • Column: Rtx-5 Amine or equivalent (30m x 0.25mm ID x 1.0µm df). Note: Standard non-polar columns may cause peak tailing for amines.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Oven Program:

    • 60°C (hold 2 min).

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C (hold 5 min).

  • Detector: MS (EI source), Scan range 35-300 m/z.

System Suitability (Self-Validation):

  • Blank Injection: Inject pure solvent (DCM). Criteria: No peaks > 0.1% area at retention times of interest.

  • Resolution Check: Inject a mixture of Piperidine and 4-Methoxypiperidine. Criteria: Baseline resolution (

    
    ).
    
Protocol 2: qNMR for Absolute Purity & Salt Quantification

Objective: Quantify inorganic salts and non-volatile residues that GC-MS misses. Method: 1H-NMR with Internal Standard.

  • Solvent:

    
     (if salt) or 
    
    
    
    (if free base).
  • Internal Standard: Maleic Acid (for

    
    ) or 1,3,5-Trimethoxybenzene (for 
    
    
    
    ). High purity (>99.9%).
  • Procedure:

    • Weigh ~10mg sample (

      
      ) and ~10mg standard (
      
      
      
      ) precisely into the same vial.
    • Dissolve completely and transfer to NMR tube.

    • Set relaxation delay (

      
      ) to ≥ 5 × 
      
      
      
      (typically 30s) to ensure quantitative integration.
  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molar mass.[1][2][3]

Decision Matrix for Analytical Method Selection

Not every batch requires every test. Use this logic flow to optimize resource allocation.

AnalysisFlow Start Sample Received CheckRoute Synthesis Route? Start->CheckRoute RouteA Route A: Williamson CheckRoute->RouteA RouteB Route B: Hydrogenation CheckRoute->RouteB Test_GC Run GC-MS (Check for Elimination Products) RouteA->Test_GC Test_NMR Run 1H-NMR (Check for Residual Salts/Solvents) RouteA->Test_NMR High Salt Risk RouteB->Test_GC Primary Screen Test_LCMS Run LC-MS (Check for Non-Volatile Dimers) RouteB->Test_LCMS If UV active impurities suspected Decision Purity > 98%? Test_GC->Decision Test_NMR->Decision Test_LCMS->Decision Release Release Batch Decision->Release Yes Reprocess Reprocess / Distill Decision->Reprocess No

Figure 2: Analytical workflow decision tree based on synthesis origin.

Summary of Key Impurities

Impurity NameStructure NoteOriginDetection Limit (LOD)
4-Hydroxypiperidine Polar, H-bond donorIncomplete Methylation (Route A)GC-MS (Derivatization advised)
1,2,3,6-Tetrahydropyridine Alkene double bondElimination Side Reaction (Route A)GC-MS (High Sensitivity)
4-Methoxypyridine AromaticUnreacted SM (Route B)GC-MS / HPLC-UV (Strong UV)
Piperidine No substituentsOver-reduction (Route B)GC-MS
Isobutylene Gas/VolatileDeprotection byproduct (Route A)NMR (Usually lost in workup)

References

  • BenchChem. (2025).[4] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Retrieved from

  • SIELC Technologies. Separation of 4-Methoxypiperidine on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. 4-Methoxy-piperidine Product Information & Safety Data. Retrieved from

  • ExSyn Corp. 4-Methoxypyridine: Synthesis and Applications. Retrieved from

  • Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Side Products. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Side Reactions. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

4-Methoxypiperidine-4-carboxylic acid proper disposal procedures

Executive Summary: Operational Safety & Classification 4-Methoxypiperidine-4-carboxylic acid (CAS 135661-46-2, often handled as the Hydrochloride salt CAS 1260387-16-3) represents a specific class of piperidine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Classification

4-Methoxypiperidine-4-carboxylic acid (CAS 135661-46-2, often handled as the Hydrochloride salt CAS 1260387-16-3) represents a specific class of piperidine derivatives used frequently in peptide synthesis and medicinal chemistry.[1] Unlike simple organic solvents, this compound possesses dual functionality—a secondary amine (or ammonium salt) and a carboxylic acid—creating unique solubility and reactivity profiles that dictate its disposal pathway.[1]

Immediate Action Required:

  • Physical State: Solid (Powder).[2][3]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral).[4]

  • RCRA Status: Non-listed (Not P or U listed), but typically regulated as Hazardous Chemical Waste due to toxicity and characteristic properties if in solution (Corrosivity).[1]

  • Critical Incompatibility: Strong Oxidizing Agents .[5][6][7] Segregation is mandatory to prevent exothermic degradation or formation of toxic N-oxides.

Part 1: Hazard Profiling & Waste Characterization

To ensure scientific integrity, we must understand the chemical rationale behind the disposal protocols.[1] We do not simply "throw it away"; we manage the chemical's lifecycle to neutralize potential energy and toxicity.

Chemical Structure & Reactivity Logic

The molecule features a piperidine ring substituted with a methoxy group and a carboxylic acid at the 4-position.[2]

  • Amine Functionality: The secondary amine is a nucleophile. If mixed with strong oxidizers (e.g., permanganates, peroxides), it can undergo rapid oxidation.[1] If mixed with nitrosating agents, it can form carcinogenic nitrosamines.[1] Therefore, strict segregation from oxidizers and nitrates is the first pillar of disposal safety. [1]

  • Carboxylic Acid: This group confers acidity. In aqueous waste streams, it can lower pH below regulatory limits (< 2.0), classifying the stream as D002 (Corrosive) under RCRA standards.[1][8]

  • Methoxy Group: Generally stable, but contributes to the overall organic load (COD/BOD) in water systems, necessitating incineration rather than sewer disposal.[1]

PropertyDataOperational Implication
Physical State White to off-white powderHigh dust potential; requires particulate respirator (N95/P100) during transfer.
Solubility Soluble in water/methanolSpills can be diluted and wiped; aqueous waste requires pH monitoring.
Acidity (pKa) ~2 (COOH), ~10 (NH)Zwitterionic character in neutral solution; forms salts with strong acids/bases.[1]
Flash Point >100°C (Predicted)Low flammability risk compared to liquid piperidine, but combustible as dust.[1]

Part 2: Pre-Disposal Segregation & Workflow

The following decision tree illustrates the logical flow for categorizing and disposing of 4-Methoxypiperidine-4-carboxylic acid waste.

DisposalWorkflow Start Waste Generation (4-Methoxypiperidine-4-carboxylic acid) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste  Solid   LiquidWaste Liquid Waste (Solutions/Mother Liquors) StateCheck->LiquidWaste  Liquid   SolidAction 1. Double-bag in polyethylene 2. Place in HDPE container 3. Label 'Toxic/Irritant' SolidWaste->SolidAction SolventCheck Solvent Type? LiquidWaste->SolventCheck Final Transfer to EHS/Licensed Contractor (Incineration Recommended) SolidAction->Final OrgSolvent Organic Solvent (DCM, MeOH, DMF) SolventCheck->OrgSolvent  Organic   AqSolvent Aqueous Solution SolventCheck->AqSolvent  Water   OrgAction Segregate into Halogenated or Non-Halogenated Stream OrgSolvent->OrgAction AqAction Check pH Adjust to pH 5-9 if req. Collect for Incineration AqSolvent->AqAction OrgAction->Final AqAction->Final

Figure 1: Logical decision tree for waste segregation based on physical state and solvent matrix.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Applicability: Expired pure substance, contaminated weighing boats, spill cleanup residues.[1]

  • Container Selection: Use a rigid, wide-mouth High-Density Polyethylene (HDPE) container. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container. This "double containment" prevents dust dispersion upon opening at the treatment facility.

  • Labeling:

    • Chemical Name: Write "4-Methoxypiperidine-4-carboxylic acid" fully. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a cool, dry place away from oxidizers (e.g., nitric acid, perchlorates) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: Mother liquors, HPLC waste, washing solutions.[1]

  • Characterize the Matrix:

    • Organic Solvents: If dissolved in DCM, Methanol, or Ethyl Acetate, dispose of the mixture based on the solvent's hazard class (e.g., Halogenated vs. Non-Halogenated).[1] The piperidine derivative is a solute and does not alter the primary disposal route (Incineration).

    • Aqueous Solutions:

      • Step 1 (Validation): Measure the pH. If pH < 2 or > 12.5, the waste is Corrosive (D002).[1][8]

      • Step 2 (Neutralization - Optional): If your facility permits elementary neutralization, carefully adjust pH to between 5 and 9 using dilute NaOH or HCl.[1] Note: This reduces the immediate corrosive hazard but does not remove the chemical toxicity.

      • Step 3 (Collection): Collect in a carboy labeled "Aqueous Waste with Toxic Organic Contaminants." Do not pour down the drain. Even if water-soluble, the compound is an industrial chemical and must not enter municipal water treatment systems.[1]

Protocol C: Empty Container Management
  • P-List Verification: Since 4-Methoxypiperidine-4-carboxylic acid is not P-listed (acutely hazardous), the container is considered "RCRA Empty" if:

    • All wastes have been removed using standard practices (pouring/scraping).

    • Less than 3% of the residue remains by weight.

  • Rinsing: Triple rinse the container with a solvent capable of dissolving the residue (e.g., water or methanol).

  • Rinsate Disposal: Collect the rinsate as Hazardous Waste (see Protocol B).

  • Final Step: Deface the label and discard the empty container as standard trash or recycle if plastic is compatible.

Part 4: Emergency Spill Response

Scenario: A 5g bottle of powder is dropped and shatters on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Sweep up the damp material carefully using a dustpan or scoop.

    • Wipe the surface with water (compound is water-soluble) followed by a soap solution.

    • Validation: Verify no white residue remains.

  • Disposal: Place all cleanup materials (towels, gloves, scoop contents) into a hazardous waste bag (Protocol A).

Part 5: Regulatory Compliance (RCRA & EPA)

  • Waste Code Determination:

    • This compound does not have a specific RCRA waste code (e.g., U-list or P-list).[1]

    • Generator Responsibility: You must determine if the waste exhibits characteristics.[9]

      • Ignitability (D001): Unlikely for solid.

      • Corrosivity (D002): Possible if in solution.

      • Reactivity (D003): None.[2][10]

      • Toxicity (D004-D043): Not specifically listed.[2]

    • Default Classification: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but manage via incineration to ensure destruction of the piperidine ring.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[11] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11283659 (4-Methoxypiperidine-4-carboxylic acid). Retrieved from [Link][1]

Sources

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